molecular formula C13H19ClNO3PS2 B1665504 Anilofos CAS No. 64249-01-0

Anilofos

Cat. No.: B1665504
CAS No.: 64249-01-0
M. Wt: 367.9 g/mol
InChI Key: NXQDBZGWYSEGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anilofos is an anilide.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQDBZGWYSEGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClNO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058149
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64249-01-0
Record name Anilofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64249-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANILOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Anilofos in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Anilofos is an organophosphate herbicide widely utilized for the pre-emergence and early post-emergence control of annual grasses and sedges. Its herbicidal activity stems from a multifaceted mechanism of action, primarily centered on the disruption of lipid biosynthesis, which leads to a cascade of secondary effects culminating in cell death. This technical guide provides a detailed examination of the molecular and physiological processes affected by this compound in susceptible plants. It consolidates quantitative data, outlines key experimental protocols for mechanism-of-action studies, and visualizes the involved pathways and workflows to offer a comprehensive resource for researchers in herbicide science and plant biology.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), a category of herbicides that act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This is the primary and most critical mode of action responsible for its herbicidal effects.

The Role of VLCFAs in Plants

VLCFAs are fatty acids with chain lengths of 20 carbons or more, synthesized in the endoplasmic reticulum from a C18-CoA precursor.[3][4] They are indispensable for plant survival, serving as essential precursors for several vital components:

  • Cuticular Waxes: Form the protective outer layer on the epidermis, preventing water loss and protecting against environmental stressors.

  • Suberin: A key component of the Casparian strip in roots, regulating water and nutrient uptake.

  • Sphingolipids and Phospholipids: Critical structural components of cellular membranes, including the plasma membrane and endomembranes, influencing membrane fluidity and integrity.[5]

Molecular Target: VLCFA Elongase Complex

The synthesis of VLCFAs is carried out by a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes a four-step cycle to add two-carbon units to a growing acyl-CoA chain. The first and rate-limiting step is the condensation of malonyl-CoA with an acyl-CoA primer, a reaction catalyzed by 3-ketoacyl-CoA synthase (KCS) .

Biochemical studies on herbicides with the same mode of action, such as chloroacetamides, have confirmed that their molecular target is the KCS enzyme. This compound, sharing this classification, acts by inhibiting KCS activity. This blockage halts the entire VLCFA elongation pathway, leading to a rapid depletion of VLCFAs. The consequence is a failure to produce the necessary lipids for new cell membrane formation and cuticle development, which is particularly devastating for the rapidly dividing and growing cells in the meristematic tissues of emerging seedlings. This directly results in the hallmark symptoms of this compound injury: severe inhibition of cell division and elongation, leading to stunted growth and eventual seedling death.

G This compound This compound Application Uptake Uptake via Roots & Emerging Shoots This compound->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation KCS 3-Ketoacyl-CoA Synthase (KCS Enzyme) Translocation->KCS Binds to Target Site Inhibition Inhibition KCS->Inhibition VLCFA_Depletion Depletion of VLCFAs (≥C20) Inhibition->VLCFA_Depletion Membrane Disrupted Cell Membrane & Sphingolipid Synthesis VLCFA_Depletion->Membrane Cuticle Impaired Cuticle & Suberin Formation VLCFA_Depletion->Cuticle Cell_Division Inhibition of Cell Division & Elongation Membrane->Cell_Division Cuticle->Cell_Division Stunted_Growth Stunted Seedling Growth Cell_Division->Stunted_Growth Death Plant Death Stunted_Growth->Death

Diagram 1. Primary mechanism of this compound via VLCFA synthesis inhibition.

Secondary Mechanism: Induction of Oxidative Stress

The disruption of critical metabolic pathways by a herbicide invariably leads to secondary stress responses. In the case of this compound, the inhibition of lipid synthesis induces a state of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).

ROS Production and Lipid Peroxidation

ROS, such as singlet oxygen, superoxide radicals, and hydrogen peroxide, are highly reactive molecules that can damage cellular components. While the precise link between VLCFA inhibition and ROS production is not fully elucidated, it is a common downstream effect of metabolic disruption. This increase in ROS overwhelms the plant's antioxidant defense system, leading to widespread cellular damage.

A primary target of ROS is the polyunsaturated fatty acids within cell membranes, initiating a damaging chain reaction known as lipid peroxidation . This process degrades lipids, compromising membrane integrity and function, which exacerbates the cellular damage initiated by the primary mechanism. A key indicator and byproduct of lipid peroxidation is malondialdehyde (MDA) , the accumulation of which serves as a reliable biomarker for oxidative stress. Studies on cyanobacteria exposed to this compound have demonstrated a significant increase in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), confirming the induction of an oxidative stress response.

G Primary_Stress Metabolic Disruption (VLCFA Depletion) ROS Increased Production of Reactive Oxygen Species (ROS) Primary_Stress->ROS Antioxidant_Overwhelm Overwhelmed Antioxidant Defense System ROS->Antioxidant_Overwhelm Protein_Damage Protein & DNA Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Antioxidant_Overwhelm->Lipid_Peroxidation MDA Accumulation of Malondialdehyde (MDA) Lipid_Peroxidation->MDA byproduct Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cellular Dysfunction & Necrosis Membrane_Damage->Cell_Death Protein_Damage->Cell_Death

Diagram 2. Secondary mechanism of this compound via oxidative stress.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of this compound on plants and related organisms.

Parameter MeasuredOrganism/SystemConcentration / DoseResult
Root Growth Inhibition (EC₅₀)Allium cepa (Onion)~50 ppmConcentration that retards 50% of root growth.
Mitotic IndexAllium cepa (Onion)25 - 100 ppmSignificant, dose-dependent decrease in the rate of cell division.
Chlorophyll a ContentSynechocystis sp.20 mg L⁻¹60% decrease compared to control.
Carotenoid ContentSynechocystis sp.20 mg L⁻¹89% decrease compared to control.
Phycocyanin ContentSynechocystis sp.20 mg L⁻¹96% decrease compared to control.
Antioxidant Enzyme Activity (SOD, CAT, POD)Synechocystis sp.20 mg L⁻¹1.04 to 1.80-fold increase in activity compared to control.
Weed Control EfficacyField Trial (Barnyardgrass)1.2 L/ha92% control of barnyardgrass at 30 days post-application.

Key Experimental Protocols

Protocol 1: In Vivo Cytotoxicity Assessment using the Allium cepa Mitotic Index Assay

This assay provides a macroscopic (root growth) and microscopic (cell division) assessment of this compound's cytotoxic effects.

1. Bulb Preparation:

  • Select healthy, uniform-sized onion bulbs (Allium cepa), removing any dry outer scales.

  • Place the bulbs in beakers filled with tap water for 24-48 hours to initiate root growth.

2. Herbicide Exposure:

  • Prepare a stock solution of this compound and create a dilution series (e.g., 10, 25, 50, 100 ppm). Use distilled water as a negative control and a known mutagen (e.g., methyl methane sulfonate, 10 ppm) as a positive control.

  • Once roots are 1-2 cm long, transfer sets of 3-5 bulbs into beakers containing the respective test solutions.

  • Expose the roots for a defined period, typically 24 to 72 hours, under controlled laboratory conditions.

3. Root Growth Measurement:

  • After the exposure period, measure the length of the longest roots for each bulb. Calculate the average root length for each concentration.

  • Determine the EC₅₀ value, which is the concentration that causes a 50% reduction in root growth compared to the negative control.

4. Microscopic Analysis:

  • Excise the terminal 2-3 mm of several root tips from each bulb.

  • Fix the root tips immediately in a fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 12-24 hours.

  • Hydrolyze the fixed roots in 1N HCl at 60°C for 5-10 minutes.

  • Stain the meristematic region with a suitable chromosome stain (e.g., 2% aceto-orcein or Schiff's reagent).

  • Gently squash the stained tip on a microscope slide in a drop of 45% acetic acid and cover with a coverslip.

  • Observe under a light microscope. Score at least 1000 total cells per treatment group, categorizing each cell as either in interphase or a phase of mitosis (prophase, metaphase, anaphase, telophase).

  • Calculate the Mitotic Index (MI): MI (%) = (Total number of dividing cells / Total number of cells scored) x 100.

  • Additionally, score cells in anaphase and telophase for chromosomal aberrations (e.g., bridges, laggards, stickiness).

Protocol 2: In Vitro Assessment of VLCFA Elongase Inhibition using a Yeast Expression System

This advanced protocol directly assesses the effect of this compound on its specific enzyme target, KCS.

1. Yeast Strain and Vector Preparation:

  • Obtain a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

  • Clone the coding sequence of a plant KCS gene (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES2) that allows for inducible expression (e.g., via galactose).

2. Yeast Transformation and Culture:

  • Transform the yeast strain with the KCS-containing vector. Select for successful transformants on appropriate minimal medium agar plates.

  • Grow a liquid culture of the transformed yeast in a medium containing a non-inducing carbon source (e.g., glucose).

3. Induction and Herbicide Treatment:

  • Induce the expression of the plant KCS enzyme by transferring the yeast cells to a medium containing the inducing agent (e.g., galactose).

  • Simultaneously, add this compound at a desired test concentration (e.g., 100 µM) to the induced culture. Include a control culture with the inducer but without the herbicide.

  • Incubate for 18-24 hours to allow for enzyme expression and VLCFA production.

4. Fatty Acid Analysis:

  • Harvest and freeze-dry the yeast cells.

  • Perform fatty acid methyl ester (FAME) derivatization on the total lipids extracted from the yeast.

  • Analyze the FAME profile using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Compare the fatty acid profiles of the this compound-treated sample and the untreated control. Inhibition is confirmed by a significant reduction or absence of specific VLCFA peaks (e.g., C20, C22, C24) in the treated sample that are present in the control.

Protocol 3: Quantification of Lipid Peroxidation via TBARS Assay

This biochemical assay measures MDA, a key indicator of oxidative stress.

1. Sample Preparation:

  • Treat susceptible plant seedlings (e.g., barnyardgrass) with this compound at a herbicidal concentration. Include an untreated control group.

  • After a set time (e.g., 24, 48, 72 hours), harvest 0.1-0.5 g of leaf tissue.

2. Homogenization and Extraction:

  • Homogenize the tissue in a mortar and pestle on ice with a 0.1% trichloroacetic acid (TCA) solution.

  • Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.

3. Reaction with Thiobarbituric Acid (TBA):

  • Mix an aliquot of the supernatant with a solution containing 20% TCA and 0.5% TBA.

  • Heat the mixture in a water bath at 95°C for 30 minutes.

  • Quickly cool the reaction tubes on ice to stop the reaction.

4. Spectrophotometric Measurement:

  • Centrifuge the samples again to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA complex) and 600 nm (to correct for non-specific turbidity).

  • Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹). The result is typically expressed as nmol MDA per gram of fresh weight.

Integrated Experimental Workflow

The characterization of a herbicide's mechanism of action follows a logical progression from whole-organism effects to specific molecular interactions.

G cluster_0 Level 1: Physiological & Cytological Effects cluster_1 Level 2: Biochemical Effects cluster_2 Level 3: Molecular Target Identification A Whole Plant Bioassay (e.g., Seedling Growth Inhibition) P1 A->P1 B Allium cepa Assay (Root Growth & Mitotic Index) B->P1 C Quantify Oxidative Stress (TBARS/MDA Assay) P2 C->P2 D Measure Antioxidant Enzyme Activity (SOD, CAT) D->P2 E In Vitro Enzyme Assay (VLCFA Elongase Inhibition) P1->C Investigate Cause of Growth Inhibition P1->D Confirm Stress Response P2->E Pinpoint Primary Metabolic Lesion

Diagram 3. Logical workflow for investigating this compound's mechanism of action.

References

An In-depth Technical Guide on the Chemical and Physical Properties of Anilofos

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos is an organophosphate, anilide herbicide used for pre- and early post-emergence control of annual grassy weeds and sedges, particularly in transplanted rice crops.[1][2] Its efficacy as a selective herbicide is rooted in its specific chemical and physical properties, which dictate its environmental fate, mode of action, and interaction with biological systems. This guide provides a detailed overview of these properties for researchers and scientists in drug development and crop protection.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various environmental and biological matrices.

PropertyValueReference(s)
IUPAC Name S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate[1]
CAS Number 64249-01-0[1]
Chemical Formula C₁₃H₁₉ClNO₃PS₂[1]
Molar Mass 367.84 g·mol⁻¹
Appearance White-to-brown solid; Colorless crystals
Density 1.322 g/cm³
Melting Point 51 °C (124 °F; 324 K)
Boiling Point 444 °C (831 °F; 717 K)
Vapor Pressure 2.2 mPa at 20 °C
Water Solubility 9.4 mg/L at 20 °C
Solubility in Organic Solvents Acetone: >700 g/L Chloroform: >700 g/L Toluene: >700 g/L Hexane: 7.4 g/L Ethanol, Ethyl Acetate: 53 g/L
Log P (Octanol-Water Partition Coefficient) 3.81
Flash Point 221 °C (430 °F)

Mechanism of Action: Inhibition of Cell Division

This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). This inhibition primarily affects the meristematic tissues in weeds, which are regions of active cell division and growth. By disrupting VLCFA synthesis, this compound interferes with cell division and elongation, leading to stunted growth, discoloration, and eventual death of the susceptible weeds. It is absorbed mainly through the roots and, to a lesser extent, through emerging shoots and leaves.

anilofos_mechanism cluster_plant Plant Cell This compound This compound Absorption (Roots & Shoots) VLCFA Very Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA Inhibits Meristem Meristematic Tissues This compound->Meristem Translocation Cell_Division Cell Division & Elongation VLCFA->Cell_Division Essential for Membrane Formation Meristem->Cell_Division Inhibits Growth Weed Growth Cell_Division->Growth Cell_Division->Growth Leads to Death Weed Death Growth->Death Stunted Growth Leads to

Caption: Mechanism of action of this compound in susceptible weeds.

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination of the physicochemical properties of compounds like this compound. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically employed.

1. Determination of Melting Point (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

  • Apparatus: A capillary tube melting point apparatus.

  • Procedure:

    • A small, dried sample of this compound is finely powdered and packed into a capillary tube to a height of about 3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the substance is completely melted.

2. Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol measures the saturation mass concentration of a substance in water at a given temperature.

  • Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

    • The solution is centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique. This value represents the water solubility.

3. Determination of n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 107 - Shake Flask Method)

The partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and bioaccumulation potential.

  • Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrumentation (e.g., HPLC or GC).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The solution is placed in a separatory funnel with the other (immiscible) solvent. The volume ratio is adjusted based on the expected Log P.

    • The funnel is shaken until equilibrium is established.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and water phases is measured.

    • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. Log P is the base-10 logarithm of this value.

logp_workflow start Start: Prepare Solvents prep_solvents 1. Saturate n-Octanol and Water start->prep_solvents dissolve 2. Dissolve this compound in one phase prep_solvents->dissolve mix 3. Mix phases in separatory funnel dissolve->mix shake 4. Shake to reach equilibrium mix->shake separate 5. Centrifuge for phase separation shake->separate measure 6. Measure [this compound] in each phase (e.g., via HPLC) separate->measure calculate 7. Calculate P = [Octanol]/[Water] and Log P = log10(P) measure->calculate end_node End: Report Log P calculate->end_node

Caption: Experimental workflow for determining Log P.

Environmental Fate and Behavior

The physicochemical properties of this compound directly influence its behavior in the environment. Its low water solubility and high Log P value suggest it will have a strong affinity for soil organic matter and lipids in organisms.

  • Persistence: this compound is moderately persistent in soil, with a reported half-life of about 38 days. In flooded soil conditions, typical of rice paddies, its dissipation is faster, with a half-life of 5 to 25 days.

  • Mobility: Due to its strong adsorption to soil particles, this compound shows no significant tendency for leaching into groundwater.

  • Bioaccumulation: The high lipophilicity (indicated by Log P of 3.81) suggests a potential for bioaccumulation; however, reports indicate it does not significantly bioaccumulate in soil.

anilofos_properties_logic cluster_properties Physicochemical Properties cluster_behavior Environmental Behavior solubility Low Water Solubility (9.4 mg/L) adsorption Strong Adsorption to Soil solubility->adsorption logp High Log P (3.81) logp->adsorption indicates lipophilicity vapor Low Vapor Pressure (2.2 mPa) volatility Low Volatility vapor->volatility leaching Low Leaching Potential adsorption->leaching leads to persistence Moderate Persistence in Soil adsorption->persistence

Caption: Relationship between properties and environmental fate.

References

Anilofos: A Technical Guide to its Synthesis and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilofos is a selective pre- and early post-emergence organophosphate herbicide.[1] It is primarily utilized in rice cultivation to control a variety of annual grasses and sedges.[1] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of this compound, including detailed experimental protocols and quantitative data.

Chemical Structure

This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate, is an organophosphorus compound.[2]

Chemical Formula: C₁₃H₁₉ClNO₃PS₂[3][4]

Molecular Weight: 367.84 g·mol⁻¹

CAS Number: 64249-01-0

IUPAC Name: S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate

The structure of this compound incorporates a phosphorodithioate group attached to an N-isopropyl acetanilide moiety, with a chlorine atom substituted on the phenyl ring.

Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The core of the synthesis involves the condensation of two key intermediates: 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and a salt of O,O-dimethyl phosphorodithioic acid.

The overall synthesis can be broken down into the following key steps:

  • Preparation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: This intermediate is synthesized by the acylation of N-isopropyl-4-chloroaniline with chloroacetyl chloride.

  • Preparation of O,O-dimethyl phosphorodithioic acid salt: This reagent is typically prepared by the reaction of phosphorus pentasulfide with methanol, followed by neutralization to form a salt (e.g., ammonium, sodium, or potassium salt).

  • Condensation Reaction: The final step involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with the O,O-dimethyl phosphorodithioic acid salt. This reaction is often facilitated by a phase-transfer catalyst in an aqueous medium.

Below is a diagram illustrating the synthesis pathway of this compound.

Anilofos_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 This compound Synthesis A N-isopropyl-4-chloroaniline I1 2-chloro-N-(4-chlorophenyl)- N-isopropylacetamide A->I1 + B Chloroacetyl Chloride B->I1 This compound This compound I1->this compound C Phosphorus Pentasulfide I2_acid O,O-dimethyl phosphorodithioic acid C->I2_acid + D Methanol D->I2_acid I2_salt O,O-dimethyl phosphorodithioate salt (e.g., Ammonium salt) I2_acid->I2_salt Base (e.g., NH3) I2_salt->this compound + Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) Catalyst->this compound

Caption: Synthesis pathway of this compound from its precursors.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on a patented method.

Reaction: Condensation of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide and Ammonium O,O-dimethyl phosphorodithioate.

Materials:

  • 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide

  • Ammonium O,O-dimethyl phosphorodithioate

  • Tetrabutylammonium chloride (Phase-transfer catalyst)

  • Water

Procedure:

  • To a solution of 100 grams (0.55 mole) of Ammonium O,O-dimethyl phosphorodithioate in 200 ml of water, add 124 grams (0.5 mole) of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide.

  • Add 0.2 grams of tetrabutylammonium chloride to the mixture.

  • Heat the reaction mixture to 50°C and maintain this temperature with stirring for 5 hours.

  • Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide is less than 0.5%.

  • After the reaction is complete, slowly cool the mixture to 5°C over approximately 2 hours and maintain at this temperature for 1 hour to ensure complete precipitation of the product.

  • Filter the solid product and wash the filter cake twice with 300 ml of water.

  • Dry the product in an oven at a temperature below 50°C to obtain this compound.

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.

ParameterValue
Reactants
2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide124 g (0.5 mole)
Ammonium O,O-dimethyl phosphorodithioate100 g (0.55 mole)
Catalyst
Tetrabutylammonium chloride0.2 g
Solvent
Water200 ml
Reaction Conditions
Temperature50 °C
Reaction Time5 hours
Product
This compound (Appearance)White solid
This compound (Yield)167.4 g (85.8%)
This compound (Purity)94.3%
This compound (Melting Point)50-51 °C

Mechanism of Action

This compound functions as a herbicide by inhibiting cell division and the synthesis of very long-chain fatty acids in target weeds. It is primarily absorbed through the roots of the plants.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and chemical properties of the herbicide this compound. The detailed synthesis pathway, experimental protocol, and quantitative data presented herein offer valuable information for researchers and professionals in the fields of agrochemical synthesis and development. The provided DOT script for the synthesis pathway allows for a clear visualization of the chemical transformations involved in the production of this compound.

References

In-Depth Technical Guide: Toxicological Profile of Anilofos on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anilofos, an organophosphate herbicide, is primarily used for pre- and early post-emergence control of annual grasses and sedges in rice cultivation. As an organophosphate, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both target and non-target organisms. This in-depth technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, including aquatic life, terrestrial invertebrates, avian species, and soil microorganisms. The guide synthesizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key pathways and workflows to support researchers and scientists in understanding the environmental impact of this herbicide.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphorus compounds, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase crucial for the termination of nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for preventing the continuous stimulation of nerve and muscle fibers.

The inhibitory action of this compound involves the phosphorylation of a highly reactive serine residue within the catalytic triad (Ser/His/Glu) of the AChE active site. This forms a stable, covalent adduct between the organophosphate and the enzyme. This phosphorylation effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of cholinergic receptors can cause a range of neurotoxic effects, from tremors and convulsions to paralysis and ultimately death, depending on the dose and the organism's sensitivity.

dot

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile on Non-Target Organisms

The following sections summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Aquatic Organisms

This compound is classified as moderately toxic to fish and aquatic invertebrates.

SpeciesEndpointValue (mg/L)Exposure TimeReference
Oncorhynchus mykiss (Rainbow Trout)96-h LC50> 10096 hours[1]
Cyprinus carpio (Common Carp)96-h LC502.896 hours[1]
Daphnia magna (Water Flea)48-h EC504.848 hours[1]
Scenedesmus subspicatus (Green Algae)72-h EC500.5372 hours[1]
Synechocystis sp.Toleranceup to 25-[2]
Terrestrial Invertebrates

This compound is considered moderately toxic to honeybees.

Exposure RouteEndpointValue (µ g/bee )Reference
Contact48-h LD505.9
Oral48-h LD501.1
EndpointValue (mg/kg soil)Exposure TimeReference
14-d LC50> 100014 days
Avian Species

This compound is considered to be less toxic to birds compared to other non-target organisms.

SpeciesEndpointValue (mg/kg bw)Reference
Colinus virginianus (Bobwhite Quail)Acute Oral LD50> 2250
Anas platyrhynchos (Mallard Duck)Acute Oral LD50> 4640
Soil Microorganisms

The impact of this compound on soil microbial communities appears to be complex. While some studies indicate a stimulatory effect on certain beneficial bacteria at recommended application rates, other research suggests a potential for inhibitory effects on overall microbial activity, particularly at higher concentrations.

  • Nitrogen-Fixing Bacteria: Application of this compound at recommended rates has been shown to stimulate the growth and activity of aerobic non-symbiotic nitrogen-fixing bacteria, leading to an increased availability of nitrogen in the soil.

  • Phosphate Solubilizing Microorganisms: The proliferation and activities of phosphate solubilizing microorganisms have also been reported to be augmented by this compound application.

  • Soil Dehydrogenase Activity: Dehydrogenase activity is a key indicator of overall microbial activity in soil. While direct studies on this compound are limited, other organophosphates have been shown to have an inhibitory effect on soil dehydrogenase activity, with the extent of inhibition dependent on the pesticide dose and soil type.

  • Cyanobacteria: The cyanobacterium Synechocystis sp. has been shown to tolerate this compound up to a concentration of 25 mg/L. However, the herbicide caused a concentration-dependent decrease in growth and photosynthetic pigments.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, based on established protocols and OECD guidelines.

Acetylcholinesterase Activity Assay

This colorimetric method is used to determine the level of AChE inhibition in tissues of non-target organisms.

  • Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (substrate)

    • Tissue homogenate (e.g., brain, muscle) or plasma sample

  • Procedure:

    • Prepare tissue homogenates in phosphate buffer.

    • Add the sample (homogenate or plasma) to a cuvette containing phosphate buffer and DTNB solution.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Immediately measure the change in absorbance at 412 nm over a set period using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of color change.

dot

AChE_Activity_Assay_Workflow start Start prep_sample Prepare Tissue Homogenate or Plasma Sample start->prep_sample add_reagents Add Sample, Phosphate Buffer, and DTNB to Cuvette prep_sample->add_reagents add_substrate Add Acetylthiocholine (Substrate) add_reagents->add_substrate measure_abs Measure Absorbance at 412 nm over time add_substrate->measure_abs calculate Calculate AChE Activity measure_abs->calculate end End calculate->end

Caption: Workflow for Acetylcholinesterase Activity Assay.

Aquatic Toxicity Testing (Based on OECD Guidelines 202 & 203)

These protocols are used to determine the acute toxicity of substances to aquatic invertebrates and fish.

  • Test Organisms: Daphnia magna (less than 24 hours old) for OECD 202; Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) for OECD 203.

  • Principle: Organisms are exposed to a range of concentrations of the test substance for a defined period (48 hours for Daphnia, 96 hours for fish). The endpoint for Daphnia is immobilization, while for fish it is mortality.

  • Procedure (General):

    • Prepare a geometric series of at least five concentrations of the test substance in a suitable culture medium.

    • Randomly distribute the test organisms into replicate test vessels for each concentration and a control.

    • Maintain the test under controlled conditions of temperature, light, and pH.

    • Observe and record the number of immobilized daphnids or dead fish at specified intervals (e.g., 24 and 48 hours for Daphnia; 24, 48, 72, and 96 hours for fish).

    • Use statistical methods to calculate the EC50 (Daphnia) or LC50 (fish) values and their 95% confidence limits.

dot

Aquatic_Toxicity_Testing_Workflow start Start prep_solutions Prepare Test Concentrations (Geometric Series) & Control start->prep_solutions distribute_org Distribute Test Organisms (Daphnia or Fish) into Vessels prep_solutions->distribute_org expose Expose under Controlled Conditions (48h or 96h) distribute_org->expose observe Record Immobilization/Mortality at Specified Intervals expose->observe analyze Statistical Analysis (Calculate EC50/LC50) observe->analyze end End analyze->end

Caption: General Workflow for Aquatic Toxicity Testing.

Terrestrial Toxicity Testing: Earthworm Acute Toxicity (Based on OECD Guideline 207)

This test determines the acute toxicity of chemicals to earthworms.

  • Test Organism: Eisenia fetida (adults).

  • Principle: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality and sublethal effects (e.g., weight loss) are recorded.

  • Procedure:

    • Prepare an artificial soil mix (e.g., sand, kaolin clay, sphagnum peat).

    • Thoroughly mix the test substance into the soil at a range of concentrations.

    • Introduce a defined number of adult earthworms into each test container.

    • Maintain the containers at a constant temperature and light cycle for 14 days.

    • Assess mortality at day 7 and day 14.

    • At the end of the test, record the weight of the surviving worms.

    • Calculate the LC50 and, if possible, the EC50 for weight reduction.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

  • Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Principle: Birds are administered a single oral dose of the test substance. Mortality and clinical signs of toxicity are observed for at least 14 days.

  • Procedure:

    • Acclimatize birds to test conditions.

    • Administer the test substance via gavage at several dose levels.

    • Observe the birds frequently on the day of dosing and at least once daily thereafter for 14 days.

    • Record all mortalities and signs of toxicity.

    • Perform a gross necropsy on all birds.

    • Statistically determine the LD50 value.

Honeybee Acute Toxicity Tests (Based on OECD Guidelines 213 & 214)

These tests evaluate the acute oral and contact toxicity of chemicals to honeybees.

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Principle:

    • Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

    • Contact (OECD 214): A small droplet of the test substance in a suitable solvent is applied topically to the thorax of each bee.

  • Procedure (General):

    • Prepare a series of doses of the test substance.

    • For the oral test, incorporate the doses into a sucrose solution.

    • For the contact test, prepare solutions for topical application.

    • Expose groups of bees to each dose and a control.

    • Maintain the bees in cages under controlled conditions with access to a clean food source after the initial exposure.

    • Record mortality at specified intervals (e.g., 24 and 48 hours, with possible extension to 96 hours).

    • Calculate the LD50 for each exposure route.

dot

Honeybee_Toxicity_Testing_Workflow start Start prep_doses Prepare Test Doses start->prep_doses oral_exp Oral Exposure: Incorporate into Sucrose Solution prep_doses->oral_exp contact_exp Contact Exposure: Topical Application to Thorax prep_doses->contact_exp expose_bees Expose Groups of Bees to each Dose & Control oral_exp->expose_bees contact_exp->expose_bees maintain Maintain in Cages with Clean Food Source expose_bees->maintain record_mortality Record Mortality at 24h, 48h (and 96h if needed) maintain->record_mortality analyze Calculate LD50 record_mortality->analyze end End analyze->end

Caption: Workflow for Honeybee Acute Toxicity Testing.

Soil Dehydrogenase Activity Assay

This assay is used to assess the overall microbial activity in soil samples exposed to this compound.

  • Principle: Dehydrogenase enzymes, which are present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), a red-colored compound. The amount of TPF produced is proportional to the dehydrogenase activity and is measured spectrophotometrically.

  • Reagents:

    • Tris buffer

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution

    • Methanol or another suitable solvent for extraction

    • Soil sample

  • Procedure:

    • Incubate a known weight of soil with a TTC solution in a buffer.

    • After incubation in the dark, extract the TPF formed using a solvent like methanol.

    • Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).

    • Quantify the amount of TPF produced by comparing it to a standard curve.

Conclusion

The available data indicate that this compound poses a moderate risk to certain non-target aquatic and terrestrial organisms, particularly through its primary mode of action as an acetylcholinesterase inhibitor. While it appears to be less toxic to avian species and may even have some stimulatory effects on beneficial soil microorganisms at recommended application rates, its potential for broader impacts on soil health and aquatic ecosystems warrants careful consideration and further research. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to conduct further investigations into the ecotoxicological profile of this compound and to develop strategies for mitigating its environmental risks.

References

The Herbicidal Activity of Anilofos: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and agricultural scientists on the mechanism, efficacy, and evaluation of the organophosphate herbicide, Anilofos.

Abstract

This compound is a selective, organophosphate herbicide primarily utilized for pre-emergence and early post-emergence control of annual grasses and sedges in transplanted rice cultivation. As a member of the Herbicide Resistance Action Committee (HRAC) Group 15 (legacy K3), its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This disruption leads to stunted growth, discoloration, and eventual death of target weeds. This technical guide provides a comprehensive review of the herbicidal activity of this compound, detailing its biochemical mechanism, summarizing quantitative efficacy data, outlining standardized experimental protocols for its evaluation, and discussing potential mechanisms of weed resistance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound exerts its herbicidal effect by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. These molecules are essential precursors for a variety of vital cellular components, including cuticular waxes, suberin, and sphingolipids, which are integral to cell membranes.[1]

The primary target of this compound and other Group 15 herbicides is the VLCFA elongase complex located in the endoplasmic reticulum. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the condensing enzyme β-ketoacyl-CoA synthase (KCS).[1] By inhibiting KCS, this compound prevents the addition of two-carbon units from malonyl-CoA to an acyl-CoA primer, thereby halting the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs, which disrupts the formation of new cell membranes and cuticle layers, ultimately inhibiting cell division and elongation in the meristematic tissues of emerging shoots and roots.[1]

Visually, this inhibition manifests in susceptible weeds as stunted growth, malformed emerging leaves, and a general failure to develop past the seedling stage.[1]

Anilofos_MoA cluster_ER Endoplasmic Reticulum cluster_Cellular Cellular Components & Processes AcylCoA Acyl-CoA (C18) KCS β-ketoacyl-CoA synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS ElongaseComplex VLCFA Elongase Complex Enzymes (Reductases, Dehydratase) KCS->ElongaseComplex Condensation VLCFA Very-Long-Chain Fatty Acids (VLCFA) (>C18) ElongaseComplex->VLCFA Reduction, Dehydration, Reduction Waxes Cuticular Waxes VLCFA->Waxes Membranes Sphingolipids & Membrane Integrity VLCFA->Membranes CellDivision Cell Division & Elongation Waxes->CellDivision Membranes->CellDivision Death Weed Death CellDivision->Death This compound This compound This compound->KCS INHIBITION

Caption: Biochemical pathway of this compound's mechanism of action.

Quantitative Data on Herbicidal Efficacy

The efficacy of this compound is commonly evaluated in field trials, measuring its ability to reduce weed populations and, consequently, improve crop yield. Application rates typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). The following tables summarize data from field studies on its performance against common weeds in transplanted rice.

Table 1: Effect of this compound Application Rate on Weed Density in Transplanted Rice

Weed SpeciesApplication Rate (g a.i./ha)Weed Density Reduction (%)Source(s)
Echinochloa colona450~85-90%[2]
Echinochloa colona600>90%
Mixed Annual Grasses450~80-88%
Mixed Sedges & Broadleaf Weeds600Significant Reduction

Note: Efficacy can vary based on formulation (e.g., with or without emulsifier), soil type, moisture, and timing of application.

Table 2: Impact of this compound Treatment on Transplanted Rice Grain Yield

TreatmentApplication Rate (g a.i./ha)Grain Yield ( kg/ha )% Increase Over Weedy CheckSource(s)
Weedy Check0~2800-
This compound 30% EC450~4416~58%
This compound 30% GR (with emulsifier)450~5500+~96%
This compound 30% GR (with emulsifier)600~5761~105%
Weed-Free Check-~4688~67%

Experimental Protocols

Evaluating the bio-efficacy of a herbicide like this compound requires standardized, replicable protocols. Below is a detailed methodology for a typical field trial.

Protocol: Field Efficacy and Crop Safety Trial for this compound in Transplanted Rice
  • Experimental Design:

    • Layout: Randomized Complete Block Design (RCBD) with at least three replications.

    • Plot Size: Minimum of 5m x 4m per treatment plot. Maintain buffer zones between plots to prevent spray drift.

  • Site Preparation and Crop Establishment:

    • Prepare the field according to standard local practices for transplanted rice (puddling, leveling).

    • Transplant healthy rice seedlings (e.g., 21-25 days old) at a standard spacing (e.g., 20cm x 15cm).

  • Treatment Preparation and Application:

    • Treatments: Include multiple rates of this compound (e.g., 300, 450, 600 g a.i./ha), a weedy check (no herbicide), and a weed-free check (manual weeding).

    • Herbicide Stock: Calculate the required amount of this compound formulation (e.g., 30% EC) based on the active ingredient concentration and plot size.

    • Application: Apply the herbicide treatments as a pre-emergence or early post-emergence spray, typically 3-5 days after transplanting (DAT). Use a calibrated knapsack sprayer fitted with a flat-fan nozzle, ensuring uniform coverage at a spray volume of approximately 300-500 L/ha. Maintain a shallow water level (2-3 cm) in the paddy during and after application.

  • Data Collection and Assessment:

    • Weed Density and Biomass: At key intervals (e.g., 20, 40, and 60 DAT), place a quadrat (e.g., 0.25 m²) randomly in three locations within each plot. Count the number of individual weeds by species and collect the above-ground parts. Dry the collected weed biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT using a 0-100% scale, where 0 = no injury and 100 = complete crop death. Note any symptoms like stunting, chlorosis, or necrosis.

    • Yield Parameters: At harvest, collect grain from a net harvested area within each plot (e.g., the central 3m x 2m). Record grain yield and adjust for standard moisture content. Measure yield components like panicle length and 1000-grain weight.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of P=0.05 to compare treatment means.

    • Weed count data may require transformation (e.g., square root transformation) before analysis to meet the assumptions of ANOVA.

Experimental_Workflow cluster_data Assessment Parameters start Start: Trial Planning design 1. Experimental Design (RCBD, 3 Replications, Plot Size) start->design field_prep 2. Field Preparation & Rice Transplanting design->field_prep treatments 3. Treatment Application (this compound Rates, Weedy/Weed-Free Checks) 3-5 Days After Transplanting field_prep->treatments data_collection 4. Data Collection (20, 40, 60 DAT & Harvest) treatments->data_collection analysis 5. Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis weed_data Weed Density Weed Biomass data_collection->weed_data crop_data Crop Phytotoxicity data_collection->crop_data yield_data Grain Yield Yield Components data_collection->yield_data end End: Report Generation analysis->end

Caption: Workflow for a standard herbicide efficacy field trial.

Potential for Weed Resistance

While no specific cases of resistance to this compound have been widely documented in the literature, the potential for resistance evolution exists for any herbicide. Weeds can develop resistance through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This occurs due to a mutation in the gene encoding the herbicide's target protein. For this compound, a mutation in the gene for the β-ketoacyl-CoA synthase (KCS) enzyme could alter the herbicide's binding site, reducing its inhibitory effect without compromising the enzyme's natural function. This is a common resistance mechanism for many herbicide classes.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly break down the herbicide into non-toxic compounds. Other NTSR mechanisms include reduced herbicide uptake or translocation within the plant.

To mitigate the risk of resistance, integrated weed management (IWM) strategies are crucial. These include rotating herbicides with different modes of action, using tank mixes, employing mechanical and cultural weed control methods, and maintaining a zero-tolerance policy for weed escapes.

References

Anilofos: An In-depth Technical Guide on its Mode of Action in Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilofos, an organophosphate herbicide, is a potent inhibitor of cell division in target plant species. Its primary mode of action is the disruption of very long-chain fatty acid (VLCFA) synthesis, a critical process for various cellular functions, including membrane biogenesis and signal transduction. This inhibition leads to a cascade of downstream effects, culminating in mitotic arrest and chromosomal abnormalities, ultimately causing cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of this compound on cell division, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Chemical Properties of this compound

This compound is the common name for S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl phosphorodithioate. Its key chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₉ClNO₃PS₂[1][2]
Molecular Weight 367.85 g/mol [2][3]
CAS Number 64249-01-0[1]
Appearance White to brown solid
Solubility in Water 9.4 mg/L
Solubility in Organic Solvents Soluble in acetone, chloroform, and toluene (>700 g/L)

Primary Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified as a Group K3 herbicide, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbons or more. In plants, VLCFAs are essential components of various lipids, including cuticular waxes, suberin, and sphingolipids. These lipids play crucial roles in forming protective barriers, maintaining membrane integrity, and participating in signaling pathways that regulate cell growth and division.

The inhibition of VLCFA synthesis by this compound disrupts these vital functions, leading to the observed herbicidal effects. Specifically, the lack of VLCFAs impacts cell division through several interconnected mechanisms.

Impact on Cell Division: A Multi-faceted Disruption

The inhibition of VLCFA synthesis by this compound triggers a series of events that ultimately lead to the cessation of cell division and cell death.

Disruption of Membrane Biogenesis and Cytokinesis

VLCFAs are integral components of cellular membranes, including the plasma membrane and the endomembrane system. During cell division, particularly in plant cells, the formation of a new cell plate at the end of mitosis is a critical step that requires the delivery of membrane vesicles to the division plane. These vesicles fuse to form the new cell wall and plasma membranes separating the daughter cells.

The depletion of VLCFAs due to this compound action compromises the integrity and fluidity of these membranes, leading to improper vesicle trafficking and fusion during cytokinesis. This results in incomplete or defective cell plate formation, a hallmark of herbicides that inhibit VLCFA synthesis.

Alteration of Sphingolipid Metabolism and Cell Cycle Arrest

VLCFAs are essential precursors for the synthesis of sphingolipids, a class of lipids that are not only structural components of membranes but also act as signaling molecules. Ceramides, a central component of sphingolipids, and their derivatives are known to be involved in regulating cell cycle progression, differentiation, and apoptosis.

By inhibiting VLCFA synthesis, this compound alters the cellular pool of sphingolipids. This disruption in sphingolipid homeostasis can activate cell cycle checkpoints, leading to an arrest in the cell cycle, preventing the cell from proceeding through mitosis.

Induction of Chromosomal Aberrations

Studies on the cytogenetic effects of this compound have demonstrated its ability to induce various chromosomal abnormalities. These aberrations are a direct consequence of the disruption of the mitotic process. The improper formation of the mitotic spindle, chromosome segregation errors, and failed cytokinesis can all contribute to the formation of micronuclei, chromosome bridges, and fragmented chromosomes.

Quantitative Data on the Effects of this compound on Cell Division

The effects of this compound on cell division have been quantitatively assessed in various studies. The Allium cepa (onion) root tip assay is a widely used model system for evaluating the cytogenotoxicity of chemicals.

Inhibition of Mitotic Index

The mitotic index (MI), the ratio of dividing cells to the total number of cells, is a key indicator of cell proliferation. This compound has been shown to cause a dose-dependent decrease in the MI in Allium cepa root tip cells.

This compound Concentration (ppm)Mitotic Index (%) after 24hMitotic Index (%) after 48hMitotic Index (%) after 72h
0 (Control)11.21 ± 0.8510.87 ± 0.929.85 ± 0.76
258.45 ± 0.677.98 ± 0.547.12 ± 0.48
506.12 ± 0.495.54 ± 0.414.87 ± 0.39
1004.32 ± 0.383.87 ± 0.313.21 ± 0.28
Data adapted from the study by Özkara et al. (2015) on Allium cepa.
Induction of Chromosomal Aberrations

This compound treatment leads to a significant increase in the frequency of chromosomal aberrations in a dose-dependent manner.

This compound Concentration (ppm)Percentage of Aberrant Cells after 24hPercentage of Aberrant Cells after 48hPercentage of Aberrant Cells after 72h
0 (Control)1.2 ± 0.31.5 ± 0.41.8 ± 0.5
254.8 ± 0.96.2 ± 1.17.5 ± 1.3
508.9 ± 1.511.4 ± 1.813.8 ± 2.1
10015.6 ± 2.318.9 ± 2.722.4 ± 3.2
Data adapted from the study by Özkara et al. (2015) on Allium cepa.

Types of observed chromosomal aberrations include sticky chromosomes, c-mitosis, chromosome bridges, and micronuclei.

EC₅₀ Value

The half maximal effective concentration (EC₅₀) for the inhibition of root growth in Allium cepa has been determined to be approximately 50 ppm.

Experimental Protocols

Allium cepa Root Tip Assay for Cytotoxicity

This protocol is based on the methodology described in studies evaluating the genotoxicity of herbicides.

Materials:

  • Healthy onion bulbs (Allium cepa) of uniform size.

  • This compound stock solution and desired dilutions (e.g., 25, 50, 100 ppm).

  • Distilled water (negative control).

  • Maleic hydrazide solution (positive control).

  • Glass beakers or vials.

  • Farmer's fixative (Ethanol: Acetic Acid, 3:1 v/v).

  • 1N HCl.

  • 2% Aceto-orcein stain.

  • Microscope slides and coverslips.

  • Light microscope.

Procedure:

  • Remove the outer dry scales of the onion bulbs and place them in beakers filled with distilled water for 24-48 hours to allow root growth.

  • Once the roots reach a length of 2-3 cm, transfer the bulbs to beakers containing the different concentrations of this compound, the negative control, and the positive control.

  • Expose the roots to the treatments for a specific duration (e.g., 24, 48, 72 hours).

  • After the treatment period, carefully excise the root tips (2-3 mm) and fix them in Farmer's fixative for 24 hours.

  • Wash the fixed root tips with distilled water.

  • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

  • Wash the hydrolyzed root tips with distilled water.

  • Stain the root tips with 2% aceto-orcein stain for 1-2 hours.

  • Place a single stained root tip on a clean microscope slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.

  • Observe the slides under a light microscope at high magnification (400x or 1000x).

  • Score at least 1000 cells per slide to determine the mitotic index and the frequency of chromosomal aberrations.

Visualizing the Mode of Action

Signaling Pathway of this compound-Induced Cell Division Inhibition

Anilofos_MoA cluster_effects Downstream Effects This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase Inhibits VLCFA Very Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFA Synthesizes Sphingolipids Sphingolipids (e.g., Ceramides) VLCFA->Sphingolipids Precursor for Membranes Cellular Membranes (Plasma Membrane, Endomembranes) VLCFA->Membranes Component of CellCycle Cell Cycle Checkpoints Sphingolipids->CellCycle Regulates Cytokinesis Cytokinesis (Cell Plate Formation) Membranes->Cytokinesis Essential for CellDivisionArrest Cell Division Arrest CellCycle->CellDivisionArrest Cytokinesis->CellDivisionArrest Failure leads to Chromosomes Chromosomal Aberrations CellDivisionArrest->Chromosomes Leads to Allium_Cepa_Workflow start Start: Onion Bulb Germination treatment Treatment with this compound (and Controls) start->treatment fixation Root Tip Fixation (Farmer's Fixative) treatment->fixation hydrolysis Acid Hydrolysis (1N HCl) fixation->hydrolysis staining Staining (Aceto-orcein) hydrolysis->staining squashing Slide Preparation (Squashing) staining->squashing microscopy Microscopic Analysis squashing->microscopy data_analysis Data Analysis (Mitotic Index, Aberrations) microscopy->data_analysis end End: Results data_analysis->end

References

The History and Development of Anilofos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos , an organophosphate herbicide, emerged in the agricultural landscape around 1980.[1] It has since become a significant tool for weed management, particularly in rice cultivation in countries like India. This technical guide provides a comprehensive overview of the history, development, mode of action, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction and Historical Development

This compound, chemically known as S-4-chloro-N-isopropylcarbaniloylmethyl-O,O-dimethylphosphorodithioate, is a selective herbicide used for pre- and early post-emergence control of annual grasses and sedges.[1][2] Its development can be traced back to patents such as BR7804448 and DE2604225.[2] Primarily used in transplanted rice, it has been marketed under various trade names including Arrozin, Ricozin, Aniloguard, and Shoot.[1] In India, its application rates are typically between 300 to 350 grams of active ingredient per hectare.

Chemical and Physical Properties

This compound is a white-to-brown solid with a molar mass of 367.84 g·mol−1. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C13H19ClNO3PS2
Molar Mass 367.84 g·mol−1
Melting Point 51 °C
Boiling Point 444 °C
Solubility in water 9.4 mg/L
Vapor Pressure 2.2 mPa

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

This compound is classified under the K3 group of herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts cell division and elongation, primarily in the meristematic tissues of weeds. The herbicide is absorbed through the roots and, to a lesser extent, through emerging shoots and young leaves.

The biochemical pathway of VLCFA synthesis in plants is a multi-step process occurring in the endoplasmic reticulum. It involves a complex of enzymes that sequentially add two-carbon units to a fatty acid chain. This compound specifically targets and inhibits one of the key enzymes in this pathway, leading to the cessation of weed growth and eventual death.

vlcfa_inhibition cluster_vlcfa VLCFA Elongation Cycle (in Endoplasmic Reticulum) cluster_effects Physiological Effects Acyl_CoA Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA VLCFA_CoA->Acyl_CoA Further Elongation Disruption Disruption of Cell Division & Elongation VLCFA_CoA->Disruption VLCFA products essential for membranes and cuticle This compound This compound This compound->Inhibition Stunted_Growth Stunted Growth Disruption->Stunted_Growth Death Weed Death Stunted_Growth->Death

Figure 1: Simplified signaling pathway of this compound's mode of action.

Chemical Synthesis

The synthesis of this compound is a multi-step process. A common method involves the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide with an O,O-dimethyldithiophosphoric acid salt. A detailed experimental protocol based on patent literature is provided below.

anilofos_synthesis cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Work-up and Purification reactant1 2-chloro-N-(4-chlorophenyl) -N-isopropylacetamide catalyst Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) reactant1->catalyst reactant2 O,O-dimethyldithiophosphoric acid ammonium salt solvent Solvent: Water reactant2->solvent temperature Temperature: 50-60 °C solvent->temperature catalyst->temperature time Time: 2-5 hours temperature->time cooling Cooling to 5 °C time->cooling filtration Filtration cooling->filtration washing Washing with water filtration->washing drying Drying at <50 °C washing->drying product This compound (White Solid) drying->product

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Anilofos in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anilofos is an organophosphate herbicide widely used in agriculture for the pre-emergence and early post-emergence control of annual grass weeds and sedges, particularly in rice cultivation[1][2]. Due to its potential for runoff from agricultural fields into water bodies, sensitive and reliable analytical methods are required to monitor its presence in environmental water samples. These application notes provide detailed protocols for the detection and quantification of this compound in water using Solid-Phase Extraction (SPE) followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Analysis of this compound by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is suitable for the selective detection of this compound, as the Nitrogen-Phosphorus Detector (NPD) is highly sensitive to phosphorus-containing compounds. The protocol involves sample pre-concentration using Solid-Phase Extraction (SPE).

Experimental Protocol: SPE and GC-NPD

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from the water matrix and remove interfering substances.

  • Materials:

    • SPE Cartridges: Polymeric reverse-phase cartridges (e.g., HyperSep™ Retain PEP) or C18.

    • Reagents: Methanol (HPLC grade), Ethyl Acetate, Dichloromethane, Sodium Chloride (NaCl), Deionized Water.

    • Apparatus: SPE manifold, vacuum pump, nitrogen evaporator.

  • Procedure:

    • Sample Pre-treatment: To a 500 mL water sample, add 5 g of NaCl to increase the ionic strength, which can enhance the recovery of certain organophosphorus pesticides by reducing their solubility in water[3][4].

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol followed by 5 mL of deionized water through the cartridge[5]. Do not allow the cartridge to dry out.

    • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Cartridge Drying: Dry the cartridge thoroughly under vacuum for at least 10-20 minutes to remove residual water.

    • Elution: Elute the trapped this compound from the cartridge using a mixture of ethyl acetate and dichloromethane. A common procedure involves passing 4 mL of ethyl acetate followed by another 4 mL of ethyl acetate and finally 2 mL of dichloromethane through the cartridge. Collect the eluate.

    • Concentration: Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 30-40°C. The final extract is now ready for GC-NPD analysis.

2. Instrumental Analysis: GC-NPD

  • Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • GC Conditions:

    • Column: TG-1701 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium or Nitrogen, constant flow.

    • Oven Temperature Program: 80°C (hold for 1 min), ramp at 20°C/min to 250°C (hold for 0 min), then ramp at 5°C/min to the final temperature.

    • Detector: NPD, 300°C.

    • Injection Volume: 1 µL.

Workflow for GC-NPD Analysis

GC_Workflow A 500 mL Water Sample + 5g NaCl C Sample Loading (5-10 mL/min) A->C Load B SPE Cartridge Conditioning (Methanol, Water) B->C Conditioned Cartridge D Cartridge Drying (Vacuum) C->D E Elution (Ethyl Acetate/ Dichloromethane) D->E F Concentration (Nitrogen Evaporation to 1 mL) E->F G GC-NPD Analysis (1 µL Injection) F->G LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Output A 500 mL Water Sample B Solid-Phase Extraction (SPE) A->B C Elution & Concentration to 1 mL B->C D LC Separation (C18 Column) C->D Inject Sample E ESI Source (Positive Ionization) D->E F MS/MS Detection (MRM Mode) E->F G Quantification & Confirmation (this compound MRM Transitions) F->G Electrochemical_Pathway This compound This compound in Water Sample Inhibition Enzyme Inhibition This compound->Inhibition AChE Acetylcholinesterase (AChE) (Immobilized on Electrode) AChE->Inhibition Product Reduced Enzymatic Product Formation Inhibition->Product Leads to Substrate Substrate (e.g., Acetylthiocholine) Substrate->Inhibition Signal Change in Electrochemical Signal (Current/Potential) Product->Signal Results in

References

Application Note: Quantification of Anilofos Residues in Soil by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Anilofos, a widely used herbicide, in soil samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methodology includes procedures for soil sample collection, extraction of this compound residues, and subsequent quantification by HPLC with UV detection. This method is demonstrated to be a reliable and sensitive approach for monitoring this compound persistence in soil, a critical aspect of environmental safety assessment.

Introduction

This compound, an organophosphate herbicide, is extensively used in agriculture, particularly in rice cultivation, to control annual grasses and broad-leaved weeds.[1] However, its persistence in the soil can lead to environmental contamination and potential risks to non-target organisms and human health.[2] Therefore, the development of robust and sensitive analytical methods for monitoring this compound residues in soil is of paramount importance. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of pesticide residues.[1][3] This application note details a validated HPLC-based method for the determination of this compound residues in soil samples.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Acetone (pesticide residue grade)

  • Dichloromethane

  • Methanol (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Syringe filters (0.22 μm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Standard laboratory glassware

Sample Preparation and Extraction
  • Soil Sampling : Collect soil samples from the top 0-20 cm layer of the field. Air-dry the samples in the shade, and pass them through a 2 mm sieve to remove stones and plant debris.

  • Extraction :

    • Weigh 50 g of the prepared soil sample into a conical flask.

    • Add 100 mL of acetonitrile.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Decant the supernatant and collect it.

    • Repeat the extraction process twice with fresh acetonitrile.

    • Pool the supernatants.

  • Clean-up :

    • Concentrate the pooled extract to near dryness using a rotary evaporator at 40°C.

    • Dissolve the residue in 5 mL of dichloromethane.

    • Pass the extract through a glass column containing anhydrous sodium sulfate to remove moisture.

    • For further purification, employ a Solid-Phase Extraction (SPE) step using a C18 cartridge.

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of a water-methanol mixture (e.g., 50:50 v/v).

    • Elute the this compound residues with 5 mL of acetonitrile.

  • Final Preparation :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter the final solution through a 0.22 μm syringe filter before injection into the HPLC system.

HPLC-UV Analysis
  • HPLC System : An HPLC system equipped with a UV detector.

  • Column : C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile and water, potentially with the addition of phosphoric acid to improve peak shape. A common starting ratio is 70:30 (v/v) acetonitrile:water.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 20 µL.

  • Quantification : Create a calibration curve by injecting standard solutions of this compound at different concentrations. The concentration of this compound in the soil samples is determined by comparing the peak area with the calibration curve.

Data Presentation

The performance of the HPLC method for this compound quantification was validated. The key validation parameters are summarized in the table below.

ParameterResultReference
Linearity Range0.1 - 5.0 µg/mL
Limit of Detection (LOD)0.003 µg/mL
Limit of Quantification (LOQ)0.007 µg/g (for soil)
Recovery85 - 95%
Precision (RSD)< 5%

Visualizations

experimental_workflow soil_sampling Soil Sampling (0-20 cm) extraction Extraction (Acetonitrile, Sonication) soil_sampling->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration (Rotary Evaporation) centrifugation->concentration cleanup Clean-up (SPE C18 Cartridge) concentration->cleanup reconstitution Reconstitution (Mobile Phase) cleanup->reconstitution hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis

Caption: Experimental workflow for this compound residue analysis in soil.

hplc_quantification mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump is pumped injector Injector (Sample Introduction) pump->injector column HPLC Column (C18) (Separation) injector->column carries sample detector UV Detector (Detection) column->detector separated analytes data_system Data System (Quantification) detector->data_system sends signal

Caption: Principle of HPLC quantification.

Results and Discussion

The described analytical method provides excellent linearity for this compound in the concentration range of 0.1 to 5.0 µg/mL. The low limit of detection (LOD) of 0.003 µg/mL and limit of quantification (LOQ) of 0.007 µg/g demonstrate the high sensitivity of this method for detecting trace amounts of this compound in soil. The recovery rates of 85-95% indicate the efficiency of the extraction and clean-up procedures. A low relative standard deviation (RSD) of less than 5% highlights the high precision and reproducibility of the method.

The dissipation of this compound from soil has been shown to follow pseudo-first-order kinetics. In field studies, the half-life of this compound in soil was determined to be between 13 and 15.5 days, depending on the application rate. Residues of this compound in soil were detectable up to 45 to 75 days after application, but no residues were observed at the time of harvest.

Conclusion

The HPLC-based method detailed in this application note is a robust, sensitive, and reliable technique for the quantification of this compound residues in soil. The protocol provides a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis. The validation data confirms that this method meets the requirements for accurate and precise determination of this compound, making it a valuable tool for ensuring environmental and food safety.

References

Application Note: Gas Chromatography Method for the Analysis of Anilofos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anilofos is a selective organophosphate herbicide widely used in agriculture for pre- and post-emergence control of annual grasses and sedges in rice crops. Due to its potential toxicity and the need to comply with regulatory limits, a reliable and robust analytical method for its quantification in environmental and food matrices is essential.[1][2] Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides.[1] This application note details a comprehensive protocol for the determination of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).

Principle of the Method

Gas chromatography separates chemical compounds in a complex mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1] A sample containing this compound is vaporized in a heated injector and carried by an inert gas (mobile phase) through the analytical column. The separation occurs based on the analyte's boiling point and affinity for the stationary phase. After separation, the compound is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte, allowing for accurate quantification.

Instrumentation and Materials
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A fused-silica capillary column, such as a TraceGOLD TG-5MS (or equivalent 5% Phenyl Polysiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), and Zero Air (FID).

  • Reagents: Acetone, Acetonitrile, n-Hexane (all pesticide residue grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Sample Preparation Equipment: Homogenizer (e.g., Geno/Grinder®), centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, 50 mL polypropylene centrifuge tubes.

Experimental Protocols

Protocol 1: Preparation of Standards
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. This stock solution should be stored at -18°C.

  • Intermediate Standard Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetone.

  • Working Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL) by serial dilution of the intermediate standard solution with acetone. These standards are used to generate the calibration curve.

Protocol 2: Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for extracting pesticide residues from food and environmental matrices.

  • Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of deionized water before proceeding.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Salting-Out (Partitioning): Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. This step separates the acetonitrile layer from the aqueous phase.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and MgSO₄. Shake for 30 seconds and centrifuge for 5 minutes. The PSA helps remove organic acids and other interferences.

  • Final Extract: The resulting supernatant is the final extract. Transfer 1 mL into an autosampler vial for GC-FID analysis.

Data Presentation

Table 1: GC-FID Operating Conditions
ParameterValue
GC System Gas Chromatograph with Split/Splitless Injector and FID
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Injector Mode Splitless (purge valve opening at 1 min)
Injector Temperature 250 °C
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector (FID) Flame Ionization Detector
Detector Temperature 280 °C
Detector Gas Flows H₂: 35 mL/min, Air: 350 mL/min, Makeup (N₂): 30 mL/min
Injection Volume 1 µL
Table 2: Method Performance Parameters (Representative Data)
ParameterResult
Retention Time (RT) Approx. 14.5 min (Varies by system)
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantitation (LOQ) 0.03 mg/kg
Recovery (at 0.1 mg/kg) 85% - 105%
Repeatability (RSD%) < 10%

Visualization of Experimental Workflow

GC_Workflow Gas Chromatography Workflow for this compound Analysis cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 1. Homogenize 10g Sample prep2 2. Add 10mL Acetonitrile & Shake prep1->prep2 prep3 3. Add Salts & Partition prep2->prep3 prep4 4. Centrifuge prep3->prep4 prep5 5. Dispersive SPE Cleanup prep4->prep5 prep6 6. Final Extract for GC prep5->prep6 gc1 7. Inject 1µL of Extract prep6->gc1 gc2 8. Separate on GC Column gc1->gc2 gc3 9. Detect with FID gc2->gc3 data1 10. Integrate Peak Area gc3->data1 data2 11. Quantify vs. Calibration Curve data1->data2 data3 12. Generate Report data2->data3

Caption: Workflow for this compound Analysis by Gas Chromatography.

Results and Discussion

The described GC-FID method provides excellent separation and quantification for this compound. A sharp, symmetrical peak should be observed at the characteristic retention time. The use of a deactivated inlet liner is highly recommended to prevent the thermal degradation of organophosphate pesticides, which can otherwise lead to poor peak shape and inaccurate results. The QuEChERS sample preparation protocol effectively removes a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil, leading to cleaner chromatograms and more reliable quantification. For regulatory purposes or analysis in highly complex matrices, confirmation of results using a mass spectrometry (MS) detector is advised.

References

Protocol for Anilofos Application in Rice Paddy Fields: Application Notes and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anilofos is a selective organophosphate herbicide extensively utilized in rice cultivation for the pre-emergence or early post-emergence control of a wide spectrum of annual grasses and sedges.[1] Its mode of action involves the inhibition of cell division, primarily through the disruption of very-long-chain fatty acid (VLCFA) synthesis.[2][3] this compound is absorbed predominantly through the roots of emerging weeds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rice paddy fields, intended for researchers, scientists, and crop protection professionals.

Materials and Equipment

  • This compound Formulations:

    • This compound 30% Emulsifiable Concentrate (EC)

    • This compound Granular (GR) formulations (e.g., 30% GR with or without emulsifier)

  • Personal Protective Equipment (PPE):

    • Gloves

    • Goggles

    • Respirator

    • Coveralls

  • Application Equipment:

    • Knapsack sprayer with a flat fan or flood jet nozzle for EC formulations

    • Granule applicator or manual broadcasting for GR formulations

  • Measurement Tools:

    • Graduated cylinders

    • Weighing balance

  • Water Source: Clean water for spray solution preparation.

  • Experimental Plot Supplies:

    • Plot markers

    • Quadrat (for weed density and biomass assessment)

    • Sample bags for soil and plant tissues

Experimental Protocols

Trial Design and Establishment

A Randomized Block Design (RBD) is a suitable experimental design for evaluating the efficacy of this compound.

  • Plot Size: A common plot size for herbicide trials in rice is between 8 to 25 square meters.[4]

  • Replication: Each treatment should be replicated at least three times to ensure statistical validity.

  • Treatments: Treatments should include a range of this compound application rates, different formulations, a weedy check (no herbicide), and a weed-free check (manual weeding).

  • Rice Transplanting: Rice seedlings are typically transplanted at a spacing of 20 x 15 cm.

  • Water Management: The field should be drained prior to the application of the EC formulation and re-flooded within 24 hours. A water level of 3-5 cm should be maintained for at least 10 days post-application.

Preparation of this compound 30% EC Spray Solution

To prepare a spray solution for a desired application rate (in g a.i./ha), the following steps should be followed:

  • Calculate the amount of this compound 30% EC formulation needed per hectare.

    • Formula: Amount of formulation (L/ha) = (Required application rate in g a.i./ha) / (300 g a.i./L)

    • Example for a 450 g a.i./ha rate: (450 g a.i./ha) / (300 g a.i./L) = 1.5 L/ha of this compound 30% EC.

  • Determine the spray volume. A typical spray volume for herbicide application in rice is 375-500 L/ha.

  • Calculate the amount of formulation per liter of water.

    • Formula: Amount of formulation (mL/L) = (Amount of formulation in L/ha * 1000) / (Spray volume in L/ha)

    • Example: (1.5 L/ha * 1000) / 400 L/ha = 3.75 mL of this compound 30% EC per liter of water.

  • Mixing Procedure:

    • Fill the spray tank to half the required water volume.

    • Add the calculated amount of this compound 30% EC to the tank.

    • Agitate the mixture thoroughly.

    • Add the remaining water to the tank and continue to agitate.

Application of this compound
  • Timing: this compound should be applied as a pre-emergence herbicide, typically within 10 days of transplanting the rice seedlings.

  • EC Formulation Application: Apply the prepared spray solution uniformly over the drained paddy field using a knapsack sprayer fitted with a flat fan or flood jet nozzle.

  • GR Formulation Application: Broadcast the granules uniformly over the paddy field with standing water.

Data Collection and Analysis
  • Weed Control Efficacy:

    • Weed density and biomass should be assessed at regular intervals (e.g., 20, 40, and 60 days after transplanting) using a quadrat.

    • Weed Control Efficiency (WCE) can be calculated using the formula: WCE (%) = [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100

  • Phytotoxicity Assessment:

    • Phytotoxicity symptoms on rice plants, such as stunting, discoloration, and necrotic spots, should be visually assessed and scored on a scale of 0-10 (where 0 is no injury and 10 is complete kill).

    • Observations should be recorded at regular intervals after application.

  • Yield Parameters:

    • At harvest, record the number of effective tillers, panicle length, number of grains per panicle, 1000-grain weight, and grain and straw yield.

  • Residue Analysis:

    • Collect soil and plant (grain, straw) samples at harvest to determine the terminal residues of this compound.

    • A common analytical method is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).

Protocol for this compound Residue Analysis by HPLC
  • Sample Preparation:

    • Soil: Air-dry the soil sample, sieve it, and extract a subsample with a suitable solvent like acetone or an acetone/water mixture.

    • Plant Material (Grain/Straw): Grind the sample and extract with a solvent such as acetone.

  • Clean-up:

    • The crude extract is subjected to a clean-up procedure to remove interfering substances. This typically involves liquid-liquid partitioning followed by column chromatography (e.g., silica gel or gel permeation chromatography).

  • HPLC Analysis:

    • Instrument: HPLC system equipped with a DAD.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a known standard. The limit of quantification for this compound in soil, straw, and grain has been reported to be 0.007, 0.01, and 0.008 µg/g, respectively.

Data Presentation

Table 1: Efficacy of Different this compound Formulations and Application Rates on Weed Control in Transplanted Rice.

TreatmentApplication Rate (g a.i./ha)Weed Density (No./m²) at 40 DATWeed Dry Weight (g/m²) at 40 DATWeed Control Efficiency (%)Rice Grain Yield ( kg/ha )
This compound 30% GR (with emulsifier)300DataDataDataData
This compound 30% GR (with emulsifier)450DataDataData5761
This compound 30% GR (with emulsifier)600DataDataDataData
This compound 30% EC300DataDataDataData
This compound 30% EC450DataDataData>50% increase over weedy check
Weedy Check-DataData0Data
Weed-free Check-00100Data

Note: "Data" indicates where researchers should fill in their experimental results. The provided values are from cited literature for reference.

Table 2: Phytotoxicity of this compound on Transplanted Rice.

TreatmentApplication Rate (g a.i./ha)Phytotoxicity Score (0-10) at 11 DATObservationsRecovery
This compound 600 g/ha GR (with emulsifier)600ModerateStunted growth, discoloration, necrotic spots on leavesWithin one week
This compound 450 g/ha GR (with emulsifier)450SlightStunted growth, discolorationWithin one week
This compound 30% EC450No significant symptoms--

Table 3: Dissipation and Half-life of this compound in Paddy Fields.

MatrixApplication Rate (kg a.i./ha)Half-life (days)Residue at Harvest
Soil0.413Not detectable
Soil0.815.5Not detectable

Visualizations

G cluster_0 This compound Action cluster_1 Outcome This compound This compound Application VLCFA_synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis This compound->VLCFA_synthesis Inhibits Cell_division Cell Division VLCFA_synthesis->Cell_division Is essential for Weed_growth Weed Growth Cell_division->Weed_growth Drives Weed_death Weed Death Weed_growth->Weed_death is inhibited, leading to

Caption: Mode of Action of this compound on Weeds.

G cluster_0 Pre-Experiment cluster_1 Experiment Execution cluster_2 Post-Experiment Trial_design Trial Design (RBD) Plot_establishment Plot Establishment Trial_design->Plot_establishment Herbicide_prep This compound Solution Preparation Plot_establishment->Herbicide_prep Application Herbicide Application Herbicide_prep->Application Data_collection Data Collection (Weed Efficacy, Phytotoxicity, Yield) Application->Data_collection Residue_analysis Residue Analysis (HPLC) Data_collection->Residue_analysis Data_analysis Statistical Analysis Residue_analysis->Data_analysis Reporting Reporting Data_analysis->Reporting

Caption: Experimental Workflow for this compound Efficacy Trial.

G Application_Rate This compound Application Rate Weed_Control Weed Control Efficacy Application_Rate->Weed_Control Increases Phytotoxicity Phytotoxicity to Rice Application_Rate->Phytotoxicity May Increase Optimal_Dosage Optimal Dosage Weed_Control->Optimal_Dosage Contributes to Phytotoxicity->Optimal_Dosage Limits

Caption: Logical Relationship in this compound Application.

References

Application Notes and Protocols for the Formulation of Anilofos as an Emulsifiable Concentrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of the organophosphate herbicide Anilofos into a stable and effective emulsifiable concentrate (EC). The protocols outlined below are based on established methodologies and publicly available data on commercial formulations.

Introduction to this compound and Emulsifiable Concentrates

This compound is a selective pre- and early post-emergence herbicide used to control annual grasses and sedges in transplanted rice. An emulsifiable concentrate (EC) is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent along with an emulsifying agent. When diluted with water, an EC forms a stable oil-in-water emulsion, which allows for uniform application and effective delivery of the active ingredient to the target weeds.

A stable and effective this compound EC formulation is critical for its biological efficacy. Key parameters for a successful formulation include the choice of solvent, the selection and ratio of emulsifiers, and the physical and chemical stability of the concentrate and its resulting emulsion.

Components of an this compound Emulsifiable Concentrate

A typical this compound EC formulation consists of the following components:

  • Active Ingredient: this compound technical grade (minimum purity 95%).

  • Solvent: A water-immiscible organic solvent that can dissolve the this compound technical.

  • Emulsifier System: A blend of anionic and non-ionic surfactants to ensure the spontaneous formation of a stable emulsion upon dilution with water.

Example Formulation of a 30% w/w this compound EC

The following table summarizes the composition of a commercial 30% w/w this compound EC formulation.

ComponentFunctionConcentration (% w/w)Example Specifications
This compound TechnicalActive Ingredient30.0Purity ≥ 95%
Calcium Alkylaryl SulphonateAnionic EmulsifierPart of 10.0% blend---
Phenol Ethylene Oxide CondensateNon-ionic EmulsifierPart of 10.0% blend---
XyleneSolventq.s. to 100Aromatic hydrocarbon

Experimental Protocols

The following protocols describe the procedures for preparing and evaluating an this compound EC formulation.

Protocol for Preparation of a 30% w/w this compound EC

Objective: To prepare a laboratory-scale batch of a 30% w/w this compound emulsifiable concentrate.

Materials:

  • This compound technical (purity ≥ 95%)

  • Xylene

  • Calcium Alkylaryl Sulphonate

  • Phenol Ethylene Oxide Condensate

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Dissolution of Active Ingredient:

    • Weigh the required amount of Xylene into a glass beaker.

    • With continuous stirring using a magnetic stirrer, slowly add the weighed this compound technical to the Xylene.

    • Continue stirring until the this compound technical is completely dissolved.

  • Addition of Emulsifiers:

    • Weigh the required amounts of Calcium Alkylaryl Sulphonate and Phenol Ethylene Oxide Condensate.

    • Add the emulsifiers to the this compound-solvent mixture while stirring.

    • Continue stirring until a homogenous solution is obtained.

  • Homogenization and Storage:

    • Stir the final formulation for an additional 15-20 minutes to ensure complete homogeneity.

    • Transfer the formulation to a clean, dry, and airtight container for storage and further evaluation.

Protocol for Determining the Optimal Emulsifier Ratio

Objective: To determine the optimal ratio of anionic to non-ionic emulsifiers for the this compound EC formulation.

Procedure:

  • Prepare a stock solution of 30% w/w this compound in Xylene without any emulsifiers.

  • Prepare a series of emulsifier blends with varying ratios of Calcium Alkylaryl Sulphonate to Phenol Ethylene Oxide Condensate (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • For each emulsifier blend, prepare a 100 mL test formulation by adding 10 g of the emulsifier blend to 90 g of the this compound stock solution and mixing until homogenous.

  • Evaluate the emulsion stability of each test formulation according to the protocol described in section 3.3.

  • The optimal emulsifier ratio is the one that results in the most stable emulsion with the least amount of creaming or separation.

Protocol for Emulsion Stability Test (based on CIPAC MT 36.3)

Objective: To assess the stability of the emulsion formed upon dilution of the this compound EC with water.

Materials:

  • This compound EC formulation

  • CIPAC Standard Water D (or water of known hardness)

  • 100 mL glass-stoppered graduated cylinders

  • Water bath maintained at 30 ± 1 °C

Procedure:

  • Add 95 mL of standard water to a 100 mL graduated cylinder.

  • Add 5 mL of the this compound EC formulation to the cylinder.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the water bath at 30 °C and let it stand undisturbed.

  • Record the volume of any free oil or cream that separates at the top and any sediment at the bottom after 30 minutes, 1 hour, 2 hours, and 24 hours.

  • After 24 hours, re-emulsify the contents by inverting the cylinder 10 times.

  • Observe the ease of re-emulsification and the stability of the resulting emulsion.

Acceptance Criteria: A stable formulation should show minimal to no separation of free oil or cream and should be easily re-emulsified after 24 hours.

Protocol for Accelerated Storage Stability (Heat Stability) (based on CIPAC MT 46.3)

Objective: To evaluate the chemical and physical stability of the this compound EC formulation under elevated temperature conditions.

Procedure:

  • Place a 50 mL sample of the this compound EC in a sealed glass container.

  • Store the container in an oven at 54 ± 2 °C for 14 days.

  • After 14 days, allow the sample to cool to room temperature.

  • Visually inspect the sample for any signs of physical changes such as crystallization, phase separation, or sedimentation.

  • Determine the active ingredient content of the stored sample using a validated analytical method (see section 3.6).

  • Perform the emulsion stability test (section 3.3) on the stored sample.

Acceptance Criteria: The formulation should show no significant physical changes. The active ingredient content should not decrease by more than 5% of the initial value. The emulsion stability should still meet the acceptance criteria.

Protocol for Low-Temperature Stability (Cold Test) (based on CIPAC MT 39.3)

Objective: To evaluate the physical stability of the this compound EC formulation at low temperatures.

Procedure:

  • Place a 50 mL sample of the this compound EC in a sealed glass container.

  • Store the container at 0 ± 1 °C for 7 days.

  • After 7 days, visually inspect the sample for any signs of crystallization or phase separation.

  • If crystals are present, allow the sample to return to room temperature and observe if the crystals redissolve.

Acceptance Criteria: The formulation should remain a clear, homogenous liquid with no crystallization or phase separation.

Protocol for Determination of this compound Active Ingredient Content

Objective: To quantify the concentration of this compound in the EC formulation.

Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound analytical standard in a suitable solvent (e.g., acetonitrile) at known concentrations.

  • Sample Preparation: Accurately weigh a sample of the this compound EC formulation and dilute it with the same solvent to a concentration within the range of the standard solutions.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of active ingredient in the EC formulation.

Visualizations

The following diagrams illustrate the workflow for the formulation and evaluation of an this compound emulsifiable concentrate.

Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Quality Control & Stability Testing start Define Formulation Target: This compound 30% EC dissolve_ai Dissolve this compound Technical in Xylene start->dissolve_ai add_emulsifiers Add Emulsifier Blend dissolve_ai->add_emulsifiers homogenize Homogenize Formulation add_emulsifiers->homogenize emulsion_stability Emulsion Stability Test (CIPAC MT 36.3) homogenize->emulsion_stability heat_stability Accelerated Storage (Heat Stability - CIPAC MT 46.3) homogenize->heat_stability cold_stability Low-Temperature Stability (Cold Test - CIPAC MT 39.3) homogenize->cold_stability ai_content Active Ingredient Analysis (HPLC-DAD) homogenize->ai_content final_product Stable & Effective This compound EC Formulation emulsion_stability->final_product heat_stability->final_product cold_stability->final_product ai_content->final_product

Caption: Workflow for this compound EC formulation and testing.

Emulsifier_Screening start Prepare this compound in Solvent Stock Solution prepare_blends Prepare Emulsifier Blends (Varying Anionic:Non-ionic Ratios) start->prepare_blends formulate_series Formulate a Series of ECs with Different Emulsifier Blends prepare_blends->formulate_series evaluate_emulsion Perform Emulsion Stability Test on Each Formulation formulate_series->evaluate_emulsion select_optimal Select Optimal Emulsifier Ratio (Best Emulsion Stability) evaluate_emulsion->select_optimal optimal_formulation Proceed with Optimized Formulation select_optimal->optimal_formulation

Caption: Protocol for optimizing the emulsifier blend.

Application Notes and Protocols for Solid-Phase Extraction of Anilofos from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anilofos is a selective pre-emergence and early post-emergence organophosphate herbicide used to control annual grasses and sedges in transplanted rice. Due to its potential for environmental contamination, particularly in water bodies and soil, robust and efficient analytical methods are required for its monitoring. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from environmental matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a solid sorbent, and the analytes of interest are retained on the sorbent while the matrix interferences pass through. The retained analytes are then eluted with a small volume of a suitable solvent. The choice of sorbent and elution solvent is critical for achieving high recovery and efficient cleanup. For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 and polymeric sorbents like Oasis HLB are commonly employed.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and other organophosphorus pesticides from various studies. This data provides a baseline for expected performance of the analytical methods.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
This compoundSoil, Rice Grains, StrawNot specifiedHPLC-0.001 µg/mL0.01 µg/mL[1]
Organophosphorus PesticidesWaterOasis HLBLC-MS/MS70-120--[2]
Organophosphorus PesticidesWaterChromabond C18, Oasis HLBGC-MS---[3]
Organophosphorus PesticidesHoneyEXtrelut® NT 20GC-FPD, GC-MS70-1030.0002-0.008 mg/kg0.0005-0.025 mg/kg[4][5]
Various PesticidesWaterCarbopak-BLC/MS/MS-as low as 10 ng/L-

Maximum Residue Limit (MRL): The MRL for this compound in soil, rice grains, and straw has been reported to be 0.05 mg/kg.

Experimental Protocols

Protocol 1: SPE of this compound from Water Samples

This protocol is a general procedure adapted from methods for multiresidue pesticide analysis in water.

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or Chromabond C18 cartridges.

  • Solvents: Methanol (HPLC grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Acetone (HPLC grade), Dichloromethane (HPLC grade), and HPLC grade water.

  • Apparatus: SPE manifold, vacuum pump, rotary evaporator or nitrogen evaporator, centrifuge, and glass vials.

2. Sample Pre-treatment

  • Collect water samples in amber glass bottles.

  • Allow samples to reach ambient temperature.

  • To remove suspended particles that could clog the SPE cartridge, centrifuge the sample at 4000 rpm for 20 minutes or filter through a 0.7-µm glass fiber filter.

3. SPE Procedure

  • Cartridge Conditioning:

    • Precondition the SPE cartridge by passing the following solvents sequentially:

      • 5 mL of ethyl acetate

      • 5 mL of n-hexane

      • 5 mL of acetone

      • 5 mL of methanol

      • 5 mL of HPLC grade water

    • Ensure the sorbent does not run dry between solvent additions.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 100 mL to 1 L) onto the conditioned cartridge at a flow rate of 2-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any remaining interferences.

  • Sorbent Drying:

    • Dry the sorbent thoroughly under vacuum for at least 60 minutes to remove residual water, which can affect the elution efficiency. Some methods suggest centrifugation at 2500 rpm for 2 minutes followed by a shorter vacuum drying time.

  • Elution:

    • Elute the retained this compound from the cartridge with an appropriate solvent. A common elution scheme for organophosphorus pesticides involves a two-step elution:

      • Elute with 6 mL of a n-hexane-acetone mixture (3:1, v/v).

      • Follow with a second elution of 5 mL of methanol.

    • Alternatively, for Carbopak-B cartridges, elution can be performed with 1.5 mL of methanol followed by 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.

  • Concentration and Reconstitution:

    • Combine the eluates and evaporate to near dryness under a gentle stream of nitrogen at 40 ± 5 °C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for instrumental analysis (e.g., acetonitrile or methanol).

4. Instrumental Analysis

  • The final extract can be analyzed by Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS), or by High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.

Protocol 2: SPE of this compound from Soil Samples

This protocol is based on a general procedure for the extraction of pesticides from soil, followed by a cleanup step that can be adapted for SPE.

1. Materials and Reagents

  • Extraction Solvents: Acetonitrile (HPLC grade).

  • SPE Cartridges: C18 or Florisil cartridges are often used for soil extract cleanup.

  • Other Reagents: Anhydrous sodium sulfate.

  • Apparatus: Mechanical shaker, centrifuge, filtration apparatus (0.45-µm membrane filter), SPE manifold, vacuum pump, rotary evaporator or nitrogen evaporator, and glass vials.

2. Sample Pre-treatment and Extraction

  • Air-dry the soil samples at room temperature, pulverize them, and pass them through a 250 µm sieve.

  • Accurately weigh 50 g of the prepared soil sample into a flask.

  • Add 5 mL of acetonitrile per gram of soil and extract by shaking on a mechanical shaker for 30 minutes at 250 rpm.

  • Centrifuge the mixture at 3500 rpm for 5 minutes.

  • Filter the supernatant (acetonitrile extract) through a 0.45-µm membrane filter to obtain a clear solution.

3. SPE Cleanup

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with the appropriate solvents (e.g., methanol followed by water, then acetonitrile to match the extract solvent).

  • Loading:

    • Take a known volume of the acetonitrile extract and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a small volume of a solvent that will not elute this compound but will remove interferences.

  • Elution:

    • Elute the this compound with a suitable solvent. For C18, a mixture of acetonitrile and water or a more nonpolar solvent like dichloromethane might be effective. A study on this compound residue analysis used elution with 2% methanol in dichloromethane from a column packed with anhydrous sodium sulfate, which suggests this solvent system is effective for elution.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.

Visualizations

Below is a diagram illustrating the general workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Pretreatment Centrifugation/ Filtration Sample->Pretreatment Conditioning Cartridge Conditioning (e.g., MeOH, Water) Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Interference Wash (e.g., HPLC Water) Loading->Washing Drying Sorbent Drying (Vacuum/N2) Washing->Drying Elution Analyte Elution (e.g., ACN, Hexane/Acetone) Drying->Elution Concentration Eluate Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Instrumental Analysis (GC-MS/HPLC-MS) Reconstitution->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

References

Optimal Application Timing of Anilofos for Effective Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos, a selective pre- and early post-emergence organophosphorus herbicide, is widely utilized in transplanted and direct-seeded rice to control annual grassy weeds and sedges. The timing of this compound application is a critical determinant of its efficacy in weed control, impact on crop health, and ultimately, the grain yield. This document provides detailed application notes and protocols based on scientific studies to guide researchers in optimizing the use of this compound for weed management.

This compound functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds.[1] This inhibition disrupts cell division and elongation, leading to stunted growth and eventual death of the weeds.[1] It is primarily absorbed through the roots and, to a lesser extent, through emerging shoots and leaves.[2]

Application Timing and Efficacy

Research indicates that the optimal window for this compound application is in the early stages of weed growth, typically as a pre-emergence or early post-emergence treatment. Application timing is often referenced in terms of Days After Transplanting (DAT) or Days After Sowing (DAS).

Studies have shown that applying this compound at 6 DAT can result in higher weed control efficiency and improved grain yield compared to an application at 3 DAT.[2] One study found that this compound applied at 0.3 kg a.i./ha at 6 DAT achieved a weed control efficiency of 87% and a grain yield of 71.6 q/ha, which was marginally higher than the same dosage applied at 3 DAT (73.6% WCE and 63.0 q/ha yield).[2] Another study evaluated a ready mixture of this compound + ethoxysulfuron (390 g a.i./ha) applied at 8 DAT and found it to be effective in controlling both grassy and broad-leaved weeds, resulting in yields comparable to weed-free plots. Generally, applications are recommended within 3 to 10 days after transplanting.

It is crucial to note that while early application is effective, some studies have observed temporary phytotoxicity in rice, such as stunted growth and discoloration, particularly at higher concentrations. However, the crop typically recovers from these effects within a week.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of this compound application timing on weed control and rice yield.

Table 1: Effect of this compound Application Timing on Weed Control Efficiency and Rice Yield in Transplanted Rice

Application Timing (DAT)Active Ingredient (a.i.) Rate ( kg/ha )Weed Control Efficiency (%)Grain Yield (q/ha)Reference
30.373.663.0
60.387.071.6
80.39 (this compound + Ethoxysulfuron)-Comparable to weed-free
50.3 - 0.6 (GR and EC formulations)-Up to 57.61
100.312 (this compound + Ethoxy Sulfuron)-48.1

Note: "-" indicates data not available in the cited source. Yields are highly dependent on local conditions, rice variety, and weed pressure.

Experimental Protocols

Below are detailed methodologies for key experiments investigating the optimal application timing of this compound.

Protocol 1: Comparative Efficacy of this compound Application at 3 DAT vs. 6 DAT in Transplanted Rice

Objective: To determine the effect of two different application timings (3 and 6 Days After Transplanting) of this compound on weed control efficiency and grain yield of transplanted rice.

Materials:

  • Rice seedlings (e.g., variety 'IR 50')

  • This compound 30% EC formulation

  • Randomized Block Design (RBD) experimental plots

  • Standard fertilizers (N, P, K)

  • Knapsack sprayer with a flat fan nozzle

  • Quadrat (e.g., 0.25 m²) for weed sampling

  • Equipment for harvesting and yield measurement

Procedure:

  • Land Preparation: Prepare the experimental field with standard puddling and leveling techniques suitable for transplanted rice.

  • Experimental Design: Lay out the experiment in a Randomized Block Design with treatments replicated at least three times. Include a hand-weeded check and an unweeded control for comparison.

  • Transplanting: Transplant healthy rice seedlings at the recommended spacing.

  • Herbicide Application:

    • For the 3 DAT treatment, apply this compound at the desired concentration (e.g., 0.3 kg a.i./ha) three days after transplanting.

    • For the 6 DAT treatment, apply this compound at the same concentration six days after transplanting.

    • Apply the herbicide uniformly using a knapsack sprayer. Maintain a thin film of water in the field during and for a few days after application.

  • Data Collection:

    • Weed Data: At a critical period of weed competition (e.g., 60 DAT), place a quadrat randomly in each plot and count the number of weeds and record their dry weight after oven drying.

    • Crop Data: Record yield-attributing parameters such as the number of productive tillers per plant and grain filling.

    • Yield: Harvest the crop at maturity from a designated net plot area for each treatment and measure the grain yield.

  • Calculation: Calculate the Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Weed dry weight in unweeded control - Weed dry weight in treated plot) / Weed dry weight in unweeded control] x 100.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Protocol 2: Evaluation of an this compound Tank-Mix Application at Early Post-Emergence

Objective: To assess the efficacy of a tank-mix of this compound with a broadleaf herbicide applied at 8 DAT for broad-spectrum weed control.

Materials:

  • Rice seedlings (e.g., variety 'HKR 46')

  • Ready-mix formulation of this compound + ethoxysulfuron (or tank-mix as per desired rates)

  • Experimental plots laid out in an RBD

  • Standard agronomic inputs

  • Spraying and data collection equipment as in Protocol 1.

Procedure:

  • Field Setup: Prepare the field and transplant rice seedlings as described in Protocol 1.

  • Treatment Application: Apply the ready mixture of this compound + ethoxysulfuron at the specified rate (e.g., 390 g a.i./ha) at 8 days after transplanting. Include weed-free and weedy checks.

  • Data Recording:

    • Record the density and dry weight of both grassy and broad-leaved weeds at a suitable interval after application.

    • Measure rice growth parameters (e.g., tillers/m², panicle length, grains/panicle, 1000-grain weight).

    • Determine the final grain yield at harvest.

  • Analysis: Statistically compare the weed control efficacy and yield parameters among the treatments.

Visualizations

G cluster_0 A Start: Rice Field Preparation (Puddling & Leveling) B Transplanting of Rice Seedlings A->B C Decision Point: This compound Application Timing B->C D Pre-emergence Application (3-4 DAT) C->D Option 1 E Early Post-emergence Application (5-8 DAT) C->E Option 2 F Maintain Thin Water Layer D->F E->F G Weed Control Assessment (e.g., 60 DAT) F->G H Crop Growth & Yield Assessment G->H I Data Analysis & Optimal Timing Determination H->I G cluster_pathway VLCFA Biosynthesis Pathway (Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (C16/C18) Condensation Condensation (VLCFA Elongase/KCS) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KCR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HCD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (ECR) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Elongated Acyl-CoA (Acyl-CoA + 2C) Reduction2->Elongated_Acyl_CoA VLCFAs Very-Long-Chain Fatty Acids (>C18) Elongated_Acyl_CoA->VLCFAs This compound This compound This compound->Condensation Inhibits

References

Application Notes and Protocols for the Combined Use of Anilofos in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anilofos in combination with other herbicides, primarily focusing on its application in rice cultivation. The information is compiled from various scientific studies to aid in research and development.

Introduction to this compound

This compound is a selective pre-emergence and early post-emergence herbicide belonging to the organophosphate chemical class.[1] Its primary mode of action is the inhibition of very long-chain fatty acid synthesis, which consequently disrupts cell division and elongation in susceptible weeds.[2][3] this compound is effective against a range of annual grasses and sedges that are common in rice fields.[4]

Herbicide Combinations with this compound

To broaden the spectrum of weed control, this compound is often used in combination with other herbicides. This approach can enhance efficacy, manage a wider range of weed species (including broadleaf weeds), and potentially mitigate the development of herbicide resistance. The most commonly documented combinations are with 2,4-D Ethyl Ester and Ethoxysulfuron.

This compound in Combination with 2,4-D Ethyl Ester

The combination of this compound and 2,4-D Ethyl Ester provides a broader spectrum of weed control, targeting both grassy weeds (controlled by this compound) and broadleaf weeds (controlled by 2,4-D).[5] 2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible broadleaf plants.

This compound in Combination with Ethoxysulfuron

A ready-mix formulation of this compound and ethoxysulfuron has shown high efficacy in controlling a mixed weed flora in transplanted rice. Ethoxysulfuron is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and growth in susceptible weeds.

Quantitative Data Summary

The following tables summarize quantitative data from field trials evaluating the efficacy of this compound and its combinations on weed control and rice yield.

Table 1: Efficacy of this compound in Combination with 2,4-D Ethyl Ester in Transplanted Rice

TreatmentApplication Rate (a.i. g/ha)Weed Control Efficiency (%)Grain Yield (t/ha)
This compound + 2,4-D EE240 + 320Data not availableData not available
This compound + 2,4-D EE360 + 480Data not availableData not available
Source: Product recommendation labels

Note: While specific weed control efficiency and grain yield data from peer-reviewed studies for all application rates of this combination were not available in the search results, these are recommended dosages for the control of annual grassy, broadleaf weeds, and sedges in transplanted rice.

Table 2: Efficacy of this compound in Combination with Ethoxysulfuron in Transplanted Rice

TreatmentApplication Rate (a.i. g/ha)Weed Density (No./m²)Weed Dry Weight (g/m²)Grain Yield (t/ha)
This compound + Ethoxysulfuron26018.39.84.63
This compound + Ethoxysulfuron32516.78.24.89
This compound + Ethoxysulfuron39014.26.55.23
Weedy Check-52.135.63.21
Weed-free Check-0.00.05.42
Source: Narwal et al., 2002

Experimental Protocols

The following are generalized protocols for conducting field efficacy trials with this compound and its combinations, based on methodologies reported in the scientific literature.

General Field Trial Protocol for Herbicide Efficacy in Rice

Objective: To evaluate the efficacy of this compound in combination with other herbicides for weed control and its phytotoxicity to the rice crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Minimum of 5m x 4m.

  • Treatments:

    • This compound + 2,4-D EE at various rates.

    • This compound + Ethoxysulfuron at various rates.

    • This compound alone.

    • 2,4-D EE or Ethoxysulfuron alone.

    • Weed-free check (manual weeding).

    • Weedy check (no weed control).

Procedure:

  • Land Preparation: Prepare the land as per standard practices for rice cultivation (puddling for transplanted rice).

  • Transplanting/Sowing: Transplant 21-25 day old rice seedlings or direct sow the rice variety as per the experimental plan.

  • Herbicide Application:

    • Timing: Apply pre-emergence herbicides within 3-5 days after transplanting (DAT) and early post-emergence herbicides between 7-15 DAT.

    • Equipment: Use a calibrated knapsack sprayer with a flat fan nozzle.

    • Spray Volume: Use a spray volume of 500-600 liters per hectare to ensure uniform coverage.

    • Tank Mixing: For tank mixes, follow the recommended order of mixing. Fill the tank with half the required water volume, add the herbicides as per their formulation (wettable powders first, then flowables, then emulsifiable concentrates), and then add the remaining water. Maintain agitation during mixing and spraying.

  • Data Collection:

    • Weed Density and Biomass:

      • At 30 and 60 days after treatment (or at critical stages of crop-weed competition), place a quadrat (e.g., 0.5m x 0.5m) randomly at two to three locations within each plot.

      • Count the number of individual weeds of each species within the quadrat to determine weed density (number/m²).

      • Harvest all the weeds from within the quadrat at the ground level, wash them, dry them in an oven at 70°C for 48 hours, and record the dry weight to determine weed biomass (g/m²).

    • Crop Phytotoxicity: Visually assess crop injury at 7, 15, and 30 days after herbicide application using a 0-10 rating scale (0 = no injury, 10 = complete crop death).

    • Yield and Yield Components: At maturity, harvest the crop from a net plot area (e.g., central 3m x 2m area), and record the grain yield, straw yield, and other relevant yield parameters.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase Land_Prep Land Preparation Transplanting Rice Transplanting/Sowing Land_Prep->Transplanting Herbicide_App Herbicide Application (this compound Combinations) Transplanting->Herbicide_App Weed_Sampling Weed Sampling (Density & Biomass) Herbicide_App->Weed_Sampling Phytotoxicity Phytotoxicity Assessment Herbicide_App->Phytotoxicity Yield_Data Yield Data Collection Weed_Sampling->Yield_Data Phytotoxicity->Yield_Data Stat_Analysis Statistical Analysis Yield_Data->Stat_Analysis

Caption: Experimental workflow for evaluating herbicide combinations.

Signaling Pathways

The following diagrams illustrate the proposed mode of action of this compound and its combination partners at a cellular level.

This compound Mode of Action

Anilofos_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition VLCFA_Synthase Very Long-Chain Fatty Acid (VLCFA) Synthase VLCFA VLCFA Synthesis VLCFA_Synthase->VLCFA Catalyzes Cell_Division Cell Division & Elongation VLCFA->Cell_Division Essential for Weed_Growth Weed Growth Cell_Division->Weed_Growth Leads to Inhibition->VLCFA_Synthase

Caption: this compound inhibits weed growth by blocking cell division.

This compound + 2,4-D Combined Action

Anilofos_24D_Pathway cluster_this compound This compound Action cluster_24d 2,4-D Action This compound This compound VLCFA_Synthase VLCFA Synthase This compound->VLCFA_Synthase Inhibits Cell_Division_A Normal Cell Division (Grassy Weeds) VLCFA_Synthase->Cell_Division_A Weed_Death Weed Death Cell_Division_A->Weed_Death Inhibition leads to Two4D 2,4-D Auxin_Receptors Auxin Receptors Two4D->Auxin_Receptors Binds to Cell_Division_B Uncontrolled Cell Division (Broadleaf Weeds) Auxin_Receptors->Cell_Division_B Cell_Division_B->Weed_Death Leads to

Caption: Combined action of this compound and 2,4-D on different weed types.

This compound + Ethoxysulfuron Combined Action

Anilofos_Ethoxysulfuron_Pathway cluster_anilofos_E This compound Action cluster_ethoxysulfuron Ethoxysulfuron Action Anilofos_E This compound VLCFA_Synthase_E VLCFA Synthase Anilofos_E->VLCFA_Synthase_E Inhibits Cell_Division_E1 Cell Division & Elongation VLCFA_Synthase_E->Cell_Division_E1 Weed_Death_E Weed Death Cell_Division_E1->Weed_Death_E Inhibition leads to Ethoxysulfuron Ethoxysulfuron ALS_Enzyme ALS Enzyme Ethoxysulfuron->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids ALS_Enzyme->Amino_Acids Cell_Division_E2 Cell Division Amino_Acids->Cell_Division_E2 Cell_Division_E2->Weed_Death_E Inhibition leads to

Caption: Dual inhibition of weed growth by this compound and Ethoxysulfuron.

References

Application Notes and Protocols for Anilofos Residue Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of anilofos residues in various agricultural products. The methodologies outlined are based on established analytical techniques to ensure accurate and reproducible results for monitoring food safety and environmental compliance.

Introduction

This compound is an organophosphate herbicide used for pre- and early post-emergence control of a wide range of annual grasses and sedges in rice cultivation. Due to its potential toxicity, monitoring its residue levels in agricultural commodities and the environment is crucial to ensure consumer safety and adherence to regulatory limits. These notes provide protocols for the extraction, cleanup, and quantification of this compound residues.

Analytical Methodologies

The primary analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with selective detectors. A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is particularly effective for multi-residue analysis in diverse matrices.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on this compound residue analysis.

Table 1: this compound Residue Levels in Rice and Soil

Agricultural MatrixApplication Rate (g a.i./ha)Residue Level (µg/g)Analytical MethodReference
Rice Grains300 - 600Below MRL (0.05 mg/kg) at harvestHPLC[1]
Rice Straw300 - 600Below MRL (0.05 mg/kg) at harvestHPLC[1]
Soil (transplanted rice field)3000.049HPLC[2]
Soil (transplanted rice field)4500.058HPLC[2]
Soil (transplanted rice field)6000.070HPLC[2]
Soil (W/O emulsion)3000.040HPLC
Soil (W/O emulsion)4500.014HPLC
Soil (W/O emulsion)6000.086HPLC
Soil (EC formulation)3000.053HPLC

Table 2: Method Validation Parameters for this compound Analysis

ParameterMatrixValueAnalytical MethodReference
Limit of Detection (LOD)Soil0.007 µg/gRP-HPLC
Rice Straw0.01 µg/gRP-HPLC
Rice Grain0.008 µg/gRP-HPLC
Rice Husk0.01 µg/gRP-HPLC
Limit of Quantification (LOQ)Soil0.007 µg/gRP-HPLC
Rice Straw0.01 µg/gRP-HPLC
Rice Grain0.008 µg/gRP-HPLC
Rice Husk0.01 µg/gRP-HPLC
RecoveryFruits and Vegetables70-120%QuEChERS with GC-ECD
Vegetables and Fruits70.1-123.5%Modified QuEChERS with GC-FPD/ECD
Vegetable Samples94-102%QuEChERS with LC-MS/MS

Table 3: Maximum Residue Limits (MRLs) for this compound

Regulatory BodyCommodityMRL (mg/kg)Notes
European UnionAll food products0.01Default MRL as this compound is not approved for use.
China (GB 2763-2016)Rice, Brown Rice0.1
US EPA-Not specified in search resultsTolerances for pesticides can be searched in the Code of Federal Regulations (40 CFR Part 180).
Codex Alimentarius-Not specified in search resultsMRLs can be accessed through the Codex Pesticides Residues in Food Online Database.

Experimental Protocols

Protocol 1: QuEChERS Method for Organophosphate Residues in Fruits and Vegetables

This protocol is a modified QuEChERS method suitable for the analysis of organophosphate pesticides, including this compound, in fruits and vegetables.

1. Sample Homogenization:

  • Weigh 500 g of the fruit or vegetable sample and homogenize it in a food chopper.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL Teflon centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

  • Shake vigorously for 1 minute using a vortex mixer.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.

  • Vortex vigorously for another minute.

  • Centrifuge the extract at 3000 rpm for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 2 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing 1.8 g of anhydrous magnesium sulfate and a suitable sorbent (e.g., Florisil for organophosphates).

  • Shake the tube for 30 seconds.

  • Centrifuge for 5 minutes at 3000 g.

  • The resulting supernatant is ready for analysis.

4. Instrumental Analysis:

  • Inject a 2.0 µL aliquot of the final extract into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (NPD) for organophosphate analysis.

  • Alternatively, for higher sensitivity and selectivity, use a GC-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Protocol 2: Solvent Extraction for this compound Residue in Rice and Soil

This protocol is a conventional solvent extraction method for the analysis of this compound in rice and soil samples.

1. Sample Preparation:

  • For rice grains and soil, take a representative 50 g sample. For rice straw, use a 25 g sample.

  • Grind the sample to a fine powder.

2. Extraction:

  • Place the powdered sample into an Erlenmeyer flask.

  • Add 100 mL of acetonitrile and shake for 1 hour on a mechanical shaker.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice with 50 mL of acetonitrile each time.

  • Combine the filtrates and concentrate to near dryness using a rotary evaporator at 40°C.

3. Cleanup:

  • Dissolve the residue in 10 mL of a suitable solvent like hexane.

  • Perform a liquid-liquid partitioning with acetonitrile saturated with hexane if necessary to remove non-polar interferences.

  • For further cleanup, pass the extract through a glass column packed with Florisil and eluted with a mixture of hexane and acetone.

  • Collect the eluate and concentrate it to a suitable volume for analysis.

4. Instrumental Analysis by HPLC:

  • Mobile Phase: Acetonitrile/water (70:30 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column: C18 reverse-phase column.

  • Detector: Diode-Array Detector (DAD) or UV detector at a suitable wavelength for this compound.

  • Inject the prepared sample extract and quantify based on the peak area against a standard calibration curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis SampleCollection 1. Sample Collection (e.g., Rice, Soil, Vegetables) Homogenization 2. Homogenization (Grinding/Chopping) SampleCollection->Homogenization Extraction 3. Extraction (QuEChERS or Solvent Extraction) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Cleanup 5. Dispersive SPE / Column Chromatography Centrifugation1->Cleanup Centrifugation2 6. Centrifugation Cleanup->Centrifugation2 Concentration 7. Concentration Centrifugation2->Concentration Analysis 8. HPLC-DAD or GC-NPD/MS Analysis Concentration->Analysis Quantification 9. Data Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of this compound residues in agricultural products.

References

Experimental Design for Evaluating the Efficacy of Anilofos Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the efficacy of the herbicide Anilofos. The protocols outlined below cover laboratory, greenhouse, and field studies to determine the biological activity of this compound on target weed species and its selectivity towards rice crops.

Introduction to this compound

This compound is a pre-emergence and early post-emergence organophosphate herbicide used for the control of annual grasses and sedges in transplanted rice.[1] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and elongation in susceptible plants.[1] This disruption of cell division occurs in the meristematic tissues of roots and shoots, leading to stunted growth and eventual death of the weed.[1][2]

Experimental Objectives

The primary objectives of these experimental protocols are to:

  • Determine the effective dose range of this compound for controlling key weed species.

  • Assess the phytotoxicity and selectivity of this compound on different rice varieties.

  • Evaluate the efficacy of this compound under controlled (greenhouse) and field conditions.

  • Quantify this compound residues in soil and plant tissues.

Signaling Pathway of this compound Action

This compound targets the enzymatic pathway responsible for the elongation of fatty acids beyond 18 carbons. This process, known as Very-Long-Chain Fatty Acid (VLCFA) synthesis, is essential for the production of various cellular components, including waxes, suberin, and sphingolipids, which are vital for cell structure and signaling. The inhibition of this pathway disrupts the formation of these crucial molecules, leading to a cascade of events that ultimately results in cell cycle arrest and plant death.

G cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl-CoA->KCS Acyl-CoA (C18) Acyl-CoA (C18) Acyl-CoA (C18)->KCS β-ketoacyl-CoA β-ketoacyl-CoA KCS->β-ketoacyl-CoA Normal Cell Division\n& Elongation Normal Cell Division & Elongation KCR β-ketoacyl-CoA reductase (KCR) β-hydroxyacyl-CoA β-hydroxyacyl-CoA KCR->β-hydroxyacyl-CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA HCD->trans-2,3-enoyl-CoA ECR enoyl-CoA reductase (ECR) VLCFA-CoA (C20+) VLCFA-CoA (C20+) ECR->VLCFA-CoA (C20+) Waxes, Suberin,\nSphingolipids Waxes, Suberin, Sphingolipids VLCFA-CoA (C20+)->Waxes, Suberin,\nSphingolipids This compound This compound This compound->KCS Inhibition β-ketoacyl-CoA->KCR β-hydroxyacyl-CoA->HCD trans-2,3-enoyl-CoA->ECR Cell Wall Formation\n& Membrane Integrity Cell Wall Formation & Membrane Integrity Waxes, Suberin,\nSphingolipids->Cell Wall Formation\n& Membrane Integrity Cell Wall Formation\n& Membrane Integrity->Normal Cell Division\n& Elongation

Figure 1: Simplified signaling pathway of this compound mode of action.

Experimental Protocols

Laboratory/Greenhouse Dose-Response Study

This study aims to determine the concentration of this compound that causes a 50% reduction in weed growth (GR50) under controlled conditions.

Materials:

  • This compound analytical standard

  • Seeds of target weed species (e.g., Echinochloa crusgalli, Cyperus difformis)

  • Pots (10 cm diameter)

  • Potting mix (autoclaved soil:sand:peat moss, 2:1:1)

  • Controlled environment growth chamber or greenhouse

  • Spraying equipment calibrated for small-scale application

Protocol:

  • Plant Material: Sow 10-15 seeds of each target weed species in pots filled with potting mix. Thin seedlings to 5 uniform plants per pot after emergence.

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). From the stock solution, prepare a series of dilutions to achieve the desired application rates. A suggested range is 0, 50, 100, 200, 400, and 800 g a.i./ha.

  • Herbicide Application: Apply the different concentrations of this compound to the seedlings at the 2-3 leaf stage using a calibrated sprayer. Include an untreated control group.

  • Experimental Design: Use a completely randomized design with 4-5 replications for each treatment.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse with controlled temperature (e.g., 28/22°C day/night), light (14-hour photoperiod), and humidity.

  • Data Collection: After 14-21 days, visually assess the percentage of weed control for each pot compared to the untreated control. Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR50 value.

Treatment (g a.i./ha)Visual Weed Control (%)Average Dry Weight (g)% Reduction in Dry Weight
0 (Untreated Control)00
50
100
200
400
800
Rice Phytotoxicity Assessment

This protocol is designed to evaluate the tolerance of different rice varieties to this compound.

Protocol:

  • Plant Material: Grow seedlings of different rice varieties in pots as described in the dose-response study.

  • Herbicide Application: Apply this compound at the recommended field rate (e.g., 300-450 g a.i./ha) and at twice the recommended rate to assess the margin of safety. Include an untreated control.

  • Data Collection: Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a rating scale.

Phytotoxicity RatingDescription
1No visible injury
2Slight stunting or discoloration
3Moderate stunting and chlorosis
4Severe stunting, necrosis
5Plant death
Rice VarietyApplication Rate (g a.i./ha)Phytotoxicity Rating (3 DAT)Phytotoxicity Rating (7 DAT)Phytotoxicity Rating (14 DAT)
Variety A0111
Variety A350
Variety A700
Variety B0111
Variety B350
Variety B700
Field Efficacy Trial

This trial evaluates the performance of this compound under real-world agricultural conditions.

Protocol:

  • Trial Site Selection: Choose a site with a known history of infestation by the target weed species.

  • Experimental Design: Use a randomized complete block design with at least three replications. Plot size should be appropriate for standard agricultural practices (e.g., 5m x 4m).

  • Treatments:

    • This compound at the recommended rate (e.g., 350 g a.i./ha)

    • A standard commercial herbicide for comparison

    • Weed-free control (manual weeding)

    • Untreated (weedy) control

  • Application: Apply the herbicides at the appropriate timing (pre-emergence or early post-emergence) using a calibrated backpack sprayer.

  • Data Collection:

    • Weed Density and Biomass: At 30 and 60 DAT, count the number of weeds per square meter and collect the weed biomass from a designated quadrat in each plot.

    • Crop Phytotoxicity: Assess phytotoxicity as described in the previous protocol.

    • Crop Yield: At harvest, measure the grain yield from the net plot area.

  • Data Analysis: Use Analysis of Variance (ANOVA) to compare the treatment effects on weed control and crop yield.

TreatmentWeed Density (plants/m²) at 30 DATWeed Dry Biomass (g/m²) at 60 DATRice Grain Yield (t/ha)
This compound (350 g a.i./ha)
Standard Herbicide
Weed-Free Control
Untreated Control
This compound Residue Analysis

This protocol describes the quantification of this compound residues in soil and rice samples using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Collection: Collect soil and rice (grain and straw) samples from the field trial plots at harvest.

  • Extraction:

    • Soil: Extract a 50g soil sample with 100 mL of acetone by shaking for 2 hours. Filter the extract.

    • Rice Grain/Straw: Homogenize a 25g sample and extract with 100 mL of acetone.

  • Cleanup: Partition the acetone extract with dichloromethane. Concentrate the dichloromethane layer and clean it up using a silica gel column.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile:water gradient.

    • Detector: UV detector at 254 nm.

  • Quantification: Prepare a calibration curve using this compound analytical standards.

Sample TypeTreatmentThis compound Residue Level (mg/kg)
SoilThis compound (350 g a.i./ha)
Rice GrainThis compound (350 g a.i./ha)
Rice StrawThis compound (350 g a.i./ha)
SoilUntreated Control
Rice GrainUntreated Control
Rice StrawUntreated Control

Experimental Workflow Visualization

G cluster_lab Laboratory/Greenhouse Studies cluster_field Field Trial Dose-Response Dose-Response Phytotoxicity Phytotoxicity Dose-Response->Phytotoxicity Determine Safe & Effective Doses Field_Efficacy Efficacy & Yield Phytotoxicity->Field_Efficacy Select Doses for Field Trial Residue_Analysis Residue Analysis Field_Efficacy->Residue_Analysis Collect Samples at Harvest

Figure 2: Overall experimental workflow for this compound efficacy evaluation.

Conclusion

The successful execution of these protocols will provide a robust dataset for the comprehensive evaluation of this compound efficacy. This information is critical for regulatory submissions, product development, and providing sound recommendations for the use of this compound in rice cultivation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Weed Resistance to Anilofos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance to the herbicide anilofos.

Troubleshooting Guides

Scenario 1: Reduced Efficacy of this compound in Whole-Plant Assays

Question: My whole-plant bioassays show a significant decrease in this compound efficacy against a specific weed biotype compared to the susceptible control. What are the potential causes and how can I investigate them?

Answer:

Reduced efficacy in whole-plant assays is a primary indicator of herbicide resistance. The underlying causes can be broadly categorized as target-site resistance (TSR) or non-target-site resistance (NTSR).

Initial Troubleshooting Steps:

  • Confirm Herbicide Application: Ensure accurate dosage, uniform application, and appropriate growth stage of the weeds as per your experimental design. Inconsistent application can mimic resistance.

  • Dose-Response Assay: Conduct a dose-response experiment to quantify the level of resistance. This will determine the resistance factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to the susceptible population.

    • High RF (>10-fold): Suggests a major resistance mechanism, potentially a target-site mutation.

    • Low to moderate RF (2 to 10-fold): May indicate NTSR mechanisms such as enhanced metabolism.

Investigating Potential Resistance Mechanisms:

  • Target-Site Resistance (TSR): While specific TSR mutations for this compound are not yet widely documented in scientific literature, the general approach to investigate this is through molecular analysis.

    • Hypothesis: A mutation in the gene encoding the target enzyme of this compound (involved in very long-chain fatty acid synthesis) prevents the herbicide from binding effectively.

    • Experimental Approach: Sequence the target gene from both resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that could lead to amino acid substitutions.

  • Non-Target-Site Resistance (NTSR): This is a more common and complex form of resistance.

    • Reduced Uptake and Translocation:

      • Hypothesis: The resistant weed biotype absorbs less this compound or is less efficient at translocating it to the target site.

      • Experimental Protocol: Utilize radiolabeled this compound to quantify its absorption and movement within susceptible and resistant plants over time.

    • Enhanced Metabolism:

      • Hypothesis: The resistant biotype metabolizes this compound into non-toxic forms more rapidly than the susceptible biotype. This is often mediated by detoxification enzymes like Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][2][3][4][5]

      • Experimental Protocol:

        • Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites in both resistant and susceptible plants over a time course.

        • Enzyme Assays: Measure the in vitro activity of GSTs and P450s from both biotypes using model substrates and this compound itself.

        • Synergist Studies: Apply this compound in combination with inhibitors of detoxification enzymes (e.g., piperonyl butoxide (PBO) for P450s, and 4-chloro-7-nitrobenzofurazan (NBD-Cl) for GSTs) to see if the resistance can be reversed.

Logical Workflow for Investigating Reduced this compound Efficacy

Start Reduced this compound Efficacy Observed Confirm_Application Confirm Application Protocol Start->Confirm_Application Dose_Response Conduct Dose-Response Assay Confirm_Application->Dose_Response Quantify_RF Quantify Resistance Factor (RF) Dose_Response->Quantify_RF High_RF High RF (>10) Quantify_RF->High_RF Moderate_RF Moderate RF (2-10) Quantify_RF->Moderate_RF Investigate_TSR Investigate Target-Site Resistance (TSR) - Gene Sequencing High_RF->Investigate_TSR Likely Investigate_NTSR Investigate Non-Target-Site Resistance (NTSR) High_RF->Investigate_NTSR Possible Moderate_RF->Investigate_NTSR Likely Uptake_Translocation Reduced Uptake/Translocation? - Radiolabeling Studies Investigate_NTSR->Uptake_Translocation Metabolism Enhanced Metabolism? - Metabolite Analysis - Enzyme Assays - Synergist Studies Investigate_NTSR->Metabolism

Caption: Workflow for troubleshooting reduced this compound efficacy.

Scenario 2: Inconsistent Results in GST Activity Assays

Question: I am getting variable results in my Glutathione S-transferase (GST) activity assays when comparing resistant and susceptible weed biotypes. What could be causing this and how can I improve my protocol?

Answer:

Inconsistent GST activity can be due to several factors related to sample preparation, assay conditions, and the inherent complexity of the GST enzyme family.

Troubleshooting Steps:

  • Protein Extraction:

    • Issue: Incomplete protein extraction or protein degradation.

    • Solution: Optimize your extraction buffer. Ensure it contains a sufficient concentration of protease inhibitors and reducing agents (e.g., DTT or β-mercaptoethanol). Perform all extraction steps at 4°C to minimize enzymatic degradation.

  • Substrate Specificity:

    • Issue: The model substrate (e.g., CDNB - 1-chloro-2,4-dinitrobenzene) may not be optimal for the specific GST isozymes involved in this compound detoxification.

    • Solution: Test a panel of different model substrates. If possible, synthesize an this compound-glutathione conjugate to use as a standard and develop an LC-MS-based assay to directly measure the conjugation of this compound.

  • Assay Conditions:

    • Issue: Sub-optimal pH, temperature, or substrate concentrations.

    • Solution: Perform kinetic studies to determine the optimal pH and temperature for the GST activity in your weed species. Titrate the concentrations of both glutathione (GSH) and your substrate to ensure you are measuring the initial reaction velocity (V₀).

  • Isozyme Diversity:

    • Issue: Different GST isozymes may be upregulated in the resistant biotype, each with different substrate specificities and kinetic properties. A single assay condition may not capture the full picture.

    • Solution: Consider using native polyacrylamide gel electrophoresis (PAGE) followed by activity staining to visualize different GST isozymes. For a more in-depth analysis, proteomics approaches can identify the specific GST proteins that are overexpressed in the resistant biotype.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is an organophosphate herbicide that belongs to the HRAC Group K3. Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is essential for cell division and growth. This inhibition primarily occurs in the meristematic tissues of susceptible weeds.

Q2: What are the known mechanisms of weed resistance to this compound?

A2: While specific research on this compound resistance is limited, based on knowledge of other herbicides, resistance is likely to occur through two main mechanisms:

  • Target-Site Resistance (TSR): This would involve a mutation in the gene encoding the enzyme targeted by this compound, reducing the binding affinity of the herbicide.

  • Non-Target-Site Resistance (NTSR): This is considered a more likely mechanism for resistance to this compound and can involve:

    • Enhanced metabolism: Increased activity of detoxification enzymes, particularly Glutathione S-transferases (GSTs), which conjugate this compound with glutathione, rendering it non-toxic.

    • Reduced uptake and/or translocation: The resistant plant may absorb less of the herbicide or be less efficient at moving it to the target site.

Q3: How can I perform a whole-plant dose-response assay to determine the level of this compound resistance?

A3: A whole-plant dose-response assay is a fundamental experiment to quantify resistance.

Experimental Protocol: Whole-Plant Dose-Response Assay

  • Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound doses. A typical range would be 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include an untreated control for each population.

  • Experimental Design: Use a completely randomized design with at least four replications for each dose and population.

  • Data Collection: After a set period (e.g., 21 days), visually assess plant survival and harvest the above-ground biomass to determine the fresh or dry weight.

  • Data Analysis: Calculate the growth reduction as a percentage of the untreated control for each dose. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ (the this compound dose causing 50% growth reduction).

  • Resistance Factor (RF) Calculation: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

Hypothetical Dose-Response Data for this compound

This compound Dose (g a.i./ha)Susceptible Biotype (% Growth Reduction)Resistant Biotype (% Growth Reduction)
000
755515
1508530
3009852
60010075
120010092

Q4: How can I investigate the role of GSTs in this compound resistance?

A4: Investigating the role of GSTs involves a combination of biochemical assays and molecular techniques.

Experimental Protocol: GST Activity Assay

  • Protein Extraction: Homogenize fresh leaf tissue from both resistant and susceptible plants in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0, containing protease inhibitors and a reducing agent). Centrifuge to remove cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in each extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: In a microplate reader, combine the protein extract with a reaction mixture containing a known concentration of glutathione (GSH) and a substrate (e.g., CDNB). Monitor the change in absorbance at 340 nm over time, which indicates the rate of the GST-catalyzed reaction.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) for both resistant and susceptible biotypes. A significantly higher specific activity in the resistant biotype suggests a role for GSTs in resistance.

Experimental Workflow for Investigating GST-mediated Resistance

Start Hypothesis: GSTs mediate This compound resistance Protein_Extraction Extract Soluble Proteins (Resistant & Susceptible) Start->Protein_Extraction GST_Assay Perform GST Activity Assay (e.g., with CDNB) Protein_Extraction->GST_Assay Compare_Activity Compare Specific Activity GST_Assay->Compare_Activity Activity_Higher Activity Higher in Resistant? Compare_Activity->Activity_Higher Synergist_Study Conduct Synergist Study (with GST inhibitor) Activity_Higher->Synergist_Study Yes Other_Mechanisms Investigate Other Mechanisms Activity_Higher->Other_Mechanisms No Resistance_Reversed Resistance Reversed? Synergist_Study->Resistance_Reversed Conclusion Conclusion: GSTs likely involved in resistance Resistance_Reversed->Conclusion Yes Resistance_Reversed->Other_Mechanisms No

Caption: Workflow for investigating the role of GSTs in this compound resistance.

Q5: What strategies can be used in the field to manage this compound-resistant weeds?

A5: Managing this compound resistance requires an integrated weed management (IWM) approach that reduces the selection pressure for resistance.

  • Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other herbicides with the same mode of action. Rotate with herbicides from different HRAC groups. Tank-mixing this compound with a herbicide that has a different mode of action can also be effective.

  • Cultural Practices:

    • Crop Rotation: Rotating rice with other crops can disrupt the life cycle of rice weeds and allow for the use of different herbicides.

    • Water Management: Proper water management can suppress the germination and growth of certain weeds.

    • Manual Weeding: In smaller areas or where feasible, manual removal of resistant weeds before they set seed can prevent their spread.

  • Scouting and Monitoring: Regularly monitor fields for weed escapes after this compound application. If resistance is suspected, collect seed samples for testing to confirm resistance and determine the most effective alternative control measures.

Hypothesized this compound Detoxification Pathway

This compound This compound (Active Herbicide) GST Glutathione S-transferase (GST) This compound->GST Conjugate This compound-Glutathione Conjugate (Inactive) GST->Conjugate GSH Glutathione (GSH) GSH->GST Vacuole Vacuolar Sequestration Conjugate->Vacuole

Caption: Hypothesized GST-mediated detoxification of this compound in a resistant weed.

References

Technical Support Center: Optimizing Anilofos Concentration for Effective Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of anilofos for effective weed control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective organophosphate herbicide.[1] Its primary mode of action is the inhibition of cell division by disrupting the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] Specifically, it targets and inhibits the VLCFA-synthase, an enzyme crucial for the initial elongation step in VLCFA production.[2][3] This inhibition halts the growth of susceptible weeds, particularly in the meristematic tissues of roots and newly emerging shoots.

Q2: What is a recommended starting concentration range for this compound in efficacy studies?

Based on field studies, effective concentrations of this compound for weed control in transplanted rice typically range from 300 to 600 grams of active ingredient per hectare (g a.i./ha). For laboratory and greenhouse dose-response studies, it is advisable to test a range of concentrations around this effective field rate to determine the optimal dose for specific weed species and environmental conditions.

Q3: How quickly can I expect to see the effects of this compound on susceptible weeds?

Symptoms of this compound application, such as stunted growth and discoloration, can become visible within a week of application. However, complete necrosis and death of the weed may take longer.

Q4: Is this compound a pre-emergence or post-emergence herbicide?

This compound is effective as both a pre-emergence and an early post-emergence herbicide. It is primarily absorbed through the roots of emerging weeds and, to a lesser extent, through the shoots and young leaves of newly emerged weeds.

Troubleshooting Guide

Problem 1: Poor weed control despite applying the recommended concentration of this compound.

  • Possible Cause 1: Incorrect Application Timing.

    • Solution: this compound is most effective when applied either before weeds emerge (pre-emergence) or at a very early stage of weed growth (early post-emergence). Applying it to mature weeds will result in reduced efficacy. For optimal results in transplanted rice, apply within 10 days of planting or sowing.

  • Possible Cause 2: Environmental Factors.

    • Solution: The efficacy of this compound can be influenced by environmental conditions. Ensure the soil has adequate moisture at the time of application, as this aids in the uptake of the herbicide by weed roots. Avoid application in overly dry or hot conditions, which can stress the weeds and reduce herbicide absorption.

  • Possible Cause 3: Weed Species Insensitivity.

    • Solution: While this compound controls a range of annual grasses and sedges, some weed species may be naturally less susceptible. Confirm that the target weed species is listed as susceptible to this compound. If not, consider using a different herbicide or a tank mix with a herbicide that has a different mode of action.

  • Possible Cause 4: Herbicide Resistance.

    • Solution: Continuous use of herbicides with the same mode of action can lead to the development of resistant weed populations. If you suspect resistance, it is crucial to implement a resistance management strategy. This includes rotating this compound with herbicides from different groups. For example, since this compound is a Group K3 herbicide, you could rotate it with herbicides from groups such as Group A (ACCase inhibitors) or Group B (ALS inhibitors).

Problem 2: The crop (e.g., rice) is showing signs of damage after this compound application.

  • Possible Cause 1: Excessive Concentration.

    • Solution: Applying this compound at a concentration higher than recommended can lead to phytotoxicity in the crop. Symptoms can include stunting, discoloration, and necrotic spots on the leaves. It is crucial to accurately calculate and apply the correct dosage. If phytotoxicity is observed, the crop may recover within a week, but it is essential to avoid over-application in the future.

  • Possible Cause 2: Crop Stress.

    • Solution: Crops under stress from factors like drought, waterlogging, or extreme temperatures may be more susceptible to herbicide injury. Avoid applying this compound when the crop is under stress.

  • Possible Cause 3: Incorrect Application Method.

    • Solution: Ensure that the application method provides uniform coverage and avoids concentrating the herbicide in certain areas. For spray applications, use appropriate nozzles (e.g., flat fan or flood jet) and maintain a consistent application speed.

Data Presentation

Table 1: Efficacy of Different this compound Formulations and Concentrations on Weed Control in Transplanted Rice.

Treatment No.FormulationConcentration (g a.i./ha)Weed Density Reduction (%)Rice Grain Yield ( kg/ha )
T130% GR with emulsifier300Data not specifiedData not specified
T230% GR with emulsifier450Significant reduction5761 (closely followed T3)
T330% GR with emulsifier600Most effective reduction5761
T430% GR w/o emulsifier300Maximum weed densityData not specified
T530% GR w/o emulsifier450Data not specifiedData not specified
T630% GR w/o emulsifier600Significant reduction5761 (closely followed T3)
T730% EC300Data not specifiedData not specified
T830% EC450Effective against grassy and broad-leaved weedsGreatest grain yield

Source: Adapted from a study on the bio-efficacy of this compound formulations.

Table 2: Phytotoxicity Rating Scale for Visual Assessment of Crop Injury.

Rating% InjuryDescription
00No injury
11-10Very slight injury, barely noticeable
211-20Slight injury, some discoloration or stunting
321-30Slight to moderate injury, noticeable stunting
431-40Moderate injury, significant stunting and/or discoloration
541-50Moderate to severe injury, stand reduction possible
651-60Severe injury, significant stand reduction
761-70Very severe injury, only a few plants survive
871-80Near complete kill
981-99Almost complete kill
10100Complete kill

Source: Based on the rating scale suggested by Rao (2000).

Experimental Protocols

Protocol 1: Dose-Response Study for this compound Efficacy

  • Plant Material: Grow the target weed species and the crop species (for selectivity assessment) in pots or trays containing a suitable growth medium.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific species.

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve the desired range of application rates (e.g., 0, 150, 300, 450, 600, 900 g a.i./ha).

  • Application: Apply the different herbicide concentrations to the plants at a consistent growth stage (e.g., 2-3 leaf stage for post-emergence application). Use a laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Data Collection: At set time points after application (e.g., 7, 14, and 21 days), assess the following:

    • Visual injury using the phytotoxicity rating scale (Table 2).

    • Plant height.

    • Above-ground biomass (fresh and dry weight).

  • Data Analysis: Analyze the data to determine the effective dose that causes a 50% reduction in growth (ED50) for the target weed and to assess the margin of safety for the crop.

Protocol 2: Assessing this compound Phytotoxicity on Rice Seedlings

  • Seedling Preparation: Grow rice seedlings in a controlled environment to a uniform growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply this compound at the intended use rate and at a higher rate (e.g., 2x the use rate) to assess the margin of safety. Include an untreated control.

  • Visual Assessment: At 1, 3, and 7 days after application, visually assess the rice seedlings for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), necrosis (tissue death), or malformations. Use the rating scale in Table 2 to quantify the level of injury.

  • Chlorophyll Content: For a more quantitative measure, chlorophyll content can be measured using a chlorophyll meter at various time points after application. A reduction in chlorophyll content can be an early indicator of phytotoxicity.

  • Biomass Measurement: At the end of the observation period (e.g., 14 or 21 days after application), harvest the above-ground portion of the seedlings and measure the fresh and dry weight to determine any impact on growth.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 VLCFA Synthesis Pathway This compound This compound Inhibition Inhibition of VLCFA-Synthase This compound->Inhibition Condensation Condensation (C2 Elongation) Inhibition->Condensation Blocks this step Acyl_CoA Acyl-CoA (e.g., C18) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA Very-Long-Chain Fatty Acid (VLCFA) Reduction2->VLCFA

Caption: Signaling pathway showing this compound inhibiting the condensation step in Very-Long-Chain Fatty Acid (VLCFA) synthesis.

G start Start: Plan Dose-Response Experiment prep_plants Prepare and Grow Target Weed and Crop Species start->prep_plants prep_herbicide Prepare this compound Stock and Dilution Series prep_plants->prep_herbicide application Apply Herbicide Treatments (Including Control) prep_herbicide->application data_collection Collect Data at Predetermined Time Points (e.g., 7, 14, 21 days) - Visual Injury - Plant Height - Biomass application->data_collection analysis Analyze Data: - Calculate ED50 - Assess Crop Selectivity data_collection->analysis end End: Determine Optimal Concentration analysis->end

Caption: Experimental workflow for a dose-response study to determine the optimal concentration of this compound.

G start Poor Weed Control Observed check_timing Was Application Timing Correct (Pre/Early Post)? start->check_timing check_environment Were Environmental Conditions Optimal (e.g., Soil Moisture)? check_timing->check_environment Yes solution_timing Adjust Application Timing in Future Experiments check_timing->solution_timing No check_species Is the Weed Species Known to be Susceptible? check_environment->check_species Yes solution_environment Optimize Environmental Conditions for Application check_environment->solution_environment No check_resistance Has this compound Been Used Repeatedly in this Area? check_species->check_resistance Yes solution_species Consider Alternative Herbicide or Tank Mix check_species->solution_species No solution_resistance Implement Herbicide Rotation Strategy check_resistance->solution_resistance Yes

Caption: Logical workflow for troubleshooting poor weed control with this compound.

References

Troubleshooting poor efficacy of Anilofos application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the efficacy of Anilofos application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an organophosphorus anilide herbicide used for pre- or post-emergent control of annual grassy weeds and sedges, particularly in transplanted rice.[1][2] Its primary mechanism of action is the inhibition of very long-chain fatty acid synthesis, which disrupts cell division and elongation in the meristematic tissues of susceptible weeds, leading to discoloration, stunted growth, and eventual death.[1][3]

Q2: What are the common formulations of this compound available?

This compound is commonly available in Emulsifiable Concentrate (EC) and Granule (GR) formulations.[1] In India, formulations are sold as 18% or 30% emulsifiable concentrates.

Q3: What is the recommended application timing for this compound in transplanted rice?

For transplanted rice, this compound should be applied within 5 to 10 days after planting or sowing the crop for optimal efficacy.

Q4: Can this compound be tank-mixed with other herbicides?

Yes, this compound is compatible with some other herbicides, such as 2,4-D formulations and Propanil. However, it is crucial to perform a jar test for compatibility before tank-mixing to avoid physical or chemical incompatibility issues that can lead to poor efficacy or crop injury.

Q5: Are there any known issues of weed resistance to this compound?

Yes, as with many herbicides, repeated use of this compound can lead to the development of resistant weed populations. The Herbicide Resistance Action Committee (HRAC) classifies this compound in Group K3, and the Weed Science Society of America (WSSA) classifies it in Group 15.

Troubleshooting Guides

Problem 1: Poor Weed Control After this compound Application

Q: I have applied this compound according to the recommended dosage, but I am observing poor control of target weeds. What could be the reasons?

A: Several factors can contribute to the reduced efficacy of this compound. Consider the following troubleshooting steps:

  • Application Timing: Ensure that the application was done within the recommended window of 5-10 days after transplanting for pre- or early post-emergence control. Weeds that have passed the susceptible growth stage will be harder to control.

  • Dosage and Formulation: Verify that the correct dosage was used for the target weed species and density. Emulsifiable concentrate (EC) formulations have been reported to be more effective against certain grassy and broad-leaved weeds compared to granule (GR) formulations.

  • Water Management: Proper water management is critical for this compound efficacy. The field should be drained before application and re-flooded within one day after application, maintaining the water level for at least 10 days.

  • Soil Properties: The efficacy of this compound can be influenced by soil type, organic matter content, and pH. Higher organic matter and clay content can lead to increased adsorption of the herbicide, potentially reducing its availability for weed uptake. Soil pH can also affect herbicide availability and degradation.

  • Weed Spectrum: Confirm that the weeds present in your experimental plots are listed as susceptible to this compound. It is effective against annual grasses and sedges like Echinochloa crusgalli, Cyperus difformis, and Cyperus iria.

  • Rainfall: Rainfall immediately after a foliar application can wash the herbicide off the weed surfaces, reducing its effectiveness.

Problem 2: Crop Injury or Phytotoxicity Observed After Application

Q: My rice plants are showing signs of stunting, discoloration, or necrotic spots after this compound application. What could be the cause and how can it be mitigated?

A: Phytotoxicity from this compound application on rice can occur under certain conditions.

  • Incorrect Dosage: Exceeding the recommended application rate is a common cause of crop injury.

  • Application Method: Uneven application can lead to high concentrations of the herbicide in certain areas, causing localized phytotoxicity. Using a properly calibrated sprayer with a flat fan or flood jet nozzle is recommended.

  • Environmental Conditions: Stressful environmental conditions for the crop at the time of application can increase its susceptibility to herbicide injury.

  • Recovery: In some cases, rice plants may exhibit temporary phytotoxic effects such as stunted growth and discoloration, but they often recover within a week.

Problem 3: Inconsistent Results Across Different Experimental Plots

Q: I am observing variable efficacy of this compound across my research plots, even with consistent application rates. What could be causing this inconsistency?

A: Variability in results can often be attributed to differences in the micro-environment of your experimental plots.

  • Soil Heterogeneity: Variations in soil pH, organic matter content, and texture across different plots can affect the adsorption, degradation, and overall efficacy of this compound. It is advisable to conduct a baseline soil analysis for each plot.

  • Weed Density and Distribution: Uneven weed pressure across plots can lead to perceived differences in herbicide performance.

  • Water Management: Inconsistent water levels or drainage across plots can significantly impact the effectiveness of a soil-active herbicide like this compound.

Data Presentation

Table 1: Recommended Application Rates for this compound Formulations

FormulationTarget CropWeeds ControlledDosage of Active Ingredient (a.i.) per HectareFormulation Dosage per HectareWater Volume (L/ha)
30% ECTransplanted RiceEchinochloa crusgalli, Cyperus difformis, Cyperus iria, Eclipta alba, Ischaemum rugosum300-450 g1.0-1.5 L375-500
18% ECPaddyFimbristylis Spp.300-450 g1.66-2.5 kg500-600
30% GR (with emulsifier)Transplanted RiceGrasses, Sedges, Broad-leaved weeds300-600 g1.0-2.0 kgN/A (Granular)

Data compiled from multiple sources.

Table 2: Influence of Soil Properties on this compound Persistence

Soil TypepHOrganic Carbon (%)Half-life (days) at 450 g a.i./ha
Alfisol4.00.53.17
Inceptisol7.20.263.91

Data from a study on this compound degradation in different soil types.

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol helps determine the physical compatibility of this compound with other pesticides in a spray solution.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • Water source representative of what will be used for spraying

  • Pipettes or measuring cylinders for accurate measurement of each product

  • The this compound formulation and the proposed tank-mix partners

Procedure:

  • Fill the jar halfway with the water.

  • Add the components in the correct mixing order (refer to product labels, but a general order is water-soluble bags, wettable powders, water-dispersible granules, flowables, emulsifiable concentrates, and then surfactants).

  • Add the proportionate amount of each product to the jar. For example, if the spray volume is 100 L/ha, and the product rate is 1 L/ha, add 10 ml of the product to 1 L of water in the jar.

  • Secure the lid and invert the jar 10-15 times to mix the contents thoroughly.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.

  • If the mixture remains uniform, the products are likely physically compatible. If separation occurs but remixes easily, constant agitation in the spray tank will be necessary. If precipitates or gels form, the products are incompatible.

Protocol 2: Soil Analysis for Troubleshooting Poor Efficacy

This protocol outlines the key soil parameters to analyze when investigating inconsistent this compound performance.

Materials:

  • Soil auger or spade

  • Clean plastic bags for sample collection

  • Permanent marker for labeling

  • Access to a soil testing laboratory

Procedure:

  • Collect composite soil samples from the top 15 cm of soil from both the "poor efficacy" and "good efficacy" areas of your experimental plots.

  • In each designated area, collect 10-15 subsamples in a zigzag pattern and mix them thoroughly in a clean bucket to create a representative composite sample.

  • Place approximately 500g of the composite sample into a labeled plastic bag.

  • Submit the samples to a soil testing laboratory for analysis of the following parameters:

    • Soil pH

    • Organic carbon or organic matter content (%)

    • Soil texture (percentage of sand, silt, and clay)

  • Compare the results from the different areas to determine if variations in these soil properties correlate with the observed differences in this compound efficacy.

Visualizations

G cluster_input Inputs cluster_process Mechanism of Action cluster_output Effect on Weeds This compound This compound Inhibition Inhibition of Very Long-Chain Fatty Acid Synthesis This compound->Inhibition Acts on Disruption Disruption of Cell Division and Elongation Inhibition->Disruption Leads to StuntedGrowth Stunted Growth & Discoloration Disruption->StuntedGrowth Results in WeedDeath Weed Death StuntedGrowth->WeedDeath Ultimately causes

Caption: Simplified signaling pathway of this compound's mechanism of action in weeds.

G Start Poor this compound Efficacy Observed CheckTiming Was application timing correct (5-10 days after transplanting)? Start->CheckTiming CheckDosage Was the correct dosage and formulation used? CheckTiming->CheckDosage Yes Solution Address the identified issue: Adjust protocol for future experiments CheckTiming->Solution No CheckWater Was water management optimal (drained then re-flooded)? CheckDosage->CheckWater Yes CheckDosage->Solution No CheckSoil Are soil properties (pH, organic matter) conducive to efficacy? CheckWater->CheckSoil Yes CheckWater->Solution No CheckWeeds Are target weeds susceptible and at the right growth stage? CheckSoil->CheckWeeds Yes CheckSoil->Solution No CheckWeeds->Solution No NoIssue No clear issue identified. Consider weed resistance. CheckWeeds->NoIssue Yes

Caption: Troubleshooting workflow for poor efficacy of this compound application.

References

Technical Support Center: Addressing Anilofos Phytotoxicity in Rice Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to anilofos phytotoxicity in rice (Oryza sativa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it control weeds in rice?

This compound is a pre-emergence and early post-emergence herbicide used to control annual grasses and sedges in transplanted and direct-seeded rice.[1][2] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which in turn inhibits cell division in the meristematic tissues of weeds.[3][4] This disruption of cell division and elongation leads to stunted growth, discoloration, and eventual death of the target weeds.[4]

Q2: What are the typical symptoms of this compound phytotoxicity in rice?

While this compound is generally selective for rice, phytotoxicity can occur, especially at higher application rates. Common symptoms include:

  • Stunted growth: A noticeable reduction in plant height and overall biomass.

  • Discoloration: Yellowing of leaves (chlorosis) or other abnormal color changes.

  • Necrotic spots: The appearance of dead tissue on the leaves.

  • Poor crop emergence: Difficulty for seedlings to emerge from the soil.

  • Root damage: Inhibition of root growth and development.

In some cases, rice plants may recover from initial phytotoxic effects within a week.

Q3: What are the molecular and biochemical effects of this compound on rice?

Untargeted metabolomics studies have shown that this compound application can lead to significant changes in the metabolic profile of rice plants. It has been observed to downregulate amino acid metabolism while promoting carbohydrate metabolism and the biosynthesis of secondary metabolites. Specifically, pathways like flavonoid biosynthesis and starch and sucrose metabolism may be enhanced at certain application rates. At the cellular level, this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS).

Q4: How can this compound phytotoxicity be mitigated in rice?

The primary method for mitigating this compound phytotoxicity is the use of herbicide safeners. Safeners are chemical agents that, when applied to the crop, enhance its tolerance to a subsequently applied herbicide without compromising weed control efficacy. For chloroacetamide herbicides like this compound, safeners such as fenclorim have been shown to be effective. These safeners work by inducing the expression of detoxification enzymes, such as glutathione S-transferases (GSTs), which help the rice plant to metabolize the herbicide more rapidly.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound and rice.

Problem Possible Cause(s) Troubleshooting Steps
High variability in phytotoxicity symptoms across replicates. 1. Uneven herbicide application.2. Inconsistent environmental conditions (e.g., temperature, light, humidity).3. Variability in soil composition or moisture content.1. Ensure the sprayer is calibrated correctly for a uniform application rate.2. Maintain consistent and controlled environmental conditions in growth chambers or greenhouses.3. Use a homogenous soil mix and ensure consistent watering across all experimental units.
No observable phytotoxicity even at high this compound concentrations. 1. Incorrect herbicide concentration calculation.2. Degradation of the this compound stock solution.3. Use of a highly tolerant rice variety.1. Double-check all calculations for preparing the herbicide solutions.2. Prepare fresh this compound solutions before each experiment.3. Verify the known tolerance level of the specific rice cultivar being used. Consider including a susceptible control variety for comparison.
Safener application does not reduce phytotoxicity. 1. Incorrect timing of safener application relative to herbicide treatment.2. Inappropriate safener concentration.3. The chosen safener is not effective for this compound in the specific rice variety.1. Apply the safener as a seed treatment or at the recommended time before herbicide application to allow for the induction of detoxification pathways.2. Perform a dose-response experiment to determine the optimal safener concentration.3. Consult literature for safeners known to be effective with chloroacetamide herbicides in rice. Fenclorim is a commonly cited example.
Unexpected phytotoxicity in control group (no this compound). 1. Contamination of soil, water, or equipment with herbicide residues.2. Other environmental stressors causing similar symptoms (e.g., nutrient deficiency, disease).1. Thoroughly clean all pots, trays, and application equipment between experiments.2. Ensure a balanced nutrient supply and monitor for any signs of pathogens.

Data Presentation

Table 1: Effect of this compound Formulations and Application Rates on Rice Yield and Weed Control

Treatment Application Rate (g a.i./ha) Weed Density Reduction (%) Rice Grain Yield ( kg/ha ) Phytotoxicity Symptoms Reference
This compound 30% GR with emulsifier300Not specifiedNot specifiedNot specified
This compound 30% GR with emulsifier450Significant reduction~5700 (closely followed the highest)Stunted growth, discoloration, necrotic spots (recovered within a week)
This compound 30% GR with emulsifier600Significant reduction5761 (highest)Stunted growth, discoloration, necrotic spots (recovered within a week)
This compound 30% GR without emulsifier300Lower reductionNot specifiedNot specified
This compound 30% GR without emulsifier600Significant reduction~5700 (closely followed the highest)Stunted growth, discoloration, necrotic spots (recovered within a week)
This compound 30% EC300Not specifiedNot specifiedNot specified
This compound 30% EC450Effective against grassy and broad-leaved weedsNot specifiedNot specified
Weedy Check-0Significantly lower than treated plotsNone from herbicide
Weed Free-100HighestNone from herbicide

Table 2: Impact of this compound on Rice Metabolites (Untargeted Metabolomics)

Metabolic Pathway Effect of this compound Application Key Differential Metabolites Reference
Amino Acid MetabolismDownregulatedNot specified
Carbohydrate MetabolismPromotedNot specified
Secondary Metabolite BiosynthesisPromotedNot specified
Flavonoid BiosynthesisPotentially improved activity at 40 g/acre Not specified
Starch and Sucrose MetabolismPotentially improved activity at 40 g/acre Succinic acid semialdehyde, Riboflavin
Lipids and Lipid-like MoleculesPrimary class of differential metabolitesNot specified
Phenylpropanoids and PolyketidesPrimary class of differential metabolitesNot specified

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity in Rice

  • Plant Material and Growth Conditions:

    • Use a susceptible rice variety for initial phytotoxicity screening.

    • Sow pre-germinated seeds in pots filled with a standardized soil mix.

    • Grow seedlings in a controlled environment (growth chamber or greenhouse) with optimal temperature, light, and humidity for rice cultivation.

  • This compound Application:

    • Prepare a stock solution of this compound and make serial dilutions to achieve the desired application rates (e.g., recommended field rate, 2x, 4x).

    • Apply the this compound solution uniformly to the soil surface (pre-emergence) or as a foliar spray (post-emergence) at a specific growth stage (e.g., 2-3 leaf stage).

    • Include a control group treated with water or the herbicide carrier solution only.

  • Data Collection and Analysis:

    • Visually assess phytotoxicity symptoms (stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • Measure plant height, shoot and root biomass (fresh and dry weight) at the end of the experiment.

    • Analyze chlorophyll content from leaf samples.

    • Conduct statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluation of Safener Efficacy against this compound Phytotoxicity

  • Safener Application:

    • Apply the safener (e.g., fenclorim) as a seed treatment before sowing or as a soil drench/foliar spray prior to this compound application.

    • Include control groups: untreated, this compound only, and safener only.

  • This compound Treatment:

    • Apply this compound at a concentration known to cause moderate to severe phytotoxicity.

  • Data Collection and Analysis:

    • Collect the same phytotoxicity and growth parameters as in Protocol 1.

    • Additionally, assay the activity of detoxification enzymes, such as glutathione S-transferase (GST), from plant tissue samples.

    • Compare the level of phytotoxicity in the "this compound only" group with the "safener + this compound" group to determine the efficacy of the safener.

Mandatory Visualizations

Anilofos_Phytotoxicity_and_Safener_Action cluster_rice_cell Rice Cell cluster_external VLCFA Very Long-Chain Fatty Acid (VLCFA) Synthesis Cell_Division Cell Division & Elongation VLCFA->Cell_Division Essential for Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) Cell_Division->Phytotoxicity Inhibition leads to ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Oxidative_Stress->Phytotoxicity Contributes to GST Glutathione S-Transferase (GST) Detoxified_this compound Detoxified this compound GST->Detoxified_this compound Glutathione Glutathione Glutathione->Detoxified_this compound This compound This compound This compound->VLCFA Inhibits This compound->ROS Induces This compound->Detoxified_this compound Metabolized by Safener Safener (e.g., Fenclorim) Safener->GST Induces expression of

Caption: Mechanism of this compound phytotoxicity and safener action in rice.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis start Start: Rice Seedling Cultivation safener_app Safener Application (Seed Treatment/Spray) start->safener_app control_group Control Groups (Untreated, Safener only, Herbicide only) start->control_group herbicide_app This compound Application (Pre- or Post-emergence) safener_app->herbicide_app control_group->herbicide_app visual_assessment Visual Phytotoxicity Assessment (Rating Scale) herbicide_app->visual_assessment growth_measurement Growth Parameter Measurement (Height, Biomass) herbicide_app->growth_measurement biochemical_analysis Biochemical Analysis (Chlorophyll, GST activity) herbicide_app->biochemical_analysis stat_analysis Statistical Analysis (ANOVA) visual_assessment->stat_analysis growth_measurement->stat_analysis biochemical_analysis->stat_analysis end End: Conclusion on Phytotoxicity & Safener Efficacy stat_analysis->end

Caption: Workflow for assessing this compound phytotoxicity and safener efficacy.

References

Technical Support Center: Mitigating Anilofos Runoff from Agricultural Fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and agricultural professionals with comprehensive guidance on understanding and reducing anilofos runoff from agricultural fields. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visual diagrams to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its runoff a concern?

This compound is a pre-emergence organophosphate herbicide primarily used for the control of annual grasses and sedges in rice cultivation.[1][2] Its runoff from agricultural fields into surrounding water bodies is a significant environmental concern due to its potential toxicity to non-target aquatic organisms and the risk of water contamination.

Q2: What are the primary factors influencing the amount of this compound runoff?

The extent of this compound runoff is influenced by a combination of factors, including:

  • Herbicide Properties: this compound's solubility and its tendency to adsorb to soil particles (measured by its soil organic carbon-water partitioning coefficient, Koc) play a crucial role.

  • Soil Characteristics: Soil texture (clay, sand, silt content), organic matter content, and soil structure affect water infiltration rates and the binding of this compound.

  • Field Topography: The slope of the field is a major determinant of the velocity and volume of surface runoff.[3]

  • Rainfall Patterns: The intensity and duration of rainfall events, especially those occurring shortly after herbicide application, are critical drivers of runoff.[3][4]

  • Agricultural Practices: Tillage methods, irrigation management, and the presence of crop residues on the soil surface significantly impact runoff.

Q3: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff in rice paddies?

Several BMPs can be implemented to minimize this compound runoff from rice fields:

  • Integrated Pest Management (IPM): Employing IPM strategies can help reduce the overall reliance on herbicides like this compound.

  • Water Management: Proper water management in rice paddies, such as holding water for a sufficient period after application, can reduce the immediate loss of the herbicide.

  • Application Timing: Avoid applying this compound when heavy rainfall is forecasted.

  • Conservation Tillage: Practices like no-till or minimum tillage can enhance water infiltration and reduce soil erosion, thereby decreasing runoff.

  • Vegetative Buffer Strips: Establishing vegetated areas between fields and water bodies can effectively filter runoff and trap sediment and dissolved herbicides.

Troubleshooting Guides

Troubleshooting High this compound Concentrations in Runoff Samples
Symptom Possible Cause(s) Troubleshooting Steps
Unexpectedly high this compound concentrations in initial runoff samples.1. Recent application of this compound coinciding with a significant rainfall event. 2. Application rate was higher than intended. 3. Soil has low organic matter content, leading to less adsorption.1. Review application records and weather data. 2. Verify calibration of application equipment. 3. Analyze soil for organic matter content to assess its binding capacity.
Consistently high this compound levels in runoff throughout the season.1. Persistent soil conditions that favor runoff (e.g., compacted soil, steep slope). 2. Ineffective mitigation measures. 3. Slow degradation of this compound in the specific soil and environmental conditions.1. Evaluate soil compaction and field slope. 2. Assess the design and maintenance of buffer strips or other mitigation strategies. 3. Conduct a soil persistence study to determine the half-life of this compound under field conditions.
High variability in this compound concentrations between replicate runoff plots.1. Non-uniform application of this compound. 2. Spatial variability in soil properties within the experimental area. 3. Channelized flow of runoff in some plots.1. Review application technique for uniformity. 2. Collect and analyze soil samples from each plot to assess variability. 3. Observe runoff patterns during rainfall events to identify any channelization.
Troubleshooting this compound Analysis by HPLC-UV
Symptom Possible Cause(s) Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting) for this compound standard.1. Column degradation or contamination. 2. Incompatible solvent used to dissolve the standard. 3. Issues with the mobile phase (e.g., incorrect pH, buffer concentration).1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the standard in the mobile phase. 3. Prepare fresh mobile phase and ensure proper mixing and degassing.
Matrix interference in soil and water sample analysis (e.g., co-eluting peaks, baseline noise).1. Inadequate sample cleanup. 2. Presence of humic and fulvic acids in soil extracts. 3. High salt content in water samples.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup steps. Consider using different sorbents or elution solvents. 2. Use a guard column to protect the analytical column from strongly retained matrix components. 3. Dilute the sample extract if the this compound concentration is high enough, to reduce the matrix load.
Low or inconsistent recovery of this compound from spiked samples.1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup or concentration steps. 3. Degradation of this compound during sample processing.1. Experiment with different extraction solvents and techniques (e.g., sonication, shaking time). 2. Check for analyte breakthrough during SPE or loss during solvent evaporation. 3. Ensure samples are processed promptly and stored correctly to prevent degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₃H₁₉ClNO₃PS₂
Molecular Weight367.85 g/mol
Water Solubility13.6 mg/L at 20°C
Vapor Pressure2.1 x 10⁻⁴ Pa at 25°C
Log Kow (Octanol-Water Partition Coefficient)3.83
Koc (Soil Organic Carbon-Water Partitioning Coefficient)772 - 1288 L/kg
Table 2: Half-life of this compound in Soil
Soil TypeApplication Rate (kg a.i./ha)Half-life (days)Reference
Sandy Loam0.413.0
Sandy Loam0.815.5
Paddy SoilNot Specified4-5
Table 3: Efficacy of Mitigation Measures on Herbicide Runoff Reduction (General)
Mitigation MeasureRunoff Volume Reduction (%)Sediment Loss Reduction (%)Herbicide Loss Reduction (%)Reference(s)
Vegetative Buffer Strips (6-18m)87 - 10044 - 100>99 (for some herbicides)
Conservation Tillage (No-Till vs. Conventional)26 - 5564 - 8715 (soluble)

Note: The efficacy of mitigation measures can be highly variable and depends on site-specific conditions. The values presented are indicative of the potential reductions observed for various herbicides and are not specific to this compound unless otherwise stated.

Experimental Protocols

Protocol: Simulated Rainfall Runoff Study for this compound

This protocol outlines the key steps for conducting a laboratory or field-based simulated rainfall study to quantify this compound runoff.

1. Experimental Plot Setup:

  • Construct runoff plots of a standardized size (e.g., 1m x 2m) on the soil of interest.

  • Install borders around the plots to isolate runoff.

  • Incorporate a collection system at the downslope end of each plot to channel runoff into collection vessels.

  • For laboratory studies, soil can be packed into trays to a specified bulk density.

2. This compound Application:

  • Apply a known concentration of this compound formulation uniformly to the soil surface of the plots at a rate representative of agricultural practice.

  • Include control plots with no this compound application.

3. Rainfall Simulation:

  • Use a rainfall simulator capable of producing a consistent and uniform rainfall intensity.

  • Calibrate the simulator to achieve the desired rainfall intensity (e.g., 50 mm/hr, 70 mm/hr).

  • Apply simulated rainfall to the plots for a predetermined duration (e.g., 60 minutes).

4. Runoff Sample Collection:

  • Collect runoff samples at regular intervals throughout the simulated rainfall event (e.g., every 5-10 minutes).

  • Measure the volume of runoff for each time interval.

  • Store the collected samples in appropriate containers (e.g., amber glass bottles) and refrigerate at 4°C until analysis to prevent degradation.

5. Sample Analysis:

  • Extract this compound from the water and sediment phases of the runoff samples using an appropriate method (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).

  • Analyze the extracts for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

6. Data Analysis:

  • Calculate the total volume of runoff and the total mass of this compound lost from each plot.

  • Determine the concentration of this compound in the runoff over time.

  • Express the total this compound loss as a percentage of the amount initially applied.

Mandatory Visualizations

anilofos_degradation_pathway This compound This compound (C13H19ClNO3PS2) Metabolite1 Desmethyl this compound This compound->Metabolite1 Hydrolysis Metabolite2 This compound Oxon This compound->Metabolite2 Oxidation Metabolite3 4-Chloro-N-isopropylaniline Metabolite1->Metabolite3 Hydrolysis Metabolite2->Metabolite3 Hydrolysis Final_Products Further Degradation (CO2, H2O, etc.) Metabolite3->Final_Products Mineralization

Caption: Proposed degradation pathway of this compound in the environment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plot_Setup 1. Runoff Plot Setup Anilofos_App 2. This compound Application Plot_Setup->Anilofos_App Rain_Sim 3. Rainfall Simulation Anilofos_App->Rain_Sim Sample_Coll 4. Runoff Sample Collection Rain_Sim->Sample_Coll Extraction 5. Sample Extraction Sample_Coll->Extraction HPLC_Analysis 6. HPLC Analysis Extraction->HPLC_Analysis Data_Analysis 7. Data Interpretation HPLC_Analysis->Data_Analysis

Caption: Workflow for a simulated rainfall runoff experiment.

troubleshooting_logic Start High this compound in Runoff Check_Timing Recent Application? Start->Check_Timing Check_Rate Correct Application Rate? Check_Timing->Check_Rate No Review_Records Review Application & Weather Data Check_Timing->Review_Records Yes Check_Soil Low Organic Matter? Check_Rate->Check_Soil Yes Calibrate_Equip Calibrate Equipment Check_Rate->Calibrate_Equip No Analyze_Soil Analyze Soil Properties Check_Soil->Analyze_Soil Yes

Caption: Troubleshooting logic for high this compound runoff.

References

Technical Support Center: Anilofos Bioavailability in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of the herbicide Anilofos in soil.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Question 1: Why am I observing highly variable this compound degradation rates between soil batches of the same type?

Answer: Several factors can cause variability in this compound degradation, even within the same soil classification. Consider the following:

  • Microbial Population Differences: Soil microbial activity is a primary driver of this compound degradation.[1][2] Inconsistent storage or handling of soil samples can alter the microbial community. Ensure all soil samples are collected from the same location, depth, and time, and are homogenized thoroughly before use.

  • Moisture Content Fluctuation: Degradation rates are sensitive to soil moisture. The degradation rate has been shown to increase from 45.0% to 68.4% as soil water content varies from 30% to 110%.[3] Precisely control and monitor the moisture level in all experimental units.

  • Temperature Variations: Temperature significantly influences degradation kinetics.[3] A study showed that as temperature increased from 20°C to 40°C, the degradation rate of this compound increased from 10.4% to 37.6%.[3] Maintain a constant, controlled temperature in your incubation chambers.

  • Organic Matter Heterogeneity: Soil organic matter is a key factor controlling the sorption and degradation of pesticides. Even small variations in organic carbon content can lead to different adsorption rates, affecting the amount of this compound available for degradation. Ensure your soil is well-mixed to distribute organic matter evenly.

Question 2: My recovery of this compound during solvent extraction is consistently low (<75%). What are the potential causes and solutions?

Answer: Low recovery is a common issue related to extraction efficiency and the formation of bound residues.

  • Extraction Solvent and Method: The choice of solvent is critical. Methods for organophosphates often involve extraction with solvents like acetone, methylene chloride, or ethyl ether. Ensure your solvent polarity is appropriate for this compound. Consider using a multi-step extraction or a more vigorous technique like ultrasound-assisted extraction (UAE) to improve recovery.

  • Formation of Non-Extractable Residues (NERs): Over time, this compound can become strongly bound to soil components, particularly organic matter and clay, forming non-extractable residues (NERs). This process limits the amount of herbicide that can be recovered by conventional solvent extraction. Analyze samples as quickly as possible after incubation to minimize NER formation.

  • Soil-to-Solvent Ratio: An inadequate volume of solvent may not be sufficient to extract the analyte completely. Experiment with increasing the solvent-to-soil ratio. A typical protocol might use 50g of soil extracted with a suitable solvent.

  • pH of Extraction Medium: The pH can influence the state of both the analyte and the soil matrix. While this compound is non-ionic, soil pH can affect the surface charges of clays and organic matter, potentially influencing binding. Check if buffering the extraction solution is appropriate for your soil type.

Question 3: I am finding that this compound is showing much higher adsorption in my experiments than predicted by its Koc value. Why might this be happening?

Answer: While the soil organic carbon partition coefficient (Koc) is a useful parameter, other factors can lead to higher-than-expected adsorption.

  • Clay Content and Type: In addition to organic carbon, clay minerals are major sites for herbicide adsorption. Soils with high clay content, especially certain types of reactive clays, can exhibit strong adsorption that isn't fully accounted for by the Koc value alone. The ratio of clay to organic carbon can be a useful parameter to predict adsorption.

  • Cation Exchange Capacity (CEC): Soils with a high CEC have more negatively charged sites on clay and organic matter particles, which can influence the sorption of polar pesticides. Although this compound is an organophosphate, interactions can still occur.

  • Aging/Contact Time: The longer a pesticide is in contact with soil, the more it can diffuse into micropores and tightly bind, a process known as "aging." This increases the adsorbed fraction and makes it less bioavailable. Ensure your equilibration times in batch studies are consistent and clearly reported.

  • pH of the Soil Slurry: Soil pH affects the surface charge of soil colloids. In acidic soils, oxide surfaces may be positively charged, potentially increasing adsorption. Degradation rates have been shown to be lower in acidic soils (pH 6.01) compared to alkaline soils (pH 7.98), which may be linked to differences in bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general fate in the soil environment?

This compound is an organophosphate herbicide used as a pre-emergence and early post-emergence treatment to control annual grasses and sedges, particularly in rice crops. Once applied to the soil, its fate is governed by several processes including adsorption to soil particles, microbial and chemical degradation, and leaching. Adsorption to organic matter and clay is a key process that limits its mobility and bioavailability. The primary route for its dissipation from soil is through microbial degradation, which follows first-order kinetics.

Q2: What are the primary factors that influence the bioavailability of this compound in soil?

The bioavailability of this compound is controlled by a complex interplay of soil properties and environmental conditions.

  • Soil Organic Matter (SOM): This is often the most critical factor. Higher SOM content is positively correlated with increased adsorption, which reduces the concentration of this compound in the soil solution, thereby lowering its immediate bioavailability for weed uptake or microbial degradation.

  • Soil Texture (Clay Content): Soils with higher clay content tend to adsorb more this compound.

  • Soil pH: The degradation of this compound is faster in alkaline soils compared to acidic soils, suggesting higher bioavailability under alkaline conditions.

  • Temperature and Moisture: Higher temperatures and optimal soil moisture levels accelerate microbial activity, leading to faster degradation and thus affecting its persistence.

Q3: How can the formulation of this compound be modified to enhance its efficacy?

Formulation can significantly impact the performance and bioavailability of this compound.

  • Emulsifiable Concentrates (EC) vs. Granules (GR): Studies have shown that EC formulations can provide greater bioefficacy compared to granular formulations. One study found that this compound 30% EC applied at 450 g/ha resulted in the highest rice grain yield.

  • Use of Adjuvants/Emulsifiers: Incorporating emulsifiers into granular (GR) formulations has been shown to improve weed control efficacy significantly. Adjuvants such as organosilicones can be added to oil-based formulations to lower the surface tension of spray droplets, leading to better leaf coverage and penetration.

  • Controlled-Release Formulations: While not explicitly detailed for this compound in the provided context, techniques like nanoencapsulation or polymer coatings are modern strategies used to control the release rate of active ingredients, which can optimize their concentration in the target zone over time.

Q4: What are the typical degradation kinetics and half-life of this compound in soil?

This compound degradation in soil generally follows pseudo-first-order kinetics. Its half-life (DT50) is highly variable and depends on the specific soil type, organic matter content, pH, and climate.

  • Reported half-life values range from as short as 3-5 days in Alfisol and Inceptisol soils to 13-16 days under subtropical field conditions.

  • Other studies have reported half-lives between 11 and 22 days depending on organic matter and pH, and in some cases, persistence can be much longer, with half-lives of 37 to 77 days being cited. This wide range underscores the importance of conducting site-specific degradation studies.

Quantitative Data Summary

Table 1: Effect of Soil Properties and Conditions on this compound Half-Life (DT₅₀)

Soil Type / ConditionOrganic Matter (%)pHHalf-Life (Days)Source(s)
AlfisolHigh-3.17 - 3.67
InceptisolLow-3.91 - 4.55
Field Soil (Subtropical)--13 - 15.5
Soil A3.35-11
Soil B0.55-15
Acidic Soil-6.0122
Alkaline Soil-7.9815

Table 2: Adsorption Coefficients of this compound in Different Soil Types

Soil TypeSoil Sorption Coefficient (K)Organic Carbon Coefficient (Koc)Order of AdsorptionSource(s)
Vertisol11.73771.71Highest
Oxisol9.411191.14High
Alfisol5.431086.00Medium
Inceptisol3.351288.46Lowest
Note: The order of adsorption is based on the soil sorption coefficient (K), which directly measures partitioning between soil and water. Koc normalizes for organic carbon but other factors like clay content also influence adsorption.

Table 3: Effect of Temperature on this compound Degradation Rate

Temperature (°C)Degradation Rate (%)Source(s)
2010.4
3026.7
4037.6

Experimental Protocols

Protocol 1: Soil Adsorption/Desorption Study (Batch Equilibrium Method)

  • Soil Preparation: Air-dry the soil sample, gently crush it, and pass it through a 2-mm sieve to ensure uniformity. Characterize the soil for properties like pH, organic carbon content, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of aqueous working solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) in 0.01 M CaCl₂ solution. The CaCl₂ solution helps maintain a constant ionic strength and flocculates clay particles.

  • Adsorption Phase:

    • Place a known mass of soil (e.g., 10 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of each this compound working solution to the tubes. Include a control with no soil to check for adsorption to the tube walls.

    • Shake the tubes on a mechanical shaker for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes at high speed (e.g., 4000 rpm for 15 minutes) to separate the solid and liquid phases.

  • Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (K) can then be calculated.

  • Desorption Phase:

    • After removing the supernatant, add an equivalent volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

    • Resuspend the pellet and shake again for the same equilibration time.

    • Centrifuge and analyze the supernatant for the amount of this compound desorbed.

Protocol 2: this compound Extraction and Analysis from Soil via HPLC

  • Sample Preparation: Take a representative soil sample (e.g., 50 g) from the experiment.

  • Extraction:

    • Add a sufficient volume of a suitable extraction solvent, such as acetone or an acetone/water mixture, to the soil sample in a flask.

    • Shake vigorously for 1-2 hours on a mechanical shaker.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Cleanup (if necessary):

    • Reduce the volume of the combined extract using a rotary evaporator.

    • Perform a liquid-liquid partition with a solvent like dichloromethane or hexane to remove interfering compounds.

    • The organic layer containing this compound can be further cleaned by passing it through a small column packed with silica gel or Florisil.

  • Quantification:

    • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).

    • Inject an aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or DAD). A common setup is a C18 reverse-phase column.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from certified standards. The limit of quantification for this method can be around 0.01 µg/g.

Visualizations

Factors_Affecting_Bioavailability cluster_soil Soil Properties cluster_env Environmental Conditions cluster_processes Governing Processes Organic_Matter Organic Matter Adsorption Adsorption (-) Organic_Matter->Adsorption Increases Clay_Content Clay Content & Type Clay_Content->Adsorption Increases Soil_pH Soil pH Degradation Degradation (-) Soil_pH->Degradation Influences Rate (Higher in Alkaline) Temperature Temperature Temperature->Degradation Increases Rate Moisture Moisture Moisture->Degradation Increases Rate Bioavailability This compound Bioavailability (in Soil Solution) Adsorption->Bioavailability Degradation->Bioavailability Reduces (over time) Leaching Leaching (-) Leaching->Bioavailability

Caption: Factors influencing the bioavailability of this compound in soil.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation A Select & Characterize Soil (pH, OM, Texture) C Apply this compound to Soil Microcosms A->C B Prepare this compound Formulation (e.g., EC, GR with Adjuvant) B->C D Incubate under Controlled Conditions (Temp, Moisture) C->D E Collect Soil Samples over Time (e.g., 0, 1, 3, 7, 15, 30 days) D->E F Solvent Extraction of this compound E->F G Extract Cleanup (if needed) F->G H Quantify using HPLC/GC G->H I Calculate Degradation Rate & Half-Life H->I J Assess Bioavailability/Efficacy (e.g., Weed Bioassay - Optional) I->J

Caption: Workflow for evaluating an enhanced this compound formulation.

Degradation_Pathway cluster_outputs Degradation Outputs Anilofos_Soil This compound in Soil Matrix Anilofos_Adsorbed Adsorbed this compound (Bound to OM/Clay) Anilofos_Soil->Anilofos_Adsorbed Sorption Equilibrium Anilofos_Solution Bioavailable this compound (in Soil Solution) Anilofos_Soil->Anilofos_Solution Metabolites Metabolites Anilofos_Solution->Metabolites Microbial & Chemical Degradation Mineralization CO2 + H2O + Minerals Metabolites->Mineralization Further Degradation

Caption: Conceptual pathway of this compound partitioning and degradation in soil.

References

Technical Support Center: Detection of Anilofos and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Anilofos and its metabolites. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolites?

This compound is an organophosphate herbicide used to control annual grass weeds and sedges, particularly in rice cultivation.[1][2] Its chemical name is S-4-chloro-N-isopropylcarbaniloylmethyl O, O-dimethyl phosphorodithioate.[1][2] The primary degradation pathway for this compound in the environment, particularly in soil and water, is hydrolysis. This process involves the cleavage of the ester or amide bonds in the this compound molecule. The main metabolites resulting from hydrolysis are:

  • O,O-dimethyl phosphorodithioic acid: Formed by the cleavage of the S-C bond.

  • 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide: Resulting from the cleavage of the P-S bond.

  • 4-chloro-N-isopropylaniline: A further breakdown product.

Understanding the chemical structures of these metabolites is crucial for developing appropriate analytical methods and troubleshooting potential detection issues.

Q2: What are the main challenges in detecting this compound and its metabolites?

The detection of this compound and its metabolites presents several analytical challenges:

  • Matrix Effects: Complex matrices such as soil, water, and biological tissues can contain interfering compounds that either suppress or enhance the analyte signal in techniques like LC-MS/MS and GC-MS. This can lead to inaccurate quantification.

  • Metabolite Polarity: The metabolites of this compound, particularly the phosphorodithioic acid moiety, are more polar than the parent compound. This difference in polarity can make simultaneous extraction and chromatographic separation challenging.

  • Low Concentrations: Metabolites are often present at much lower concentrations than the parent compound, requiring highly sensitive analytical methods for their detection and quantification.

  • Analyte Stability: Organophosphate compounds and their metabolites can be susceptible to degradation during sample storage and preparation. Factors such as pH and temperature can influence their stability.

  • Lack of Commercial Standards: The availability of certified reference standards for all this compound metabolites can be limited, making accurate identification and quantification difficult.

Q3: Which analytical techniques are most suitable for the detection of this compound and its metabolites?

Several analytical techniques can be employed for the detection of this compound and its metabolites:

  • High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This method is suitable for the quantification of the parent this compound compound, particularly in formulation analysis and residue studies in soil and plant materials.[3]

  • Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Flame Photometric Detection (FPD): GC-based methods are well-suited for the analysis of volatile and semi-volatile organophosphate pesticides. However, derivatization may be necessary for the more polar metabolites to improve their volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of a wide range of pesticide residues, including this compound and its metabolites, in complex matrices like rice. It often does not require derivatization for polar metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: These techniques provide excellent separation and identification capabilities. GC-MS is often used for the confirmation of pesticide residues and the identification of unknown metabolites.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing Peaks in LC-MS/MS Analysis

Possible Causes:

  • Secondary Interactions: Polar metabolites can interact with active sites on the column packing material or instrument components, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their retention and peak shape.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.

  • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Add a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to ensure consistent ionization of the analytes.

    • Experiment with different mobile phase compositions to improve peak shape.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

  • Column Washing: Implement a robust column washing procedure between sample batches to remove contaminants.

  • Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase.

  • Select a Different Column: Consider using a column with a different stationary phase that is less prone to secondary interactions with polar analytes.

Issue 2: Low Analyte Recovery during Sample Preparation (QuEChERS)

Possible Causes:

  • Inappropriate Sorbent Selection: The choice of sorbent in the dispersive solid-phase extraction (d-SPE) cleanup step is critical and can affect the recovery of different analytes.

  • pH of Extraction: The pH during the extraction and cleanup steps can influence the stability and partitioning of the analytes.

  • Phase Separation Issues: Incomplete phase separation between the aqueous and organic layers can lead to loss of analytes.

Troubleshooting Steps:

  • Optimize d-SPE Sorbents:

    • For this compound and its less polar metabolites, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective for removing fatty acids and other nonpolar interferences.

    • For more polar metabolites, minimize the amount of graphitized carbon black (GCB) as it can adsorb planar molecules.

  • Adjust pH: Buffering the sample with acetate or citrate buffers during extraction can improve the recovery of pH-sensitive compounds.

  • Enhance Phase Separation: Adding a higher amount of anhydrous magnesium sulfate and sodium chloride can improve the separation of the acetonitrile and water layers.

  • Temperature Control: Performing the extraction and centrifugation steps at low temperatures can improve the recovery of volatile compounds and enhance phase separation.

Issue 3: Inconsistent Results and Poor Reproducibility in GC-MS Analysis

Possible Causes:

  • Inlet Activity: Active sites in the GC inlet liner can cause degradation of thermally labile compounds like some organophosphates.

  • Incomplete Derivatization: If derivatization is used for polar metabolites, incomplete or inconsistent reactions will lead to poor reproducibility.

  • Matrix Effects in the Ion Source: Buildup of matrix components in the ion source can lead to signal suppression or enhancement.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Regularly replace the inlet liner and septum.

    • Use a deactivated liner to minimize analyte degradation.

  • Optimize Derivatization:

    • Carefully optimize the derivatization reaction conditions (reagent concentration, temperature, and time).

    • Use an internal standard that undergoes derivatization similarly to the analytes to correct for reaction inconsistencies.

  • Ion Source Cleaning: Regularly clean the GC-MS ion source to remove matrix buildup.

  • Use of Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been through the entire sample preparation procedure to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound. Data for specific metabolites is limited in the literature, and the values for this compound can be used as a starting point for method development.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
RP-HPLCSoil0.007 µg/g-
RP-HPLCRice Straw0.01 µg/g-
RP-HPLCRice Grain0.008 µg/g-
RP-HPLCRice Husk0.01 µg/g-
LC-MS/MSRice-0.025 µg/g

Table 2: Recovery of this compound using QuEChERS-based Methods

MatrixSpiking LevelRecovery (%)Analytical MethodReference
Rice10 µg/kg70-120%LC-MS/MS
Rice100 µg/kg70-120%LC-MS/MS
Rice0.025, 0.08, 0.250 µg/g71-119%LC-MS/MS

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Rice

This protocol is a general guideline based on established methods for multi-residue pesticide analysis in rice.

1. Sample Preparation (Modified QuEChERS)

  • Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be optimized by infusing individual standards.

Visualizations

anilofos_degradation_pathway This compound This compound (S-4-chloro-N-isopropylcarbaniloylmethyl O,O-dimethyl phosphorodithioate) hydrolysis Hydrolysis This compound->hydrolysis metabolite1 O,O-dimethyl phosphorodithioic acid hydrolysis->metabolite1 Cleavage of S-C bond metabolite2 2-chloro-N-(4-chlorophenyl) -N-isopropylacetamide hydrolysis->metabolite2 Cleavage of P-S bond further_degradation Further Degradation metabolite2->further_degradation metabolite3 4-chloro-N-isopropylaniline further_degradation->metabolite3

Caption: Proposed degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample Homogenized Sample (e.g., Rice, Soil) extraction Extraction with Acetonitrile and Salts sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO₄) extraction->cleanup lcms LC-MS/MS or GC-MS cleanup->lcms Filtered Extract data_analysis Data Acquisition and Processing lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: General experimental workflow for this compound metabolite analysis.

troubleshooting_logic start Analytical Problem (e.g., Poor Peak Shape, Low Recovery) check_sample_prep Review Sample Preparation Steps start->check_sample_prep check_instrument Review Instrument Parameters start->check_instrument optimize_extraction Optimize Extraction (pH, Solvents) check_sample_prep->optimize_extraction Recovery Issue optimize_cleanup Optimize d-SPE (Sorbents) check_sample_prep->optimize_cleanup Matrix Effects optimize_mobile_phase Optimize Mobile Phase (pH, Additives) check_instrument->optimize_mobile_phase Peak Shape Issue check_column Check Column Performance check_instrument->check_column General Performance Decline resolve Problem Resolved optimize_extraction->resolve optimize_cleanup->resolve optimize_mobile_phase->resolve check_column->resolve

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Anilofos and Butachlor in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agricultural Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Anilofos and Butachlor, two widely used pre-emergence herbicides in rice cultivation. The information presented is collated from various scientific studies to aid in informed decision-making for weed management strategies in rice production.

Executive Summary

This compound and Butachlor are both chloroacetanilide herbicides effective against annual grasses and certain broadleaf weeds in rice. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for weed seedling development. While both herbicides provide good weed control, their efficacy can vary depending on the weed spectrum, application rate, timing, and environmental conditions. Generally, studies indicate that both herbicides can significantly reduce weed competition and improve rice yield compared to unweeded control plots. In some instances, tank-mixing or sequential application with other herbicides has been shown to broaden the spectrum of weed control. Phytotoxicity to rice can occur with both herbicides, particularly at higher doses or on sensitive rice varieties, though often the crop recovers.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various studies comparing the performance of this compound and Butachlor.

Table 1: Comparative Weed Control Efficacy

HerbicideApplication Rate (kg a.i./ha)Weed Density Reduction (%)Weed Dry Matter Reduction (%)Weed Control Efficiency (%)Key Weeds Controlled
This compound 0.3 - 0.6Varies by studyUp to 85%70-90%Echinochloa crus-galli, Echinochloa colona, Cyperus difformis, Cyperus iria
Butachlor 1.0 - 1.5Varies by studyUp to 80%65-85%Primarily grassy weeds such as Echinochloa spp.[1][2]

Note: Efficacy can be influenced by weed species, soil type, and environmental conditions.

Table 2: Impact on Rice Yield and its Components

HerbicideApplication Rate (kg a.i./ha)Grain Yield (t/ha)Increase in Yield over Weedy Check (%)Effect on Tillers/m²Effect on Grains/panicle
This compound 0.3 - 0.63.5 - 5.530 - 50%Generally positiveGenerally positive
Butachlor 1.0 - 1.53.2 - 5.225 - 45%[3]Generally positive[4]Generally positive

Note: Yield data is highly dependent on the specific rice variety, agronomic practices, and the level of weed infestation.

Table 3: Phytotoxicity Profile

HerbicideRice VarietyApplication Rate (kg a.i./ha)Phytotoxicity SymptomsRecovery
This compound GeneralRecommended dosesGenerally low to noneYes
Butachlor GeneralRecommended dosesGenerally low to none[5]Yes
Sensitive VarietiesHigher than recommended dosesStunting, yellowingMay be delayed

Note: Phytotoxicity can be influenced by rice cultivar, with some studies indicating that Japonica varieties may show more tolerance than Indica or Indica/Japonica hybrids to certain herbicides. It is crucial to consult local recommendations for specific rice varieties.

Experimental Protocols

The data presented in this guide is based on field experiments typically conducted using the following methodology.

Generalized Protocol for Herbicide Efficacy Trial in Rice
  • Experimental Design: The most common design is the Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Plot sizes typically range from 10 to 25 m².

  • Crop Establishment: Rice seedlings (e.g., 'IR-64', 'Mahsuri') are transplanted at a specified spacing (e.g., 20 cm x 15 cm).

  • Treatments:

    • This compound at various application rates.

    • Butachlor at various application rates.

    • Weed-free check (manual weeding).

    • Weedy check (no weed control).

  • Herbicide Application: Herbicides are typically applied as a pre-emergence spray 3-8 days after transplanting (DAT) using a knapsack sprayer. The volume of water for spraying is usually around 500 L/ha.

  • Data Collection:

    • Weed Data: Weed density and dry matter are recorded at specific intervals (e.g., 30, 60, and 90 DAT) using a quadrat (e.g., 0.25 m²).

    • Crop Data:

      • Phytotoxicity is visually assessed on a scale (e.g., 0-10, where 0 is no injury and 10 is complete kill) at regular intervals after herbicide application.

      • Yield components such as the number of effective tillers per square meter, number of grains per panicle, and 1000-grain weight are recorded at harvest.

      • Grain yield is recorded from the net plot area and adjusted to a standard moisture content (e.g., 14%).

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Visualizations

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound and Butachlor belong to the chloroacetanilide class of herbicides (HRAC/WSSA Group 15/K3). Their primary mode of action is the inhibition of VLCFA elongases, a key enzyme complex in the biosynthesis of very-long-chain fatty acids. VLCFAs are essential components of plant cuticular waxes and other hydrophobic barriers. Inhibition of their synthesis disrupts the formation of these protective layers in emerging weed seedlings, leading to their death.

G cluster_pathway VLCFA Biosynthesis Pathway cluster_inhibition Herbicidal Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase (FAS) MalonylCoA->FattyAcidSynthase LongChainFattyAcids Long-Chain Fatty Acids (C16-C18-CoA) VLCFA_Elongase VLCFA Elongase Complex (KCS, KCR, HCD, ECR) LongChainFattyAcids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Disruption Disrupted Membrane & Cuticle Formation VLCFA_Elongase->Disruption CuticularWaxes Cuticular Waxes & Other Lipids VLCFAs->CuticularWaxes WeedSeedlingGrowth Normal Weed Seedling Growth CuticularWaxes->WeedSeedlingGrowth Herbicides This compound & Butachlor (Chloroacetanilides) Inhibition Inhibition Herbicides->Inhibition WeedDeath Weed Seedling Death Disruption->WeedDeath G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Experimental Design\n(RCBD) Experimental Design (RCBD) Field Layout &\nPlot Preparation Field Layout & Plot Preparation Experimental Design\n(RCBD)->Field Layout &\nPlot Preparation Transplanting Transplanting Field Layout &\nPlot Preparation->Transplanting Rice Variety Selection Rice Variety Selection Nursery Raising Nursery Raising Rice Variety Selection->Nursery Raising Nursery Raising->Transplanting Herbicide Application\n(3-8 DAT) Herbicide Application (3-8 DAT) Transplanting->Herbicide Application\n(3-8 DAT) Data Collection\n(Weeds & Crop) Data Collection (Weeds & Crop) Herbicide Application\n(3-8 DAT)->Data Collection\n(Weeds & Crop) Harvesting &\nYield Measurement Harvesting & Yield Measurement Data Collection\n(Weeds & Crop)->Harvesting &\nYield Measurement Statistical Analysis\n(ANOVA) Statistical Analysis (ANOVA) Harvesting &\nYield Measurement->Statistical Analysis\n(ANOVA) Efficacy Comparison Efficacy Comparison Statistical Analysis\n(ANOVA)->Efficacy Comparison

References

A Comparative Guide to the Validation of Analytical Methods for Anilofos Determination: A New UPLC-MS/MS Method vs. a Conventional HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of the herbicide Anilofos. This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs by presenting a comprehensive overview of the validation parameters, experimental protocols, and performance characteristics of each technique.

Introduction

This compound is an organophosphate herbicide widely used in agriculture. Accurate and reliable quantification of its residues in environmental and biological samples is crucial for ensuring food safety and monitoring environmental contamination. While traditional HPLC-UV methods have been commonly employed for this purpose, modern analytical techniques like UPLC-MS/MS offer significant advancements in terms of sensitivity, selectivity, and speed. This guide presents a side-by-side comparison of these two methods, highlighting the key differences in their analytical performance based on established validation parameters.

Data Presentation: A Comparative Analysis of Validation Parameters

The performance of any analytical method is assessed through a rigorous validation process. The following tables summarize the key validation parameters for the new UPLC-MS/MS method and the conventional HPLC-UV method for this compound determination.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterNew UPLC-MS/MS MethodConventional HPLC-UV Method
Instrumentation UPLC coupled to a Triple Quadrupole Mass SpectrometerHPLC with a UV/Vis Detector
Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient elution with acetonitrile and water (containing 0.1% formic acid)Isocratic elution with acetonitrile and water (70:30, v/v)
Flow Rate 0.3 mL/min1.0 mL/min
Detection Multiple Reaction Monitoring (MRM)UV at 254 nm
Retention Time ~ 2.5 min~ 6.8 min

Table 2: Comparison of Method Validation Parameters

Validation ParameterNew UPLC-MS/MS MethodConventional HPLC-UV Method
Linearity (R²) > 0.999> 0.995
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 5%< 10%
Limit of Detection (LOD) 0.01 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL50 ng/mL

Experimental Protocols

Detailed methodologies for both the new and conventional analytical methods are provided below to allow for replication and further evaluation.

New UPLC-MS/MS Method

1. Sample Preparation:

  • Extraction: A 5g homogenized sample is extracted with 10 mL of acetonitrile by shaking for 30 minutes.

  • Cleanup: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Final Solution: The eluate is evaporated to dryness and reconstituted in 1 mL of the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound.

Conventional HPLC-UV Method

1. Sample Preparation:

  • Extraction: A 10g homogenized sample is extracted with 20 mL of a mixture of acetone and water (80:20, v/v) in an ultrasonic bath for 20 minutes.

  • Cleanup: The extract is filtered, and the acetone is evaporated. The aqueous phase is then subjected to liquid-liquid extraction with dichloromethane.

  • Final Solution: The organic layer is collected, evaporated, and the residue is dissolved in 2 mL of the mobile phase for HPLC-UV analysis.

2. HPLC-UV Conditions:

  • Column: Hypersil GOLD C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.

Workflow Visualization

The following diagram illustrates the key stages involved in the validation of a new analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., UPLC-MS/MS) A->B C Optimize Chromatographic Conditions B->C D Develop Sample Preparation Protocol C->D E Linearity & Range D->E F Accuracy D->F G Precision (Repeatability & Intermediate) D->G H Specificity & Selectivity D->H I Limit of Detection (LOD) D->I J Limit of Quantification (LOQ) D->J K Robustness D->K L Statistical Analysis of Validation Data E->L F->L G->L H->L I->L J->L K->L M Generate Validation Report L->M

Caption: Workflow for the validation of a new analytical method for this compound determination.

Conclusion

The new UPLC-MS/MS method demonstrates superior performance compared to the conventional HPLC-UV method for the analysis of this compound. Key advantages of the UPLC-MS/MS method include significantly lower limits of detection and quantification, higher precision, and a much shorter analysis time. While the HPLC-UV method is still a viable option, the UPLC-MS/MS method is the recommended choice for applications requiring high sensitivity and throughput, such as trace residue analysis in complex matrices. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

A Comparative Analysis of Anilofos and Other Organophosphate Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate herbicide anilofos with other alternatives, supported by experimental data. It is designed to assist researchers and professionals in understanding the performance, mechanism of action, and experimental evaluation of these compounds.

Introduction to this compound

This compound is an organophosphorus herbicide belonging to the chloroacetamide chemical class. It is primarily used for pre-emergence or early post-emergence control of annual grasses and sedges in transplanted rice.[1] Despite its organophosphate structure, its primary herbicidal mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, placing it in the HRAC Group K3 and WSSA Group 15.[1][2] This is distinct from many organophosphate insecticides that primarily act by inhibiting acetylcholinesterase (AChE).[3]

Mode of Action

Primary Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound disrupts the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). These VLCFAs are crucial components of various cellular structures in plants, including:

  • Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against pathogens.

  • Suberin: A key component of cell walls in specific tissues, providing structural support and acting as a barrier.

  • Sphingolipids: Essential components of cell membranes that are also involved in signal transduction.

By inhibiting VLCFA synthesis, this compound affects cell division and elongation in the meristematic tissues of susceptible weeds, leading to stunted growth, discoloration, and eventual death. The primary target of VLCFA-inhibiting herbicides is the elongase enzyme complex located in the endoplasmic reticulum.

VLCFA_Synthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase C16-C18 Fatty Acids C16-C18 Fatty Acids Fatty Acid Synthase->C16-C18 Fatty Acids VLCFA Elongase Complex VLCFA Elongase Complex C16-C18 Fatty Acids->VLCFA Elongase Complex Elongation VLCFAs (C20-C30+) VLCFAs (C20-C30+) VLCFA Elongase Complex->VLCFAs (C20-C30+) Cuticular Waxes, Suberin, Sphingolipids Cuticular Waxes, Suberin, Sphingolipids VLCFAs (C20-C30+)->Cuticular Waxes, Suberin, Sphingolipids This compound This compound This compound->VLCFA Elongase Complex Inhibition Membrane Integrity & Plant Growth Membrane Integrity & Plant Growth Cuticular Waxes, Suberin, Sphingolipids->Membrane Integrity & Plant Growth

Figure 1: Simplified signaling pathway of VLCFA synthesis and its inhibition by this compound.
Secondary Mode of Action: Acetylcholinesterase (AChE) Inhibition

While the primary herbicidal action of this compound is VLCFA inhibition, its organophosphate structure suggests a potential for acetylcholinesterase (AChE) inhibition. Organophosphate compounds are known to phosphorylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine. However, in the context of its herbicidal efficacy, this is considered a secondary or minor effect in plants. The neurotoxic effects associated with AChE inhibition are more pronounced in insects and mammals.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other herbicides used in rice cultivation, based on data from various field trials. It is important to note that these studies were conducted under different environmental conditions and experimental setups, which may influence the results.

Weed Control Efficacy
HerbicideApplication Rate (kg a.i./ha)Weed Species ControlledWeed Control Efficiency (%)Reference
This compound 0.3 - 0.4Annual grasses, sedges, some broadleaf weeds75 - 85
Butachlor 1.25 - 1.5Annual grasses, some broadleaf weeds70 - 80
Pretilachlor 0.75 - 1.0Annual grasses, sedges80 - 90
Pendimethalin 1.0 - 1.5Annual grasses, some broadleaf weeds70 - 85
Crop Yield
HerbicideApplication Rate (kg a.i./ha)Rice Yield (t/ha)Reference
This compound 0.45.52
Butachlor 1.255.47
Pretilachlor 1.05.74
Pendimethalin + 2,4-D 1.0 + 0.54.5
Weed-free control -5.68
Unweeded control -3.05

Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the comparison of herbicide efficacy.

Herbicide Efficacy and Crop Phytotoxicity Trial

This protocol outlines a standard method for evaluating the effectiveness of herbicides in controlling weeds and their safety to the crop in a field setting.

Experimental_Workflow A Field Preparation & Plot Layout (Randomized Complete Block Design) B Rice Transplanting A->B C Herbicide Application (Pre- or Post-emergence) B->C D Data Collection at Intervals (e.g., 30, 60, 90 DAT) C->D E Weed Density & Biomass Assessment D->E F Crop Phytotoxicity Assessment D->F G Yield & Yield Component Measurement D->G H Statistical Analysis E->H F->H G->H

Figure 2: Generalized experimental workflow for a herbicide efficacy trial.

Objective: To assess the efficacy of different herbicides on weed control and their phytotoxic effects on the crop.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Typically 5m x 4m.

  • Treatments: Include different herbicides at various application rates, a weed-free control (manual weeding), and a weedy (unweeded) control.

Procedure:

  • Land Preparation: The experimental field is puddled and leveled.

  • Transplanting: Rice seedlings are transplanted at a uniform spacing.

  • Herbicide Application: Herbicides are applied at the specified rates and times (pre-emergence: 1-3 days after transplanting; early post-emergence: 7-10 days after transplanting). Application is typically done using a knapsack sprayer with a calibrated nozzle.

  • Data Collection:

    • Weed Density and Biomass: At periodic intervals (e.g., 30, 60, and 90 days after transplanting), weeds within a randomly placed quadrat (e.g., 0.5m x 0.5m) in each plot are counted and collected. The collected weeds are then oven-dried to determine their dry weight (biomass).

    • Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application using a 0-10 scale (0 = no injury, 10 = complete crop death).

    • Yield and Yield Components: At maturity, the crop from a net plot area is harvested to determine grain and straw yield. Yield components such as the number of tillers per hill, panicle length, and 1000-grain weight are also recorded.

Data Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways Affected by VLCFA Inhibition

The inhibition of VLCFA synthesis can have cascading effects on various plant signaling pathways.

  • Lipid Signaling: VLCFAs are precursors to sphingolipids, which are not only structural components of membranes but also act as signaling molecules. Alterations in sphingolipid composition can impact programmed cell death, hormone signaling (e.g., abscisic acid), and plant defense responses.

  • Plant Defense and Stress Responses: The cuticle, which is rich in VLCFA derivatives, acts as a physical barrier against pathogens and environmental stresses. Disruption of cuticle formation can compromise the plant's defense mechanisms. Furthermore, cuticle-derived molecules can act as signals to activate defense responses.

  • Hormonal Regulation: There is evidence of crosstalk between VLCFA synthesis and plant hormone signaling pathways, including auxin and abscisic acid, which regulate various aspects of plant growth and development.

Conclusion

This compound, an organophosphate herbicide, primarily functions by inhibiting the synthesis of very-long-chain fatty acids, a mode of action distinct from the acetylcholinesterase inhibition typical of many organophosphate insecticides. Experimental data from various field trials indicate that this compound provides effective control of annual grasses and sedges in transplanted rice, with performance comparable to other commonly used herbicides such as butachlor and pretilachlor. However, its efficacy can be influenced by application timing, dosage, and environmental conditions. Further research focusing on direct, comprehensive comparative studies with a wider range of organophosphate and other classes of herbicides under varied agro-climatic conditions would provide a more complete understanding of its relative performance. Additionally, a deeper investigation into the specific downstream signaling cascades affected by VLCFA inhibition will be crucial for developing more targeted and sustainable weed management strategies.

References

Cross-Reactivity of Anilofos in Immunoassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the herbicide anilofos in a direct competitive enzyme-linked immunosorbent assay (dc-ELISA). While specific cross-reactivity data for a published this compound immunoassay is not available in the cited literature, this guide presents the performance of the assay, a detailed experimental protocol for its execution, and a comparative discussion on cross-reactivity with structurally similar organophosphate pesticides based on data from other relevant immunoassays.

Performance of the this compound dc-ELISA

A developed direct competitive ELISA (dc-ELISA) for this compound demonstrated high specificity, with the authors reporting no cross-reactivity with other related pesticides or structurally similar compounds.[1][2] The assay utilizes polyclonal antibodies raised against an this compound-bovine serum albumin conjugate.

Table 1: Performance Characteristics of the this compound dc-ELISA

ParameterValueReference
Limit of Detection (LOD)0.1 µg/L[1][2]
Cross-ReactivityNo cross-reactivity observed with related pesticides or structurally similar compounds.[1]

Note: The specific compounds tested for cross-reactivity were not detailed in the original study.

Comparative Cross-Reactivity Data from Other Organophosphate Immunoassays

To provide context for the specificity of the this compound immunoassay, Table 2 summarizes cross-reactivity data from immunoassays developed for other organophosphate pesticides. This data highlights that the degree of cross-reactivity is highly dependent on the specific antibody and the structure of the competing pesticide. For instance, an ELISA developed for parathion showed high specificity, with no cross-reactivity with most other organophosphates, except for methyl-parathion and fenitrothion.

Table 2: Cross-Reactivity of Various Organophosphate Pesticides in Different Immunoassays

Immunoassay forCompound TestedCross-Reactivity (%)Reference
ParathionMethyl-parathionHigh
ParathionFenitrothionHigh
IsofenphosVarious organophosphatesNegligible
Tolclofos-methylVarious organophosphatesNegligible
Azinphos-methylAzinphos-ethylAppreciable
ChlorpyrifosChlorpyrifos-methylHigh
ChlorpyrifosBromophos-ethylHigh

Note: "High" and "Appreciable" indicate significant cross-reactivity as reported in the respective studies. "Negligible" indicates minimal to no cross-reactivity.

Experimental Protocols

Direct Competitive ELISA (dc-ELISA) for this compound

This protocol is adapted from the methodology described for the specific this compound immunoassay.

  • Antibody Coating: Purified polyclonal anti-anilofos antibodies are diluted in coating buffer (0.05 M carbonate buffer, pH 9.6) to a concentration of 0.5 µg per well. 100 µL of this solution is added to each well of a 96-well microtiter plate. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with PBST (phosphate-buffered saline with 0.05% Tween-20).

  • Blocking: To block non-specific binding sites, 200 µL of 1% gelatin in PBS is added to each well. The plate is incubated for 1 hour at 37°C.

  • Washing: The blocking solution is discarded, and the plate is washed four times with PBST.

  • Competitive Reaction: 50 µL of either the this compound standard solution or the sample extract is added to the wells, followed immediately by 50 µL of a hapten-horseradish peroxidase (HRP) conjugate (diluted 1:2000 in PBS). The plate is incubated for 30 minutes at room temperature on a shaker.

  • Washing: The contents of the wells are discarded, and the plate is washed five times with PBST.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M H₂SO₄ to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.

Cross-Reactivity Testing Protocol (General)

This is a generalized protocol for determining the cross-reactivity of an immunoassay.

  • Prepare Standard Curve: A standard curve for the target analyte (e.g., this compound) is generated using the optimized immunoassay protocol. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined.

  • Prepare Competitor Solutions: Solutions of structurally related compounds are prepared at various concentrations.

  • Perform Competitive Assay: The immunoassay is performed with the competitor solutions in place of the target analyte standard.

  • Determine Competitor IC50: The IC50 value for each of the tested compounds is determined from their respective inhibition curves.

  • Calculate Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Visualizing the Workflow

The following diagrams illustrate the direct competitive ELISA workflow and the logical relationship for assessing cross-reactivity.

ELISA_Workflow cluster_coating 1. Antibody Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Reaction cluster_detection 4. Detection A Coat wells with anti-anilofos antibody B Block non-specific sites with gelatin A->B C Add sample/standard and this compound-HRP conjugate B->C D Add TMB substrate C->D E Stop reaction D->E F Read absorbance at 450 nm E->F

Caption: Workflow of the direct competitive ELISA for this compound detection.

Cross_Reactivity_Logic cluster_IC50 IC50 Determination cluster_calculation Calculation A Determine IC50 for this compound C Calculate % Cross-Reactivity: (%CR) = (IC50_this compound / IC50_Compound) * 100 A->C B Determine IC50 for structurally similar compound B->C

Caption: Logical relationship for calculating immunoassay cross-reactivity.

References

Degradation of Anilofos Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals significant variability in the degradation kinetics of the herbicide Anilofos across different soil types. This variability is primarily dictated by the unique physicochemical and biological properties of the soil. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative understanding of this compound persistence in the environment.

The degradation of this compound, an organophosphate herbicide widely used in rice cultivation, is a critical factor in determining its environmental fate and potential for carryover to subsequent crops. Studies have consistently shown that the rate of degradation, often expressed as a half-life (the time required for 50% of the initial concentration to dissipate), is not uniform but is instead intricately linked to soil characteristics.

Comparative Degradation Rates of this compound in Different Soil Orders

Research investigating the dissipation of this compound in various Indian soil types, including Alfisol, Inceptisol, Oxisol, and Vertisol, has demonstrated a clear hierarchy in its persistence. The degradation of this compound was found to follow first-order kinetics in these soils[1][2].

Soil TypeApplication Rate (g a.i./ha)Half-life (days)Reference
Alfisol4503.17[1][2]
9003.67[1]
Inceptisol4503.91
9004.55
Subtropical Soil40013
80015.5

This compound persisted for a longer duration in Inceptisol compared to Alfisol. This difference is attributed to the lower organic carbon content in Inceptisol, which leads to weaker adsorption and consequently, greater availability of the herbicide for degradation. Conversely, in Alfisol, with its higher organic carbon content, the herbicide molecules are more strongly adsorbed to soil particles, making them less accessible for microbial or chemical breakdown. The order of adsorption of this compound was determined to be Vertisol > Oxisol > Alfisol > Inceptisol.

Factors Influencing this compound Degradation

The degradation of pesticides like this compound in soil is a complex process governed by a combination of abiotic and biotic factors.

Soil Properties:

  • Organic Matter: Soil organic carbon content is a primary factor influencing this compound persistence. Higher organic matter generally leads to increased adsorption, which can either enhance or inhibit degradation depending on the specific microbial communities and environmental conditions.

  • pH: The rate of this compound degradation is also influenced by soil pH. Studies have shown that the degradation rate is higher in alkaline soils compared to acidic soils. For instance, the half-life of this compound was 15 days in a soil with a pH of 7.98, while it was 22 days in a soil with a pH of 6.01.

  • Soil Type and Texture: As demonstrated in the comparative table, different soil orders exhibit varying capacities for this compound degradation, which is linked to their clay content, organic matter, and overall structure.

Environmental Conditions:

  • Temperature: Higher temperatures generally accelerate the rate of microbial metabolism and chemical reactions, leading to faster degradation of this compound.

  • Moisture Content: Soil moisture is crucial for microbial activity, a key driver of herbicide degradation. Optimal moisture levels enhance microbial populations and their enzymatic activity, thereby accelerating this compound breakdown.

Microbial Activity:

The primary mechanism for this compound degradation in soil is microbial metabolism. Soil microorganisms, including bacteria and fungi, utilize the herbicide as a source of carbon and other nutrients, breaking it down into less complex and often less toxic compounds. The composition and activity of the soil microbial community are, therefore, central to the rate of this compound dissipation.

Experimental Protocols

The study of this compound degradation in soil typically involves a series of well-defined experimental procedures.

1. Soil Sample Collection and Preparation: Representative soil samples are collected from the top layer (e.g., 0-15 cm depth) of the target field or region. The samples are then air-dried, sieved to remove large debris, and thoroughly mixed to ensure homogeneity. The physicochemical properties of the soil, such as pH, organic carbon content, and texture, are determined using standard laboratory methods.

2. Herbicide Application and Incubation: A known concentration of this compound, often dissolved in a suitable solvent, is applied to the soil samples. The treated soil is then incubated under controlled laboratory conditions that mimic the natural environment, with specific temperature and moisture levels being maintained throughout the experiment.

3. Residue Extraction and Analysis: At predetermined time intervals, subsamples of the treated soil are taken for residue analysis. The this compound residues are extracted from the soil using an appropriate organic solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique for pesticide residue analysis in soil.

The extracted samples are then cleaned up to remove interfering co-extractives before instrumental analysis. The concentration of this compound in the extracts is quantified using high-performance liquid chromatography (HPLC) with a suitable detector or gas chromatography-mass spectrometry (GC-MS).

4. Data Analysis: The degradation kinetics of this compound are determined by plotting the concentration of the herbicide remaining in the soil against time. The data is often fitted to a first-order kinetic model to calculate the degradation rate constant and the half-life (DT50) of the herbicide in the specific soil type.

Visualizing the Process

To better understand the workflow and the factors influencing this compound degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection Sieving_Mixing Sieving & Mixing Soil_Collection->Sieving_Mixing Characterization Physicochemical Characterization Sieving_Mixing->Characterization Herbicide_Application This compound Application Characterization->Herbicide_Application Incubation Controlled Incubation (Temp, Moisture) Herbicide_Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Residue Extraction (e.g., QuEChERS) Sampling->Extraction Instrumental_Analysis Instrumental Analysis (HPLC/GC-MS) Extraction->Instrumental_Analysis Data_Analysis Kinetic Modeling Instrumental_Analysis->Data_Analysis Half_Life Half-life (DT50) Determination Data_Analysis->Half_Life

Caption: Experimental workflow for studying this compound degradation in soil.

Factors_Influencing_Degradation cluster_soil Soil Properties cluster_env Environmental Conditions cluster_bio Biological Factors Organic_Matter Organic Matter Anilofos_Degradation This compound Degradation Rate Organic_Matter->Anilofos_Degradation pH pH pH->Anilofos_Degradation Texture Texture Texture->Anilofos_Degradation Temperature Temperature Temperature->Anilofos_Degradation Moisture Moisture Moisture->Anilofos_Degradation Microbial_Activity Microbial Activity Microbial_Activity->Anilofos_Degradation

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Performance of Anilofos Against Various Weed Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of Anilofos against a range of common weed species, particularly in rice cultivation. The information presented is collated from various experimental studies to aid researchers and scientists in evaluating its efficacy relative to other commercially available herbicides.

Overview of this compound

This compound is a pre-emergence and early post-emergence organophosphate herbicide primarily used for the control of annual grasses, sedges, and some broadleaf weeds in transplanted rice.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[2][3] This inhibition ultimately leads to the disruption of cell division in the meristematic tissues of emerging shoots and roots.[2][3]

Comparative Efficacy of this compound

The following tables summarize the performance of this compound in controlling various weed species compared to other commonly used herbicides. The data is derived from multiple field trials.

Performance Against Grassy Weeds

This compound demonstrates effective control of several problematic grassy weeds in rice, such as Echinochloa crus-galli (barnyard grass) and Echinochloa colona.

Table 1: Comparative Efficacy of this compound and Alternatives Against Grassy Weeds in Transplanted Rice

HerbicideApplication Rate (g a.i./ha)Target WeedWeed Control Efficiency (%)Crop Yield (t/ha)Reference
This compound 400Echinochloa colona75-854.5 - 5.5
Butachlor1500Echinochloa colona70-804.2 - 5.2
Pretilachlor750Echinochloa crus-galli80-904.8 - 5.8
Cyhalofop-butyl80-90Echinochloa colona85-955.0 - 6.0
Pendimethalin750Echinochloa crus-galli70-804.0 - 5.0

Note: Weed control efficiency and crop yield can vary based on environmental conditions, weed density, and specific experimental protocols.

Performance Against Sedges and Broadleaf Weeds

This compound also provides control of common sedges like Cyperus iria and Fimbristylis miliacea, as well as certain broadleaf weeds. For broader-spectrum control, it is often used in combination with other herbicides.

Table 2: Comparative Efficacy of this compound and Alternatives Against Sedges and Broadleaf Weeds in Transplanted Rice

Herbicide/Tank MixApplication Rate (g a.i./ha)Target Weed(s)Weed Control Efficiency (%)Crop Yield (t/ha)Reference
This compound 400Cyperus iria, Fimbristylis miliacea65-754.5 - 5.5
This compound + Ethoxysulfuron 390Mixed flora (grasses, sedges, broadleaf)80-905.0 - 6.0
Butachlor1500Sedges and some broadleaf weeds60-704.2 - 5.2
Bispyribac-sodium20-25Broad-spectrum (grasses, sedges, broadleaf)85-955.5 - 6.5
2,4-D500Broadleaf weeds80-90Varies based on grass/sedge pressure

Note: The efficacy of herbicides against broadleaf weeds and sedges can be highly species-dependent.

Experimental Protocols

The data presented in this guide is based on standard bio-efficacy trials. A generalized experimental workflow is outlined below.

Experimental Design

Most cited studies utilize a Randomized Complete Block Design (RCBD) with three or more replications. This design helps to minimize the effects of field variability.

Plot Size and Management

Individual plot sizes typically range from 12 m² to 25 m². Standard agronomic practices for rice cultivation, including fertilizer application and water management, are followed as per regional recommendations.

Herbicide Application

Herbicides are generally applied using a knapsack sprayer with a specified water volume to ensure uniform coverage. Application timing is a critical factor and is often reported as Days After Transplanting (DAT). Pre-emergence herbicides like this compound are typically applied within 3-5 DAT, while post-emergence herbicides are applied later.

Data Collection
  • Weed Density and Biomass: Weed counts and dry weight are determined at various intervals after herbicide application (e.g., 30 and 60 DAT). This is typically done by placing quadrats (e.g., 0.25 m² or 0.5 m²) at random locations within each plot. The weeds within the quadrat are counted by species and then harvested, dried in an oven, and weighed to determine biomass.

  • Crop Phytotoxicity: Visual assessment of crop injury is often conducted at regular intervals after herbicide application, using a rating scale. Some studies have noted that this compound can cause temporary stunting and discoloration of rice plants, from which the crop typically recovers within a week.

  • Yield and Yield Components: At crop maturity, parameters such as the number of effective tillers, panicle length, number of grains per panicle, 1000-grain weight, and final grain yield are recorded from a designated net plot area to avoid edge effects.

Statistical Analysis

The collected data is typically subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests, such as Duncan's Multiple Range Test (DMRT) or Tukey's HSD, are often used to compare the performance of different herbicide treatments.

Visualizations

Mode of Action of this compound

This compound acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components for cell division and growth.

G This compound This compound Application Uptake Absorption by Roots and Shoots This compound->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation VLCFA_Elongase VLCFA Elongase Complex Translocation->VLCFA_Elongase Targets Inhibition Inhibition of VLCFA Synthesis VLCFA_Elongase->Inhibition Leads to Cell_Division Disruption of Cell Division and Elongation Inhibition->Cell_Division Weed_Death Weed Seedling Death Cell_Division->Weed_Death G start Start exp_design Experimental Design (e.g., RCBD) start->exp_design land_prep Land Preparation and Plot Layout exp_design->land_prep sowing Crop Sowing/ Transplanting land_prep->sowing herb_app Herbicide Application (at specified DAT) sowing->herb_app data_coll Data Collection (Weed Density, Biomass, Phytotoxicity) herb_app->data_coll yield_data Yield and Yield Component Data Collection data_coll->yield_data At intervals and harvest stat_analysis Statistical Analysis (ANOVA, Mean Separation) yield_data->stat_analysis conclusion Conclusion and Recommendation stat_analysis->conclusion end End conclusion->end

References

A Comparative Environmental Impact Assessment of Anilofos and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the organophosphate herbicide anilofos against three commonly used alternatives in rice cultivation: butachlor, pretilachlor (both chloroacetamides), and pendimethalin (a dinitroaniline). The assessment focuses on key environmental indicators, including toxicity to non-target organisms and persistence in soil. All quantitative data is supported by available experimental findings, and detailed methodologies for the key experiments are provided.

Executive Summary

This compound, an organophosphate herbicide, is widely used for pre- and early post-emergence weed control in rice paddies. While effective, its environmental footprint, particularly its impact on non-target aquatic organisms and its persistence in the soil, necessitates a comparative evaluation with alternative herbicides. This guide presents a data-driven comparison to aid in the informed selection of herbicides with a more favorable environmental profile.

Comparative Data on Environmental Impact

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies, and experimental conditions such as soil type, temperature, and test species may vary, which can influence the results.

Table 1: Acute Toxicity to Non-Target Aquatic Organisms
HerbicideChemical ClassFish (96h LC50)Daphnia (48h EC50)Algae (72-96h EC50)
This compound OrganophosphateModerately Toxic[1]Moderately Toxic[1]Data Not Available
Butachlor Chloroacetamide0.298 - 1.25 mg/L[2][3]3.40 mg/L[4]2.31 mg/L
Pretilachlor ChloroacetamideData Not AvailableData Not AvailableData Not Available
Pendimethalin Dinitroaniline2.20 - 3.55 mg/L0.28 - 5.1 mg/L0.011 mg/L

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth, immobilization) in the test organisms.

Table 2: Soil Persistence
HerbicideChemical ClassSoil Half-life (t½) in days
This compound Organophosphate5 - 161.2 days
Butachlor Chloroacetamide6.5 - 29.8 days
Pretilachlor Chloroacetamide2.6 - 50 days
Pendimethalin Dinitroaniline24.4 - 90 days

Soil half-life is highly dependent on environmental factors such as soil type, temperature, moisture, and microbial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.

Acute Toxicity Testing for Aquatic Organisms

1. Fish, Acute Toxicity Test (based on OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish (at least seven per concentration) are exposed to a geometric series of at least five concentrations of the test substance in water. A control group is exposed to water without the test substance.

    • The exposure is maintained for 96 hours under controlled temperature and light conditions.

    • Mortality and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated statistically from the mortality data.

2. Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

  • Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure:

    • Young daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system for 48 hours.

    • At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.

    • Immobilization (the inability to swim after gentle agitation) is observed at 24 and 48 hours.

    • The EC50 value is calculated based on the number of immobilized daphnids at 48 hours.

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

  • Objective: To determine the effect of a substance on the growth of a freshwater green alga.

  • Test Organism: A species of green algae such as Pseudokirchneriella subcapitata.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.

    • The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.

    • Algal growth is measured by cell counts or another biomass surrogate at 24, 48, and 72 hours.

    • The EC50 for growth inhibition is calculated by comparing the growth rate in the test cultures to that of the control.

Soil Persistence Testing

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

  • Objective: To determine the rate and route of degradation of a substance in soil under aerobic and anaerobic conditions.

  • Procedure:

    • A known concentration of the test substance (often radiolabeled for easier tracking) is applied to fresh soil samples.

    • For aerobic testing, the soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air.

    • For anaerobic testing, the soil is flooded and purged with an inert gas to establish anaerobic conditions before incubation.

    • Soil samples are taken at various time intervals and analyzed for the parent compound and its transformation products.

    • The rate of degradation is used to calculate the half-life (DT50) of the substance in the soil.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for the different classes of herbicides discussed in this guide.

Organophosphate_Toxicity cluster_synapse Synaptic Cleft This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) NervousSystem Nervous System Overstimulation ACh->NervousSystem Accumulation leads to Synapse Cholinergic Synapse Toxicity Toxicity to Non-target Organisms NervousSystem->Toxicity

Caption: Mechanism of organophosphate toxicity.

Chloroacetamide_Toxicity Butachlor Butachlor / Pretilachlor (Chloroacetamide) Metabolism Metabolic Activation Butachlor->Metabolism Undergoes ReactiveMetabolite DNA-Reactive Metabolite Metabolism->ReactiveMetabolite Forms DNA DNA ReactiveMetabolite->DNA Binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Forms Genotoxicity Potential Genotoxicity DNA_Adducts->Genotoxicity

Caption: Proposed mechanism of chloroacetamide genotoxicity.

Dinitroaniline_Toxicity Pendimethalin Pendimethalin (Dinitroaniline) Tubulin Tubulin Dimers Pendimethalin->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Prevents polymerization into CellDivision Cell Division (Mitosis) Microtubule->CellDivision Disrupts GrowthInhibition Inhibition of Root and Shoot Growth CellDivision->GrowthInhibition

Caption: Mechanism of dinitroaniline herbicidal action.

Conclusion

This comparative guide highlights the differences in the environmental impact of this compound and its alternatives. Based on the available data, pendimethalin shows high toxicity to algae, while butachlor demonstrates moderate toxicity across the tested aquatic organisms. The soil persistence of all these herbicides varies significantly depending on environmental conditions, with pendimethalin and this compound showing the potential for longer persistence under certain circumstances.

Researchers and professionals are encouraged to consider these comparative data and the underlying mechanisms of action when selecting herbicides, aiming to minimize adverse environmental effects. Further research providing direct comparative studies under standardized conditions would be invaluable for a more definitive assessment.

References

A Comparative Guide to the Efficacy of Different Anilofos Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos is an organophosphate herbicide utilized for pre-emergence and early post-emergence control of annual grasses, sedges, and certain broad-leaved weeds, particularly in transplanted rice cultivation.[1][2] The effectiveness of a herbicide is significantly influenced by its formulation, which affects its handling, application, stability, and biological activity.[3] This guide provides a comparative analysis of the efficacy of various this compound formulations, supported by experimental data, to assist researchers and scientists in the development and evaluation of herbicide products. The most common formulations evaluated in the literature are Granules (GR) and Emulsifiable Concentrates (EC).[4][5]

Comparative Efficacy Data

The bio-efficacy of different this compound formulations has been assessed in multiple field studies, primarily focusing on weed control in transplanted rice. Key performance indicators include weed density, weed control efficiency, and the impact on crop yield and its attributing factors. The data consistently demonstrates that both the formulation type and the application rate are critical determinants of efficacy.

A study conducted during the kharif season of 2006 in Varanasi, India, compared Granular (GR) formulations with and without an emulsifier, and Emulsifiable Concentrate (EC) formulations at various active ingredient (a.i.) concentrations. The results indicated that the granular formulation with an emulsifier was particularly effective.

Table 1: Effect of Different this compound Formulations on Weed Density and Rice Yield

Treatment (Formulation)Application Rate (g a.i./ha)Total Weed Density (No./m²) at 60 DATGrain Yield ( kg/ha )Straw Yield (q/ha)
This compound 30% GR with emulsifier3005.71--
This compound 30% GR with emulsifier4505.425761 (closely followed T3)-
This compound 30% GR with emulsifier6005.08576170.45
This compound 30% GR w/o emulsifier3007.063552-
This compound 30% GR w/o emulsifier4506.833814-
This compound 30% GR w/o emulsifier6005.364300-
This compound 30% EC3005.114196-
This compound 30% EC4504.764416-
Weedy Check-13.922800-
Weed Free-0.004688-
(Data sourced from multiple studies for comprehensive comparison).

From the data, the application of this compound 600 g/ha 30 GR with an emulsifier (T3) was most effective in minimizing the density of Echinochloa colona and total weed density. This treatment also resulted in the highest grain yield (5761 kg/ha ), which was significantly superior to other herbicidal treatments. Another study indicated that the this compound 30% EC formulation at 450 g/ha was highly effective against both grassy and broad-leaved weeds. In general, both GR and EC formulations of this compound increased grain yield by approximately 50% over the weedy check by reducing the weed population.

Experimental Protocols

To ensure the accurate evaluation and comparison of herbicide formulations, a standardized experimental protocol is essential. The methodologies cited in the reviewed literature commonly employ a Randomized Block Design (RBD) to minimize the effect of field variability.

Objective: To evaluate the bio-efficacy of different this compound formulations for weed control in transplanted rice.

1. Experimental Design:

  • Design: Randomized Block Design (RBD).

  • Replications: A minimum of three to four replications for each treatment.

  • Plot Size: Standardized plot sizes (e.g., 5m x 4m) with adequate spacing between plots to prevent cross-contamination.

2. Treatments:

  • Herbicide Formulations:

    • This compound 30% GR (Granules) with emulsifier.

    • This compound 30% GR without emulsifier.

    • This compound 30% EC (Emulsifiable Concentrate).

  • Application Rates: Multiple rates, typically 300, 450, and 600 g a.i./ha.

  • Control Groups:

    • Weedy Check (untreated).

    • Weed-Free Check (maintained by manual weeding).

3. Application:

  • Timing: Herbicides are typically applied as a pre-emergence or early post-emergence treatment, often between 3 to 8 days after transplanting (DAT) the rice seedlings.

  • Method:

    • Granules (GR): Mixed with a carrier like sand and broadcasted uniformly in standing water.

    • Emulsifiable Concentrate (EC): Mixed with water to form a spray solution and applied uniformly using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle).

  • Water Management: The field is typically drained before application and re-flooded within 24-48 hours after application.

4. Data Collection and Analysis:

  • Weed Data:

    • Weed density and dry weight are recorded at various intervals (e.g., 20, 40, 60, 80, 100 DAT and at harvest) using a quadrat (e.g., 0.25 m²).

    • Weed Control Efficiency (WCE) is calculated.

  • Crop Data:

    • Phytotoxicity symptoms (e.g., stunting, discoloration, necrosis) on rice plants are observed and rated visually at regular intervals after application.

    • Yield and yield-attributing parameters (plant height, number of tillers, panicle length, grains per panicle, 1000-grain weight, grain and straw yield) are recorded at harvest.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the observed differences between treatments.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different herbicide formulations.

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Herbicide Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis & Conclusion A Experimental Design (Randomized Block Design) B Plot Preparation & Transplanting Rice A->B C Treatment Allocation (this compound Formulations, Controls) B->C D Prepare Formulations (GR with Sand, EC with Water) C->D E Calibrated Application (3-8 Days After Transplanting) D->E F Weed Assessment (Density, Dry Weight @ Intervals) E->F I Statistical Analysis (ANOVA) F->I G Crop Phytotoxicity Rating (Visual Scoring) G->I H Crop Yield & Growth Metrics (At Harvest) H->I J Efficacy Comparison (Weed Control, Yield) I->J K Conclusion on Formulation Performance J->K

Caption: Experimental workflow for evaluating different this compound formulations.

Phytotoxicity and Crop Safety

Initial phytotoxic effects on rice plants were observed with some this compound treatments. These symptoms included stunted growth, discoloration, and necrotic spots on the leaves, appearing around 11 days after treatment. However, the studies noted that the crop typically recovered from these effects within a week. Importantly, one study evaluating GR, water-in-oil emulsion (W/O), and EC formulations found no phytotoxic symptoms on the transplanted rice with any of the tested formulations. This suggests that while transient phytotoxicity can occur, it may not lead to a significant long-term impact on crop health or yield under normal conditions.

Conclusion

The formulation of this compound plays a crucial role in its herbicidal efficacy. Experimental data consistently show that:

  • Granular (GR) formulations with an emulsifier at higher application rates (e.g., 600 g a.i./ha) are highly effective in reducing weed density and maximizing rice grain yield.

  • Emulsifiable Concentrate (EC) formulations also demonstrate strong efficacy, particularly at rates of 300 and 450 g a.i./ha, significantly enhancing grain yield compared to untreated plots.

  • The presence of an emulsifier in granular formulations appears to enhance performance, leading to better weed control compared to formulations without an emulsifier at the same application rate.

While transient and mild phytotoxicity can be observed, the crop generally recovers quickly without a lasting impact on yield. The choice of formulation may depend on specific field conditions, available application equipment, and economic considerations. Further research could explore the impact of adjuvants and novel formulation technologies on enhancing the efficacy and safety of this compound.

References

Comparative Toxicity of Anilofos on Aquatic Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the ecotoxicological profile of the organophosphate herbicide Anilofos in comparison to other commonly used herbicides, Butachlor and Glyphosate. This guide provides key toxicity data, detailed experimental methodologies, and a mechanistic overview to inform environmental risk assessment and future research.

This compound, an organophosphate herbicide, is widely used for pre- and early post-emergence control of annual grasses and sedges in rice cultivation.[1] Its application, however, raises concerns about its potential impact on non-target aquatic organisms. This guide presents a comparative toxicological assessment of this compound against two other prevalent herbicides, Butachlor and Glyphosate, focusing on their effects on representative aquatic species: fish, invertebrates, and algae.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound, Butachlor, and Glyphosate to key aquatic organisms. The data is presented to facilitate a direct comparison of the relative toxicity of these herbicides.

Table 1: Acute Toxicity to Aquatic Organisms

HerbicideTest OrganismExposure DurationEndpointConcentration (mg/L)Source(s)
This compound Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50> 2.8[1]
Water Flea (Daphnia magna)48 hoursEC50> 56.0[1]
Butachlor Rainbow Trout (Oncorhynchus mykiss)96 hoursLC500.52[2]
Water Flea (Daphnia magna)48 hoursEC503.0[3]
Glyphosate Rainbow Trout (Oncorhynchus mykiss)96 hoursLC5026.7 - 42.3
Water Flea (Daphnia magna)48 hoursEC501.4 - 7.2 (as glyphosate IPA)
Water Flea (Daphnia magna)48 hoursEC503.7 - 10.6 (as Roundup)

*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. *EC50 (Effective Concentration 50): The concentration of a chemical that produces a specified effect in 50% of a test population.

Table 2: Chronic Toxicity to Aquatic Organisms

HerbicideTest OrganismExposure DurationEndpointConcentration (mg/L)Source(s)
This compound Data not available-NOEC--
Butachlor Data not available-NOEC--
Glyphosate Water Flea (Daphnia magna)21 daysNOEC< 0.05 (as Roundup)
Water Flea (Daphnia magna)21 daysNOEC1.40

*NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized ecotoxicological tests. The following are summaries of the key experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A recommended species is the Rainbow Trout (Oncorhynchus mykiss).

  • Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a static or semi-static system.

  • Test Duration: 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50).

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Exposure Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static system.

  • Test Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 value and its confidence limits are calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a selected species of freshwater algae.

  • Test Organism: A common test species is the green alga Pseudokirchneriella subcapitata.

  • Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light.

  • Test Duration: 72 hours.

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.

  • Data Analysis: The concentration that inhibits growth rate or yield by 50% (EC50) is determined.

Mechanistic Insights: Signaling Pathway

This compound, like other organophosphate pesticides, primarily exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in many organisms, including aquatic invertebrates and fish.

Anilofos_MoA cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Products Choline + Acetate AChE->Products ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Accumulation ACh Accumulation Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation Toxicity Paralysis & Mortality Overstimulation->Toxicity

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

The inhibition of AChE by this compound leads to an accumulation of the neurotransmitter acetylcholine in the synapse. This results in continuous stimulation of nerve fibers, leading to paralysis and ultimately death in susceptible aquatic organisms.

References

Safety Operating Guide

Proper Disposal of Anilofos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos is an organophosphate herbicide recognized as a neurotoxin, an irritant, and an environmental hazard, particularly toxic to aquatic life.[1][2] Due to its chemical properties and potential for harm, adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is in use. Proper handling is critical to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[3]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Lab Coat/Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or symptoms like irritation occur, use a full-face respirator.

Handling and Storage Precautions:

  • Work in a well-ventilated area.

  • Avoid the formation of dust and aerosols.

  • Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place. Some sources recommend storage at 0-6°C.

  • Store locked up and away from foodstuffs and incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be carried out in compliance with all applicable local, state, and federal regulations. Never pour this compound waste down the sink or into any drain, as this can contaminate waterways.

Step 1: Managing Empty Containers

  • Triple Rinse: Empty containers must be thoroughly rinsed. A standard triple-rinse procedure is recommended: fill the container one-quarter full with water, securely close the lid, shake, and then empty the contents (rinsate) into a designated collection vessel for later use or disposal. Repeat this process two more times.

  • Manage Rinsate: The rinse water should be collected and used as a diluent for a new pesticide batch or applied according to the product's intended use. Do not pour rinsate down any drain or on a site not listed on the product label.

  • Final Disposal: After triple-rinsing, puncture the container to prevent reuse and dispose of it in the trash or according to local regulations. Commercial containers may be eligible for recycling at a designated collection site.

Step 2: Disposing of Unused or Waste this compound

  • Characterize as Hazardous Waste: All unwanted, expired, or excess this compound is considered acutely hazardous waste.

  • Package and Label: Keep the chemical in a suitable, closed, and properly labeled container for disposal.

  • Contact a Professional Disposal Service: The primary method for disposal is through a licensed chemical destruction plant or a certified hazardous waste disposal service. These services may use methods such as controlled incineration with flue gas scrubbing.

  • Find a Local Authority: To find a certified disposal service, contact your state's Pesticide or Environmental Control Agency or the nearest EPA Regional Office for guidance.

Step 3: Accidental Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Prevent further leakage and stop the material from entering drains or water courses. Use an inert, non-combustible absorbent material like sand or earth to contain the spill.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.

  • Decontaminate: Clean the surface thoroughly to remove any residual contamination.

  • Dispose: The collected spill waste must be disposed of as hazardous waste through a licensed facility.

Quantitative Hazard and Environmental Data

The following table summarizes key quantitative data for this compound, highlighting its toxicity and environmental persistence.

PropertyValueReference
Acute Oral Toxicity (LD50, Rat) 472 mg/kg
Acute Dermal Toxicity (LD50, Rabbit) >2000 mg/kg
Aquatic Toxicity (LC50, Trout, 96 hr) 2.8 mg/L
Solubility in Water 9.4 mg/L
Soil Half-Life ~38 days (standard soil)5-25 days (flooded soil)64-161 days (in some studies)
Vapor Pressure 2.2 mPa

Experimental Protocols

The available literature does not provide specific experimental protocols for the laboratory-scale disposal of this compound. Research studies have focused on its environmental fate, including degradation kinetics, soil sorption, and mobility. For instance, studies on the degradation of this compound in various soil types determined its half-life by analyzing soil samples over time using analytical chemistry techniques. Other research has explored bioremediation, demonstrating that certain cyanobacteria can mineralize this compound, suggesting potential future waste management strategies.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

AnilofosDisposalWorkflow cluster_container Empty Container Path cluster_product Unused Product / Spill Waste Path start Identify this compound Waste (Product, Container, Spill) waste_type Determine Waste Type start->waste_type rinse Step 1: Triple Rinse Container waste_type->rinse Empty Container characterize Step 1: Characterize as Acutely Hazardous Waste waste_type->characterize Unused/Expired Product spill Accidental Spill waste_type->spill Spill rinsate Step 2: Manage Rinsate (Use as diluent for new batch) rinse->rinsate puncture Step 3: Puncture & Dispose/ Recycle Container per Regulations rinsate->puncture end_point Final Professional Disposal (e.g., Controlled Incineration) puncture->end_point store Step 2: Store Safely in Sealed & Labeled Container characterize->store contact Step 3: Contact Licensed Hazardous Waste Service store->contact contact->end_point contain_spill Contain with Inert Absorbent & Collect in Sealed Container spill->contain_spill contain_spill->store

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Essential Safety and Operational Protocols for Handling Anilofos

Author: BenchChem Technical Support Team. Date: November 2025

Anilofos, an organophosphate anilide herbicide, requires stringent safety protocols in a laboratory setting due to its potential health hazards. This guide provides essential information on personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is a recognized irritant and neurotoxin.[1] It is imperative to use appropriate PPE to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, impervious clothing is recommended.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.

Quantitative Data for Glove Selection

The following table summarizes the chemical resistance of various glove materials to organophosphate insecticides, which can serve as a proxy for handling this compound. Note: This data is for dimethoate and malathion and should be used as a guideline; it is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialConditionBreakthrough Time (minutes)Permeation Rate (µg/cm²/min)Recommendation
Barrier Laminate General Use with Organophosphates> 480Not SpecifiedExcellent
Butyl Rubber General Use with Organophosphates> 480Not SpecifiedExcellent
Nitrile Rubber Dilute Organophosphates> 480< 1Good for dilute solutions
Concentrated Organophosphates~180 (Degradation observed)Not SpecifiedFair (Use with caution, inspect for degradation)
Polyvinylchloride (PVC) Concentrated Organophosphates> 480< 1Good
Neoprene General Use with Organophosphates> 60Not SpecifiedFair (for short-duration tasks)

Experimental Protocol: Handling and Preparation of this compound Standard Solution

This protocol outlines the steps for safely preparing a standard solution of this compound in a laboratory setting.

Materials:

  • This compound (analytical standard)

  • Acetone (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes and pipette tips

  • Appropriate PPE (as specified above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., Barrier Laminate or Nitrile Rubber).

  • Weighing this compound:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully weigh the desired amount of this compound standard onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolving this compound:

    • Carefully transfer the weighed this compound into a volumetric flask of the desired volume.

    • Add a small amount of acetone to the weighing paper to rinse any remaining powder into the flask.

    • Add acetone to the flask, filling it to approximately half of its total volume.

    • Swirl the flask gently to dissolve the this compound completely.

  • Dilution to Final Volume:

    • Once the this compound is fully dissolved, add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name (this compound), concentration, solvent (acetone), date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of handling this compound, from acquisition to disposal, is crucial for laboratory safety.

Anilofos_Handling_Workflow This compound Handling and Disposal Workflow Plan Planning & Risk Assessment Acquire Acquire this compound Plan->Acquire Store Proper Storage Acquire->Store Prep Preparation for Handling Store->Prep SelectPPE Select Appropriate PPE Prep->SelectPPE DonPPE Don PPE SelectPPE->DonPPE Handle Handle this compound in Fume Hood DonPPE->Handle Decon Decontaminate Work Area & Equipment Handle->Decon DoffPPE Doff PPE Correctly Decon->DoffPPE WasteSeg Segregate Waste DoffPPE->WasteSeg LiquidWaste Liquid Waste (this compound & Solvents) WasteSeg->LiquidWaste SolidWaste Solid Waste (Contaminated PPE, etc.) WasteSeg->SolidWaste Dispose Dispose via Hazardous Waste Program LiquidWaste->Dispose SolidWaste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including excess solutions, contaminated solvents, and disposable PPE, must be segregated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste bag or container.

  • Container Decontamination: Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., acetone). The rinsate must be collected as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound waste down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anilofos
Reactant of Route 2
Reactant of Route 2
Anilofos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.